Omipalisib

Catalog No.
S548408
CAS No.
1086062-66-9
M.F
C25H17F2N5O3S
M. Wt
505.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Omipalisib

CAS Number

1086062-66-9

Product Name

Omipalisib

IUPAC Name

2,4-difluoro-N-[2-methoxy-5-(4-pyridazin-4-ylquinolin-6-yl)-3-pyridinyl]benzenesulfonamide

Molecular Formula

C25H17F2N5O3S

Molecular Weight

505.5 g/mol

InChI

InChI=1S/C25H17F2N5O3S/c1-35-25-23(32-36(33,34)24-5-3-18(26)12-21(24)27)11-17(13-29-25)15-2-4-22-20(10-15)19(7-8-28-22)16-6-9-30-31-14-16/h2-14,32H,1H3

InChI Key

CGBJSGAELGCMKE-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

2,4-difluoro-N-(2-(methyloxy)-5-(4-(4-pyridazinyl)-6-quinolinyl)-3-pyridinyl)benzenesulfonamide, GSK 212, GSK 2126458, GSK-212, GSK-2126458, GSK212, GSK2126458, omipalisib

Canonical SMILES

COC1=C(C=C(C=N1)C2=CC3=C(C=CN=C3C=C2)C4=CN=NC=C4)NS(=O)(=O)C5=C(C=C(C=C5)F)F

The exact mass of the compound Omipalisib is 505.10202 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. It belongs to the ontological category of quinolines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Omipalisib targets PIK3CG kinase

Author: Smolecule Technical Support Team. Date: February 2026

Omipalisib at a Glance

The table below summarizes the core characteristics of this compound:

Attribute Description
Generic Name This compound [1]
Alternative Name GSK2126458 [1] [2]
Molecular Formula C₂₅H₁₇F₂N₅O₃S [1] [2]
Primary Mechanism of Action Potent, ATP-competitive inhibitor of Class I PI3K isoforms (p110α/β/δ/γ) and mTOR complexes (mTORC1/2) [3] [2] [4]
Key Molecular Target PIK3CG (p110γ catalytic subunit) [1]

Quantitative Potency and Selectivity Profile

This compound's high potency against its targets is demonstrated by low half-maximal inhibitory concentration (IC₅₀) and inhibition constant (Kᵢ) values, as shown in the following table:

Target Potency (IC₅₀ / Kᵢ) Source
PI3K (p110α/β/δ/γ) IC₅₀ = 0.04 nM [2]
mTOR Kᵢ = 0.18 - 0.3 nM [2]
DNA-PK IC₅₀ = 0.28 nM [2]

This data confirms that this compound is a dual PI3K/mTOR inhibitor with sub-nanomolar potency, capable of blocking the pathway both upstream and downstream of AKT [3] [4].

Mechanism of Action and Signaling Pathway

This compound disrupts the oncogenic PI3K/AKT/mTOR pathway, which regulates cell growth, survival, and metabolism. The diagram below illustrates the signaling pathway and this compound's inhibitory points.

G RTK Receptor Tyrosine Kinase (RTK) PI3K Class I PI3K (Heterodimer) RTK->PI3K Activation PIP3 PIP₃ PI3K->PIP3 Phosphorylates PIP2 PIP₂ PIP2->PIP3 Conversion PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT pT³⁰⁸ TSC TSC1/TSC2 Complex AKT->TSC Inhibits mTORC2 mTORC2 mTORC2->AKT pS⁴⁷³ mTORC1 mTORC1 TSC->mTORC1 Disinhibition S6K p70S6K / S6 mTORC1->S6K Activates 4 4 mTORC1->4 Processes Cell Growth, Proliferation, Survival, Metabolism S6K->Processes Promotes EBP1 Inhibits EBP1->Processes Deregulates This compound This compound This compound->PI3K Inhibits This compound->mTORC2 Inhibits This compound->mTORC1 Inhibits

This compound inhibits the PI3K/AKT/mTOR pathway by directly targeting PI3K and mTOR complexes, suppressing downstream signals for cell growth and survival [3] [5] [2].

Key Preclinical and Clinical Evidence

Research across various disease models demonstrates the biological impact of this compound.

Disease Model Key Findings Source
Esophageal Squamous Cell Carcinoma (ESCC) Induced G0/G1 cell cycle arrest and apoptosis; decreased p-AKT, p-4EBP1, p-p70S6K, p-S6, and p-ERK; suppressed tumor growth in mouse xenografts. [3]
Pancreatic Ductal Adenocarcinoma (PDAC) Combination with MEK inhibitor (Trametinib) more effectively reduced proliferation, migration, and tumor growth than either agent alone. [6]
Idiopathic Pulmonary Fibrosis (IPF) Short-term dosing in patients confirmed target engagement in lungs; reduced glycolytic activity in fibrotic areas measured by ¹⁸F-FDG-PET. [7]

Experimental Protocols for In Vitro Assessment

Here are detailed methodologies for key experiments cited in the research, based on studies in ESCC cell lines [3].

Cell Viability and Proliferation (MTT and Clonogenic Assays)
  • Cell Lines: Human ESCC cell lines (e.g., KYSE150, KYSE70, KYSE180, KYSE520).
  • Culture Conditions: RPMI 1640 medium with 10% fetal bovine serum at 37°C and 5% CO₂.
  • Compound Treatment: Cells treated with a concentration gradient of this compound (e.g., 1 nM to 1 µM) or vehicle control (DMSO) for 72 hours.
  • MTT Assay Procedure:
    • Seed cells in 96-well plates.
    • After compound incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
    • Incubate for 4 hours to allow formazan crystal formation.
    • Remove supernatant and dissolve crystals in 100 µL DMSO.
    • Measure absorbance at 570 nm with a reference wavelength of 630 nm.
  • Clone Formation Assay:
    • Treat cells in 12-well plates with this compound for 72 hours.
    • Replace drug with fresh medium and culture for an additional 5-10 days.
    • Fix colonies with methanol and stain with Giemsa solution.
    • Manually count colonies containing >50 cells.
Analysis of Apoptosis and Cell Cycle by Flow Cytometry
  • Apoptosis Assay (Annexin V/PI Staining):
    • Treat cells with this compound (e.g., 160 nM) or vehicle for 72 hours.
    • Harvest cells, wash with PBS and binding buffer.
    • Stain with Annexin V for 15 minutes in the dark.
    • Counterstain with Propidium Iodide (PI) and analyze immediately using a flow cytometer.
  • Cell Cycle Analysis:
    • Treat cells with various this compound doses (e.g., 20 to 160 nM) for 24 hours.
    • Harvest and fix cells in cold 75% ethanol at -20°C overnight.
    • Wash fixed cells with PBS.
    • Incubate with PI (50 µg/mL) and RNAse for 30 minutes.
    • Analyze DNA content using a flow cytometer.
Western Blot Analysis for Target Engagement
  • Cell Lysis: Lyse treated cells in RIPA buffer supplemented with NaF (10 mM).
  • Protein Quantification: Determine protein concentration using a BCA assay.
  • Gel Electrophoresis and Transfer: Load equal protein amounts on an SDS-PAGE gel, then transfer to a nitrocellulose membrane.
  • Antibody Incubation: Block membrane and incubate with primary antibodies against targets of interest (e.g., p-AKT (Ser473), total AKT, p-4EBP1, p-S6, p-ERK).
  • Detection: Use HRP-conjugated secondary antibodies and chemiluminescence to detect protein levels. A successful inhibition of PI3K/mTOR by this compound is confirmed by a decrease in phosphorylation levels of these markers without changes in total protein levels.

Clinical Development and Safety

This compound remains an investigational drug and has not received FDA approval for any indication [1].

  • Clinical Trials: It has been evaluated in Phase I clinical trials for advanced solid tumors and idiopathic pulmonary fibrosis (IPF) [1] [7].
  • Safety Observations: In the short-term IPF study, the most common adverse event was diarrhea. Dose-related increases in blood insulin and glucose were also observed, which is an on-target effect of inhibiting the PI3K/mTOR pathway [7].

Conclusion for Researchers

This compound represents a powerful tool compound for preclinical research due to its potent and dual-specificity against PI3K and mTOR. The evidence supports its utility in studying pathway dynamics and combination therapies, particularly in PI3K-driven cancers. However, its clinical translation faces challenges, including managing on-target toxicities, which are a common hurdle for this drug class [8].

References

Omipalisib DrugBank accession number DB12703

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacological Profile & Quantitative Data

Omipalisib is an extraordinarily potent inhibitor at the molecular level. The following table details its key inhibitory activity (Ki values from cell-free assays) and cellular efficacy [1].

Target Ki (nM) Additional Cellular & Preclinical Data
PI3Kα (p110α) 0.019 nM Cellular IC₅₀ (pAkt-S473): 0.18 - 0.41 nM (T47D, BT474 cells) [1]
PI3Kα mutants (E542K, E545K, H1047R) 0.008 - 0.009 nM Anti-proliferation IC₅₀: 2.4 - 3 nM (T47D, BT474 cells) [1]
PI3Kβ (p110β) 0.13 nM In Vivo Efficacy: Dose-dependent tumor growth inhibition in BT474 xenograft model (oral dose as low as 300 μg/kg) [1]
PI3Kδ (p110δ) 0.024 nM Oral Bioavailability: Good in mouse, rat, dog, and monkey [1]
PI3Kγ (p110γ) 0.06 nM
mTORC1 0.18 nM
mTORC2 0.3 nM
DNA-PK 0.28 nM

Experimental Evidence & Research Applications

Extensive preclinical research supports this compound's potential in oncology and fibrotic disease, with detailed experimental methodologies.

  • In Vitro Cell Viability and Proliferation (MTT and Clonogenic Assays)

    • Purpose: To determine the concentration-dependent effect of this compound on cell survival and long-term proliferative capacity [2] [3].
    • Protocol: Cells are seeded in culture plates and treated with a range of this compound concentrations. For MTT assays, after incubation (e.g., 72 hours), MTT reagent is added and converted to purple formazan by living cells. The absorbance is measured, and IC₅₀ values are calculated [2]. For clonogenic assays, cells are treated for a set period (e.g., 72 hours), then allowed to grow in drug-free medium for several days. The resulting colonies are stained and counted to assess the drug's ability to inhibit colony formation [2] [3].
  • Analysis of Apoptosis and Cell Cycle (Flow Cytometry)

    • Purpose: To investigate if reduced cell viability is due to programmed cell death (apoptosis) or cell cycle arrest [2].
    • Protocol: Cells treated with this compound are stained with Annexin V and Propidium Iodide (PI). Flow cytometry analysis distinguishes live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells. For cell cycle analysis, fixed cells are stained with PI and analyzed for DNA content to determine the proportion of cells in G0/G1, S, and G2/M phases [2].
  • Target Engagement and Pathway Modulation (Western Blot)

    • Purpose: To confirm that this compound hits its intended targets and modulates the PI3K/AKT/mTOR signaling pathway [2] [4].
    • Protocol: Treated cells are lysed, and proteins are separated by SDS-PAGE, then transferred to a membrane. The membrane is probed with specific primary antibodies against phosphorylated (active) and total forms of key pathway proteins (e.g., p-AKT, p-S6, p-4EBP1). Detection confirms the inhibition of downstream signaling [2] [4].
  • In Vivo Efficacy Studies (Xenograft Mouse Models)

    • Purpose: To evaluate the antitumor activity of this compound in a living organism [2].
    • Protocol: Immunodeficient mice are implanted with human cancer cells. Once tumors are established, mice are randomized into groups receiving either vehicle control or this compound, administered orally. Tumor volumes and body weights are monitored regularly to assess efficacy and tolerability [2].

Research Insights and Clinical Trial Status

  • Oncology Research: this compound demonstrates anti-tumor activity across various cancer types in preclinical models, including esophageal squamous cell carcinoma (ESCC) and pancreatic ductal adenocarcinoma (PDAC) [2] [4]. Research shows that combining this compound with MAPK pathway inhibitors (e.g., Trametinib) can more effectively suppress cancer growth than single-agent therapy [4].
  • Idiopathic Pulmonary Fibrosis (IPF): A phase I clinical trial demonstrated that this compound has acceptable tolerability in IPF patients and confirmed target engagement in both blood and lung tissue [5].
  • Cardiac Safety Risk: A preclinical study in a canine model found that chronic this compound treatment can prolong the QT interval, indicating a potential proarrhythmic risk that requires monitoring [6].

Mechanism of Action and Signaling Pathway

This compound acts by potently inhibiting the PI3K/AKT/mTOR signaling axis, a critical pathway regulating cell growth, survival, and metabolism. The diagram below illustrates how this compound targets this pathway.

g RTK Receptor Tyrosine Kinase (RTK) PI3K Class I PI3K (p110α/β/δ/γ) RTK->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Activates (phosphorylation T308) mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 AKT->mTORC2 CellSurvival Cell Survival & Proliferation mTORC1->CellSurvival mTORC2->AKT Activates (phosphorylation S473) This compound This compound This compound->PI3K Inhibits This compound->mTORC1 Inhibits This compound->mTORC2 Inhibits

References

Physicochemical and Pharmacological Properties

Author: Smolecule Technical Support Team. Date: February 2026

The following table details key characteristics that influence the compound's behavior in biological systems.

Parameter Value / Description
XLogP 4.33 [1]
Hydrogen Bond Donors 1 [1]
Hydrogen Bond Acceptors 7 [1]
Rotatable Bonds 6 [1]
Topological Polar Surface Area 115.34 Ų [1]
Lipinski's Rule of Five No rules broken (suitable for oral administration) [1]
Chemical Classification Synthetic organic compound; belongs to the class of quinolines and derivatives [1] [2]

Mechanism of Action and Target Engagement

Omipalisib acts as a dual inhibitor, simultaneously targeting key nodes in the PI3K/AKT/mTOR pathway, a critical regulator of cell growth, survival, and metabolism [3].

The diagram below illustrates the signaling pathway and this compound's primary targets.

g cluster_this compound This compound Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K_Complex Class I PI3K (Heterodimer) RTK->PI3K_Complex Activation PIP3 PIP3 PI3K_Complex->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT_inactive AKT (Inactive) PIP3->AKT_inactive Recruitment to Membrane PDK1 PDK1 AKT_active AKT (Active) PDK1->AKT_active Phosphorylation AKT_inactive->AKT_active mTORC1 mTORC1 AKT_active->mTORC1 Activation CellProcesses Cell Growth Proliferation Survival AKT_active->CellProcesses mTORC1->CellProcesses mTORC2 mTORC2 mTORC2->AKT_active Phosphorylation O1 This compound O1->PI3K_Complex Inhibits O2 This compound O2->mTORC1 Inhibits O2->mTORC2 Inhibits

This compound achieves its effects by:

  • Direct Kinase Inhibition: It is a highly potent, ATP-competitive inhibitor with sub-nanomolar activity against the p110 catalytic subunits of PI3K (α, β, γ, δ) and both mTOR complexes [4] [5].
  • Dual Pathway Suppression: By inhibiting both PI3K and mTOR, it disrupts the pathway at multiple points, leading to robust suppression of downstream signals like phosphorylated AKT (p-AKT), p-S6, and p-4EBP1, which are markers of cell proliferation and survival [4] [6].
  • Experimental Confirmation: Pharmacodynamic studies in clinical trials have confirmed that this compound engages its targets both systemically (in blood) and locally in diseased tissue, such as the lungs in Idiopathic Pulmonary Fibrosis (IPF) patients [7].

Experimental Protocols for Key Assays

Here are detailed methodologies from published studies demonstrating how this compound's efficacy is evaluated in a research setting.

In Vitro Cell Proliferation and Viability (MTT Assay)

This protocol is used to determine the inhibitory effect of this compound on cell proliferation [4].

  • Cell Seeding: Seed cells into 96-well plates.
  • Drug Treatment: The next day, treat cells with a range of this compound concentrations (e.g., from nM to μM) or a vehicle control (DMSO).
  • Incubation: Incubate for 72 hours.
  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow formazan crystal formation.
  • Solubilization: Remove the supernatant and dissolve the formed crystals in DMSO.
  • Absorbance Measurement: Record absorbance at 570 nm with a reference wavelength of 630 nm using a spectrophotometer.
  • Data Analysis: Calculate the half-maximal effective concentration (EC₅₀) using statistical software like GraphPad Prism.
Colony Formation Assay (Clonogenicity)

This assay tests the ability of a single cell to grow into a colony, which is a hallmark of cancer stem cells, after drug treatment [4] [8].

  • Cell Seeding and Treatment: Culture cells overnight in 12-well plates, then add this compound or vehicle.
  • Limited Exposure: After 72 hours of incubation, remove the drug and replace it with fresh, drug-free medium.
  • Colony Growth: Culture the cells for an additional 5 to 10 days to allow for colony formation.
  • Staining and Counting: Fix colonies with methanol and stain with Giemsa solution. Manually count colonies containing more than 50 cells.
Western Blot Analysis for Target Engagement

This protocol confirms the inhibition of the PI3K/AKT/mTOR pathway by this compound at the molecular level [4] [6].

  • Cell Treatment and Lysis: Treat cells with this compound and harvest by trypsinization. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Protein Quantification: Determine protein concentration using an assay like BCA.
  • Gel Electrophoresis: Load equal amounts of protein and separate by SDS-PAGE.
  • Membrane Transfer: Transfer proteins from the gel to a PVDF membrane.
  • Antibody Probing: Block the membrane and incubate with primary antibodies against targets of interest (e.g., p-AKT, total AKT, p-S6, p-4EBP1, p-ERK).
  • Detection: Incubate with HRP-conjugated secondary antibodies and develop using a chemiluminescent substrate. A successful inhibition will show a decrease in phosphorylated protein levels without affecting total protein levels.

Current Research and Potential Applications

While this compound remains investigational, preclinical and early clinical studies highlight its potential in several areas:

  • Oncology: Research shows this compound inhibits growth in esophageal squamous cell carcinoma (ESCC), pancreatic ductal adenocarcinoma (PDAC), and oncogenically-transformed cells from neurocutaneous melanocytosis (NCM) by disrupting PI3K/AKT/mTOR and ERK signaling [4] [8] [6]. A key strategy involves combining this compound with MAPK pathway inhibitors (e.g., Trametinib) to overcome resistance and enhance anti-tumor efficacy [6].
  • Idiopathic Pulmonary Fibrosis (IPF): An experimental medicine study demonstrated that this compound had acceptable tolerability and confirmed target engagement in the lungs of IPF patients, supporting its potential as an anti-fibrotic therapy [7] [5].
  • Drug Discovery Inspiration: The structure of this compound has been used to design novel macrocyclic compounds with improved drug-like properties as dual PI3K/mTOR inhibitors for future cancer therapies [9].

References

Omipalisib organic compound class quinolines derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis and Analysis Workflow

The following diagram outlines a general workflow for the synthesis, analysis, and in vitro testing of omipalisib, based on common practices for similar investigational compounds.

G Start Start: Key Fragments A A. Coupling Reaction (Quinoline + Pyridazine) Start->A B B. Sulfonamide Formation A->B C C. Purification & Characterization (Column Chromatography, NMR, MS) B->C D D. In Vitro Bioactivity Assay (e.g., MTT, Western Blot) C->D E E. Data Analysis & Validation D->E

General workflow for this compound synthesis and testing.

Mechanism of Action and Experimental Evidence

This compound is a highly potent, ATP-competitive inhibitor that simultaneously targets all four isoforms of Class I PI3K (p110α, β, δ, γ) and both complexes of mTOR (mTORC1 and mTORC2) [1]. This dual inhibition cripples a crucial signaling network that promotes cell growth, survival, and proliferation.

  • Target Engagement Experiments: Western blot analysis is a standard method to confirm this compound's mechanism. Treatment of cancer cell lines (e.g., ESCC, PDAC) with this compound shows a dose-dependent decrease in phosphorylation levels of key downstream effectors like pAKT (Ser473), pS6, and p4EBP1 [2]. This dephosphorylation demonstrates successful disruption of both the PI3K/AKT and mTORC1 signaling axes.
  • Functional Cellular Assays: To evaluate the biological impact of this pathway inhibition, researchers use several standard protocols:
    • MTT Assay: Cells are seeded in 96-well plates and treated with a concentration gradient of this compound for 48-72 hours. MTT reagent is added, and the absorbance is measured at 570 nm to determine the half-maximal inhibitory concentration (IC₅₀) for cell viability [2].
    • Clonogenic Assay: Cells are treated with this compound for a set period (e.g., 72 hours), then re-cultured in fresh medium for several days. The resulting colonies are stained and counted to assess long-term proliferative potential [3] [2].
    • Flow Cytometry for Apoptosis/Cell Cycle: Using Annexin V/PI staining, this compound treatment has been shown to induce apoptosis in esophageal squamous cell carcinoma (ESCC) cells. PI staining can also reveal that this compound induces G0/G1 cell cycle arrest [2].

Quantitative Pharmacological Profile

The table below summarizes the inhibitory potency (Ki values) of this compound against its primary targets. A lower Ki value indicates higher potency.

Target Ki (nM)
PI3K p110α 0.019 nM [1]
PI3K p110δ 0.024 nM [1]
PI3K p110γ 0.06 nM [1]
PI3K p110β 0.13 nM [1]
mTORC1 0.18 nM [1]
mTORC2 0.3 nM [1]

Research Applications and Combination Strategies

A prominent area of research involves combining this compound with inhibitors of other pathways to overcome resistance and improve efficacy.

  • Rationale for Combination Therapy: In cancers like pancreatic ductal adenocarcinoma (PDAC), oncogenic KRAS mutations simultaneously activate both the PI3K-AKT and MAPK (RAF-MEK-ERK) pathways. Inhibiting one pathway often leads to feedback activation and reliance on the other, limiting the efficacy of single-agent therapy [3].
  • Proven Synergistic Combinations:
    • This compound + Trametinib (MEK inhibitor): This combination has shown superior efficacy in suppressing PDAC cell proliferation, migration, and in vivo tumor growth compared to either drug alone [3].
    • This compound + SHP099 (SHP2 inhibitor): SHP2 is an upstream activator of RAS. Combining it with this compound also provides dual PI3K/MAPK pathway inhibition, effectively reducing cancer cell growth [3].

Key Considerations for Preclinical Research

  • Therapeutic Window: The narrow therapeutic window and potential toxicity of PI3K/mTOR inhibitors is a recognized challenge in the field [4]. In vivo studies require careful dose optimization to balance efficacy with tolerability.
  • Metabolic Adaptations in Resistance: Recent research in acute myeloid leukemia (AML) shows that resistance to this compound can develop through metabolic adaptations, notably an upregulation of the serine synthesis pathway (SSP). Targeting this vulnerability with PHGDH inhibitors (e.g., NCT-503) has emerged as a strategy to combat resistance [5] [6].

References

Biochemical and Cellular Profiling of Omipalisib

Author: Smolecule Technical Support Team. Date: February 2026

Parameter Details
Pharmacological Class Small molecule, ATP-competitive inhibitor [1] [2]
Primary Target PI3K / mTOR (Dual inhibitor) [3]

| Key Biochemical Affinity (Ki) | • PI3Kα: 0.019 nM • PI3Kβ: 0.13 nM • PI3Kδ: 0.024 nM • PI3Kγ: 0.06 nM • mTORC1: 0.18 nM • mTORC2: 0.3 nM [2] | | Cellular Activity (IC50 examples) | • p-AKT (S473) in BT474 cells: 0.18 nM • Proliferation in T47D cells: 3 nM [2] | | Selectivity | Highly selective over a panel of >240 protein kinases [2] |

Mechanism of Action and Signaling Pathway

Omipalisib acts as a potent ATP-competitive inhibitor, binding to the ATP-binding site of PI3K and mTOR kinases [1] [2]. Its pyridylsulfonamide structure is crucial for its activity [4]. The diagram below illustrates the signaling pathway targeted by this compound and its mechanistic effects.

g cluster_legend Key GF Growth Factor Receptors PI3K Class I PI3K (p110α/β/δ/γ) GF->PI3K PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Phosphorylation AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 AKT->mTORC2 Activation Feedback p70S6K p70S6K mTORC1->p70S6K CellProc Cell Processes (Proliferation, Survival, Metabolism) mTORC1->CellProc mTORC2->AKT Phosphorylation (S473) S6 S6 Ribosomal Protein p70S6K->S6 S6->CellProc This compound This compound This compound->PI3K This compound->mTORC1 This compound->mTORC2 NormalSignal Normal Signaling InhibEffect Inhibitory Effect BioOutcome Biological Outcome

Mechanism of this compound: Dual inhibition of PI3K and mTOR complexes disrupts downstream oncogenic signaling.

This dual inhibition leads to:

  • Cell Cycle Arrest: Induction of G1 phase cell cycle arrest [1] [2].
  • Apoptosis: Promotion of apoptotic cell death [1].
  • Reduced Protein Synthesis: Inhibition of downstream effectors like p70S6K and S6 ribosomal protein, crucial for cell growth [1].

Preclinical Efficacy and Experimental Models

This compound has demonstrated potent antineoplastic activity across various cancer models, both as a single agent and in combination therapies.

Table of Preclinical Efficacy
Cancer Model Study Type Key Findings

| Esophageal Squamous Cell Carcinoma (ESCC) [1] | In vitro & in vivo (xenograft) | • Inhibited proliferation (EC~50~: low nanomolar range) • Induced G0/G1 cell cycle arrest & apoptosis • Suppressed p-AKT, p-4EBP1, p-p70S6K, p-S6, p-ERK • Significantly suppressed tumor growth in mice | | Pancreatic Ductal Adenocarcinoma (PDAC) [5] [6] | In vitro & in vivo (combination therapy) | • Combined with Trametinib (MEK inhibitor) or SHP099 (SHP2 inhibitor) • Dual PI3K/MAPK inhibition more effective than monotherapy • Reduced proliferation, migration, tumor growth & increased survival in mice | | Neurocutaneous Melanocytosis (NCM) [7] | In vitro (clonogenic assay) | • Prevented colony formation (a cancer stem cell feature) • Induced autophagic cell death | | Breast Cancer [2] [8] | In vitro & in vivo (xenograft) | • Inhibited proliferation in T47D & BT474 cell lines (IC~50~: 2-3 nM) • Reduced p-AKT levels and tumor growth in xenograft models • Studied in context of PI3K inhibitor resistance |

Detailed Experimental Protocols

Here are detailed methodologies for key experiments cited in the search results, which you can adapt for laboratory use.

Protocol 1: Assessing Cell Proliferation and Viability (MTT Assay)

This protocol is based on methods used to evaluate this compound's effect on ESCC and other cell lines [1].

  • Key Steps:
    • Cell Seeding: Seed cells (e.g., KYSE150, KYSE70) into 96-well plates at a density determined for logarithmic growth.
    • Drug Treatment: The next day, treat cells with a concentration range of this compound (e.g., 1 μM for screening, or a serial dilution for EC~50~ calculation) or vehicle control (DMSO). Incubate for 72 hours.
    • MTT Incubation: Add 10 μL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours at 37°C.
    • Solubilization: Carefully remove the supernatant and add 100 μL of DMSO to each well to dissolve the formed formazan crystals.
    • Absorbance Measurement: Record the absorbance at 570 nm with a reference wavelength of 630 nm using a plate reader.
    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use software (e.g., GraphPad Prism) to determine the half-maximal effective concentration (EC~50~).
Protocol 2: Colony Formation (Clonogenic) Assay

This assay measures the long-term ability of a single cell to proliferate and form a colony, crucial for studying cancer stemness and efficacy in models like NCM [7].

  • Key Steps:
    • Cell Seeding and Treatment: Seed cells into 12-well plates. After overnight culture, treat with this compound or DMSO for 72 hours.
    • Drug Removal and Colony Growth: Replace the drug-containing medium with fresh, complete medium. Culture the cells for an additional 5-10 days to allow for colony development.
    • Fixation and Staining: Aspirate the medium. Fix cells with methanol for 15 minutes at room temperature. Stain with Giemsa solution for 15 minutes.
    • Colony Counting: Manually count the number of colonies containing more than 50 cells. Calculate the colony formation efficiency relative to the control.
Protocol 3: In Vivo Xenograft Tumor Growth Inhibition

This protocol outlines the evaluation of this compound's efficacy in mouse models, as performed in ESCC and PDAC studies [1] [5].

  • Key Steps:
    • Tumor Implantation: Implant human cancer cells (e.g., ESCC, PDAC) subcutaneously into immunodeficient mice (e.g., nude mice).
    • Randomization and Dosing: Once tumors reach a predetermined volume (e.g., 100-150 mm³), randomize mice into control and treatment groups.
    • Drug Administration: Administer this compound orally. The drug is typically prepared by first dissolving in DMSO as a stock solution (e.g., 50 mg/mL) and then further diluting in sterile saline for dosing [1]. The control group receives the vehicle.
    • Tumor Monitoring: Measure tumor volumes and body weights regularly (e.g., 2-3 times per week) throughout the study.
    • Endpoint Analysis: At the end of the study, harvest tumors and weigh them. Tumor growth inhibition is calculated by comparing the final tumor volumes or weights in the treatment group to the control group.

Clinical Development and Potential

  • Oncology: Initial phase I trials in solid tumors demonstrated lasting objective responses in some patients (e.g., kidney, breast, endometrial cancers), but efficacy as a single agent was often modest, prompting research into combination therapies [1] [5].
  • Idiopathic Pulmonary Fibrosis (IPF): An experimental medicine study (NCT01725139) showed that short-term dosing of this compound was tolerable in IPF patients and confirmed target engagement in the lungs [9] [4].
  • Current Status: As of the latest data, this compound remains an investigational drug and has not received regulatory approval for commercial use [3]. Its development continues, particularly in exploring rational combination strategies to enhance efficacy and manage potential toxicities [5] [8].

References

Omipalisib investigational drug status

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile & Development Status

The table below summarizes the key information on Omipalisib's status and characteristics.

Attribute Details
Drug Type Small molecule [1]
Mechanism of Action Dual Pan-PI3K (p110α/β/δ/γ) and mTOR (mTORC1/2) inhibitor [2] [3] [4]
Highest Phase of Development Phase 1 (Discontinued) for all investigated indications [1]
Investigated Indications Advanced Malignant Solid Neoplasms, Lymphoma, Idiopathic Pulmonary Fibrosis (IPF) [1]
Key Route of Administration Oral [3] [5]

Key Preclinical & Clinical Findings

The therapeutic potential of this compound has been explored in various disease models and early-stage trials. Key quantitative findings are consolidated below.

Area of Study Model/Subjects Key Findings Citation
Oncology (PDAC) In vitro & mouse models Combined with Trametinib (MEK inhibitor); more effective than monotherapy in reducing proliferation, migration, tumor growth, and prolonging survival. [2]
Oncology (ESCC) In vitro & xenograft mice Inhibited cell proliferation, induced G0/G1 cell cycle arrest and apoptosis; suppressed tumor growth in vivo. [6]
Oncology (NCM) In vitro clonogenic assays Inhibited colony formation and induced autophagic cell death in oncogenically-transformed cells. [7]
IPF Human Phase 1 Trial (N=17) Showed acceptable tolerability; confirmed target engagement (reduced pAKT, PIP3) in blood and lungs; exposure-dependent reduction in lung FDG uptake on PET/CT. [5] [8]

Experimental Protocols for Key Studies

For researchers aiming to replicate or build upon existing studies, here are summaries of critical methodologies.

  • In Vitro Cell Viability and Proliferation (MTT Assay)
    • Procedure: Seed cells in 96-well plates. The next day, treat with various concentrations of this compound or vehicle control (DMSO). After incubation (e.g., 72 hours), add MTT solution. Following another incubation, remove the supernatant and dissolve the formed crystals in DMSO. Measure absorbance at 570 nm with a reference wavelength of 630 nm. Cell viability is calculated relative to the vehicle control [6].
  • Colony Formation (Clonogenic) Assay
    • Procedure: Seed cells overnight in 12-well or other multi-well plates. Treat with this compound or vehicle for a set period (e.g., 72 hours). Replace the drug-containing medium with fresh medium and continue culturing for an additional 5-10 days to allow colony development. Fix colonies with methanol, stain with Giemsa solution, and manually count colonies containing more than 50 cells [6] [7].
  • Analysis of Pathway Inhibition (Western Blot)
    • Cell Lysis: Lyse cultured cells or homogenized tumor tissue in cold RIPA buffer supplemented with NaF and protease/phosphatase inhibitors. Sonicate and centrifuge to collect the supernatant [2] [6].
    • Protein Separation and Detection: Determine protein concentration (e.g., BCA assay). Load equal protein amounts onto an SDS-PAGE gel for electrophoresis. Transfer proteins to a nitrocellulose membrane. Block membrane, then incubate with primary antibodies (e.g., against pAKT, total AKT, pERK, total ERK). After washing, incubate with HRP-conjugated secondary antibodies and develop using a luminol-based substrate [2] [6].
  • In Vivo Efficacy (Xenograft Mouse Model)
    • Procedure: Implant cancer cells into immunodeficient mice (e.g., nude mice). Once tumors are established, randomize animals into treatment groups. Administer this compound or vehicle control orally. Monitor tumor growth regularly by measuring volume and observe mice for signs of toxicity. At the end of the study, harvest tumors for further analysis (e.g., Western blot, histology) [6].

This compound Mechanism of Action and Signaling Pathway

This compound acts as a potent, selective, and reversible ATP-competitive inhibitor that simultaneously targets key nodes in the PI3K/AKT/mTOR and ERK/MAPK signaling pathways, which are frequently hyperactive in cancers and fibrotic diseases [2] [6] [4]. The following diagram illustrates the signaling pathways and this compound's points of inhibition.

g GPCR Growth Factor Receptors (e.g., IGF-1) RAS RAS (often mutated) GPCR->RAS Activates PI3K PI3K RAS->PI3K Activates MEK MEK RAS->MEK Activates (RAF) PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 AKT->mTORC2 Activates S6K p70S6K mTORC1->S6K Activates CellProc Cell Growth Proliferation Survival Metabolism mTORC1->CellProc mTORC2->AKT Phosphorylates SG Ribosomal S6 Protein S6K->SG Phosphorylates SG->CellProc ERK ERK MEK->ERK Activates ERK->CellProc This compound This compound This compound->PI3K Inhibits This compound->mTORC1 Inhibits This compound->mTORC2 Inhibits Trametinib Trametinib Trametinib->MEK Inhibits

The diagram shows that this compound exerts its effects by directly inhibiting PI3K, preventing the conversion of PIP2 to PIP3, and concurrently inhibiting both mTOR complexes. This dual inhibition leads to the downregulation of downstream effectors like pAKT, pS6, and p4EBP1, ultimately suppressing cell proliferation and survival [6] [4]. Research shows that in pancreatic cancer, combining this compound with the MEK inhibitor Trametinib provides more comprehensive pathway suppression and enhanced anti-tumor efficacy compared to either agent alone [2].

Safety and Tolerability Profile

Data from Phase I trials indicate a manageable but notable toxicity profile.

  • Common Adverse Events: Diarrhea was the most frequently reported event. Other common events included hyperglycemia, nausea, rash, fatigue, and lymph node pain [5] [8] [4].
  • Dose-Limiting Toxicities (DLTs): In a Phase I oncology trial, DLTs included Grade 3 diarrhea, fatigue, and rash. The Maximum Tolerated Dose (MTD) was established at 2.5 mg once daily [4].
  • Laboratory Abnormalities: Dose-related increases in blood insulin and glucose were observed, consistent with the role of PI3K in metabolic regulation [5].

Research Implications and Future Directions

Current evidence supports the PI3K/mTOR pathway as a valid therapeutic target in multiple diseases, and this compound has proven to be a valuable tool for proof-of-concept studies [2] [5]. Its investigational status underscores that further clinical development as a monotherapy may be limited by toxicity and efficacy barriers. The most promising path forward involves rational combination therapies, as demonstrated with Trametinib in PDAC, to overcome resistance and improve therapeutic indices [2]. Future work should focus on identifying predictive biomarkers for patient stratification and developing next-generation inhibitors with improved selectivity to mitigate on-target toxicities.

References

Omipalisib clinical trials phase 1 solid tumors

Author: Smolecule Technical Support Team. Date: February 2026

Phase I Clinical Trial Overview

Here is a summary of the key design and findings from the first-in-human Phase I study of Omipalisib in patients with advanced solid tumors [1].

Trial Aspect Details
ClinicalTrials.gov Identifier Not specified in available source (referred to as NCT00972686 in other studies [2] [3])
Study Design First-in-human, dose-escalation, in patients with advanced solid tumors [1]
Patient Population 170 patients with advanced solid tumor malignancies [1]
Dosing Regimens Oral administration; doses ranged from 0.1 mg to 3 mg, given once or twice daily [1]
Maximum Tolerated Dose (MTD) 2.5 mg total daily dose (with once-daily dosing) [1]
Most Common Grade ≥3 Treatment-Related AEs Diarrhea (8%) and skin rash (5%) [1]
Dose-Limiting Toxicities (DLTs) Grade 3 diarrhea (n=4); fatigue and rash (n=1) [1]
Key Pharmacodynamic Markers Increases in fasting insulin and glucose levels [1]
Efficacy (Objective Responses) Durable responses observed in sarcoma, kidney, breast, endometrial, oropharyngeal, and bladder cancer [1]
Association with PIK3CA Mutation Response rate was 5% for both wild-type and mutant PIK3CA tumors [1]

Detailed Experimental Protocols and Findings

Safety and Tolerability Profile

The primary objective of the Phase I study was to assess the safety, tolerability, and to define the Maximum Tolerated Dose (MTD) of this compound [1].

  • Methodology: Patients received oral this compound in a dose-escalation design. The MTD was determined based on the occurrence of Dose-Limiting Toxicities (DLTs). Adverse events were graded for severity [1].
  • Key Findings:
    • The MTD was established at 2.5 mg per day for once-daily dosing. The MTD for twice-daily dosing was not definitively stated in the available abstract [1].
    • The most frequent Grade 3 or higher adverse events related to treatment were diarrhea (8%) and skin rash (5%) [1].
    • Dose-Limiting Toxicities included Grade 3 diarrhea (4 patients), and one case of fatigue and rash combined [1].
Pharmacokinetics (PK) and Pharmacodynamics (PD)

The study also characterized the drug's behavior in the body and its interaction with the intended target.

  • Methodology:
    • PK Analysis: Blood samples were taken to measure drug concentration over time. Key parameters like total drug exposure (AUC) and maximum concentration (Cmax) were analyzed. The study noted that twice-daily dosing increased the duration of drug exposure above the target level [1].
    • PD Markers: Fasting insulin and glucose levels were monitored as systemic markers of PI3K pathway inhibition [1].
  • Key Findings:
    • Increases in fasting insulin and glucose were observed, demonstrating a pharmacodynamic effect of the drug [1].
    • In a separate, short-term study in Idiopathic Pulmonary Fibrosis (IPF) patients, this compound demonstrated target engagement in both blood and lungs, as shown by inhibition of pAKT and a reduction in the PIP3/PIP2 ratio in bronchoalveolar lavage (BAL) cells. Lung exposure was predicted by blood concentration [2].

Visualization of this compound's Mechanism and Experimental Workflow

This compound is a dual inhibitor of the PI3K and mTOR pathways, which are key downstream effectors of oncogenic signals like KRAS and are central to cell growth and survival [4] [3].

The following diagram illustrates this core signaling pathway and the drug's target.

G KRAS Oncogenic KRAS (e.g., G12D) PI3K PI3K KRAS->PI3K Activates AKT AKT PI3K->AKT PIP2 to PIP3 mTOR mTOR CellGrowth Cell Growth Proliferation Survival mTOR->CellGrowth Promotes AKT->mTOR Activates This compound This compound (GSK2126458) This compound->PI3K Inhibits This compound->mTOR Inhibits

The experimental design of the IPF study provides a clear example of how the pharmacokinetics and pharmacodynamics of this compound were assessed in humans, which is relevant to the solid tumor trials [2].

G Screening Screening & Baseline Scan Dosing This compound or Placebo Dosing (7-10 days) Screening->Dosing PD_Lung1 Pre-Dose BAL & 18F-FDG PET Screening->PD_Lung1 PK_Blood Blood PK/PD Analysis Dosing->PK_Blood Serial Measurements PD_Lung2 On-Treatment BAL & 18F-FDG PET Dosing->PD_Lung2 Performed between Days 4-8 Analysis Analysis of Target Engagement PK_Blood->Analysis PD_Lung1->Analysis PD_Lung2->Analysis

Interpretation of Findings

The Phase I trial demonstrated that this compound is a potent PI3K/mTOR inhibitor with a manageable safety profile. The observation that tumor responses were not dependent on PIK3CA mutation status suggests that patient selection for future studies may require alternative biomarkers [1]. The pharmacodynamic confirmation of target engagement in the lungs during the IPF study is a significant finding, indicating that this compound effectively reaches and modulates its target in tumor-relevant tissues [2].

References

Omipalisib and Colony Formation Assays: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Colony formation assays are a cornerstone of cancer therapeutics assessment, measuring clonogenic survival—a key indicator of a drug's ability to inhibit tumorigenic potential and self-renewal capacity. Omipalisib (GSK2126458) is a potent, ATP-competitive dual inhibitor of PI3K (p110α/β/δ/γ) and mTOR (mTORC1/2). By simultaneously targeting these critical nodes in the PI3K/AKT/mTOR pathway, it effectively induces cytostasis and cell death in various cancer models, as detailed in studies on pancreatic ductal adenocarcinoma (PDAC) and neurocutaneous melanocytosis (NCM) [1] [2].

Detailed Protocol: Colony Formation Assay with this compound

The following protocol synthesizes methodologies from recent studies utilizing this compound in clonogenic assays [1] [2].

1. Cell Line Selection and Culture

  • Cell Lines: This protocol has been validated in multiple human and murine cell lines, including:
    • Human PDAC lines: MiaPaCa-2, Panc1 [1].
    • Murine PDAC lines: K8484 (from KPC mouse model), PKT62 (from PKT mouse model) [1].
    • NCM-derived cells: Oncogenically transformed cells from Neurocutaneous Melanocytosis patients [2].
  • Culture Conditions: Maintain cells in high-glucose Dulbecco's Modified Eagle Medium (DMEM) supplemented with 5% heat-inactivated fetal bovine serum (FBS) and 1% antibiotic-antimycotic at 37°C with 5% CO₂ [1] [3]. Heat inactivation of FBS (65°C for 30 minutes) is a standard practice to destroy complement proteins and ensure consistent cell growth [3].

2. Drug Preparation

  • This compound Stock: Prepare a mM stock solution in sterile DMSO. Aliquot and store at -20°C or -80°C.
  • Working Concentrations: Based on published studies, a range of concentrations is recommended for dose-response experiments. The table below summarizes effective concentrations used in various assays.

3. Assay Workflow

  • Seeding: Harvest cells during logarithmic growth. Seed cells at a low density (e.g., 500-2,000 cells/well in a 6-well plate) to allow for undisturbed colony formation over 1-2 weeks. The optimal seeding density should be determined empirically for each cell line to ensure colonies are distinguishable and not confluent.
  • Attachment: Allow cells to adhere for 12-24 hours in complete medium.
  • Dosing: Replace the medium with fresh medium containing the desired final concentration of this compound or a vehicle control (DMSO concentration matched to drug-treated wells).
  • Incubation: Incub cells for 7-14 days, refreshing the drug-containing medium every 2-3 days to ensure sustained inhibition [1].
  • Fixing and Staining: Post-incubation, aspirate the medium. Gently rinse wells with PBS. Fix cells with 4% paraformaldehyde or 100% methanol for 10-15 minutes. Stain with a 0.1% crystal violet solution (in 10% methanol) for 30 minutes at room temperature.
  • Washing and Drying: Gently rinse the plates under running tap water to remove excess stain and air-dry completely.

4. Quantification and Analysis

  • Manual Counting: Colonies, defined as aggregates of >50 cells, can be counted manually.
  • High-Content Analysis: For a more robust, multiparametric output, use an automated system like the Colony Assay Toolbox (CAT). This open-source pipeline using CellProfiler can quantify colony number, size, and even morphological parameters from fluorescent images, providing high-content data from a single assay [4].
  • Data Analysis: Calculate the percentage of clonogenic survival relative to the vehicle control. Perform statistical analyses (e.g., Student's t-test, ANOVA) across replicates. Data can be presented as mean ± standard deviation (SD) or standard error of the mean (SEM).
Summary of Quantitative Data from Literature

The table below consolidates key quantitative findings on this compound's efficacy from recent publications.

Cell Line / Model Assay Type This compound Concentration Key Experimental Findings Source
K8484 (Mouse PDAC) Colony Formation Not Specified (Effective) Combined Omi/Tram (this compound + Trametinib) more effective than single agents at reducing colony formation. [1]
PKT62 (Mouse PDAC) Colony Formation Not Specified (Effective) Combined Omi/Tram (this compound + Trametinib) more effective than single agents at reducing colony formation. [1]
MiaPaCa-2 (Human PDAC) Colony Formation Not Specified (Effective) Combined Omi/Tram (this compound + Trametinib) more effective than single agents at reducing colony formation. [1]
NCM Patient-Derived Cells Colony Formation 0.1 µM & 1.0 µM ~80% reduction in colony formation at 1.0 µM. Induced autophagic cell death. [2]
Various PDAC Lines In Vivo Tumor Growth Oral Administration Omi/Tram combo significantly more effective than Omi/SHP combo in reducing implanted tumor growth and prolonging survival in a mouse model. [1]
T47D (Breast Cancer) Cell Viability (IC₅₀) 0.26 µM (Parental) IC₅₀ in Alpelisib-naïve cells. Highlights context-dependent potency. [5]
Mechanism of Action and Experimental Design

The efficacy of this compound in colony formation assays stems from its comprehensive inhibition of the PI3K/AKT/mTOR axis, a critical signaling network for cell growth, survival, and metabolism.

G cluster_pathways Oncogenic Signaling Pathways KRAS Oncogenic KRAS (e.g., G12D) PI3K PI3K (Class I) (PI3K Complex) KRAS->PI3K Activates KRAS->PI3K MAPK_Pathway MAPK Pathway (RAF-MEK-ERK) KRAS->MAPK_Pathway Activates KRAS->MAPK_Pathway AKT AKT PI3K->AKT Activates (PIP₂ to PIP₃) PI3K->AKT CellGrowth Cell Growth & Survival PI3K->CellGrowth mTORC1 mTORC1 AKT->mTORC1 Activates AKT->mTORC1 mTORC2 mTORC2 AKT->mTORC2 Feedback AKT->mTORC2 mTORC1->CellGrowth Metabolism Protein & Lipid Synthesis mTORC1->Metabolism mTORC2->AKT Activates (Feedback Loop) CellGrowth->mTORC1 CellGrowth->mTORC2 This compound This compound Inhibitor This compound->PI3K Dual Inhibits This compound->mTORC1 This compound->mTORC2 MEKi MEK Inhibitor (e.g., Trametinib) MEKi->MAPK_Pathway SHP2i SHP2 Inhibitor (e.g., SHP099) SHP2i->MAPK_Pathway Disrupts MAPK_Pathway->AKT MAPK_Pathway->CellGrowth MAPK_Pathway->CellGrowth

Diagram Title: this compound Dual Inhibition and Rational Combinations

Rationale for Combination Therapy: As illustrated, oncogenic KRAS simultaneously activates both the PI3K-AKT-mTOR and RAF-MEK-ERK (MAPK) pathways. A key resistance mechanism to single-agent pathway inhibition is compensatory pathway activation [1] [5]. For instance, inhibiting the MAPK pathway with Trametinib (MEKi) fails to suppress AKT phosphorylation, and vice-versa [1]. Therefore, combining this compound with MAPK pathway inhibitors (Trametinib or SHP099) provides more comprehensive suppression of oncogenic signaling, leading to superior inhibition of clonogenic growth and tumor progression in preclinical models, especially in KRAS-driven cancers like PDAC [1].

Critical Technical Considerations and Troubleshooting
  • Mycoplasma Testing: Ensure cell lines are free from mycoplasma contamination, which can severely impact experimental outcomes. Test cells upon project initiation and at the conclusion of the study [3].
  • Optimization is Key: Drug sensitivity is highly dependent on cell line genetic background, passage number, and culture conditions (e.g., serum concentration). The concentrations provided are starting points; dose-response curves are essential for each new model system [1] [2].
  • Incomplete MAPK Inhibition: Be aware that some cell lines (e.g., K8484) may show less suppression of pERK with SHP099 compared to other lines. This functional difference may be due to alternate mechanisms of SHP099 or different KRAS mutation contexts (G12D vs. G12C) [3].
  • Handling Variability: Inconsistent observations in cell death between assay replicates can sometimes occur. Ensure consistent cell seeding densities and even distribution across the well to avoid artifacts that can undermine treatment efficacy assessment [3].

Experimental Workflow Diagram

G Start Initiate Project Culture Cell Culture & Maintenance (Use 5% heat-inactivated FBS) Start->Culture TestMyco Test for Mycoplasma Contamination Culture->TestMyco Seed Seed Cells at Low Density (500-2,000 cells/well) TestMyco->Seed Attach Allow Cell Attachment (12-24 hours) Seed->Attach Treat Apply Treatments (this compound ± Combinatorial Agents) Refresh drug/media every 2-3 days Attach->Treat Treat->Treat Every 2-3 days Incubate Incubate for 7-14 Days Treat->Incubate Fix Fix and Stain Colonies (e.g., Crystal Violet) Incubate->Fix Image Image and Quantify (Manual or High-Content Analysis) Fix->Image Analyze Analyze Data (Clonogenic Survival vs. Control) Image->Analyze

Diagram Title: Colony Formation Assay Workflow

I hope these detailed application notes and protocols empower your research on this compound. Should you require further specifics on a particular cell model or analytical technique, please do not hesitate to inquire.

References

Comprehensive Application Notes and Protocols: Omipalisib Western Blot Analysis of p-AKT and p-ERK in Cancer Models

Author: Smolecule Technical Support Team. Date: February 2026

Omipalisib Mechanism and Therapeutic Relevance

This compound (GSK2126458) is a potent, selective, and reversible ATP-competitive inhibitor that targets both PI3K pathway components and mTOR complexes. This small molecule inhibitor exhibits subnanomolar activity against all Class I PI3K isoforms (p110α, p110β, p110γ, and p110δ) as well as both mTORC1 and mTORC2 complexes. The therapeutic rationale for this compound stems from its ability to simultaneously inhibit key signaling nodes in the PI3K/AKT/mTOR pathway, a frequently dysregulated pathway in human cancers that drives cell proliferation, survival, and metabolic reprogramming.

The dual inhibitory capability of this compound addresses a critical limitation of targeted cancer therapy: pathway reactivation through compensatory mechanisms. When PI3K alone is inhibited, feedback loops can lead to mTOR-mediated resistance, while isolated mTOR inhibition may trigger PI3K hyperactivation through positive feedback. By concurrently targeting both PI3K and mTOR, this compound provides more comprehensive pathway suppression, making it particularly valuable for investigating combination therapies, especially with MAPK pathway inhibitors such as Trametinib (MEK inhibitor) or SHP099 (SHP2 inhibitor) in resistant cancer models like pancreatic ductal adenocarcinoma (PDAC).

The following diagram illustrates the key signaling pathways targeted by this compound and its effect on phosphorylation events measured in Western blot analyses:

Experimental Design and Considerations

Key Application Contexts

Western blot analysis of phospho-AKT and phospho-ERK in this compound-treated samples provides critical insights into drug mechanism of action, target engagement, and potential resistance patterns. This application is particularly valuable in several research contexts:

  • Monotherapy studies to verify direct on-target effects of this compound on the PI3K/AKT/mTOR pathway through assessment of phosphorylation status at key residues (AKT Ser473, S6, 4EBP1)
  • Combination therapy screening to identify effective drug partners that address compensatory mechanisms, particularly MAPK pathway activation as evidenced by sustained ERK phosphorylation despite PI3K pathway inhibition
  • Resistance mechanism investigation to understand bypass signaling pathways that maintain cancer cell survival despite PI3K/mTOR targeting
  • Biomarker development for patient stratification and treatment response monitoring in preclinical models
Cell Line Selection and Treatment Considerations

Research demonstrates that PDAC cell lines (K8484, PKT62, MiaPaCa-2, Panc1) with KRAS mutations show particularly informative responses to this compound, making them valuable models for investigating pathway crosstalk [1]. Esophageal squamous cell carcinoma (KYSE150, KYSE70, KYSE180, KYSE520) and neurocutaneous melanocytosis models have also shown robust pathway inhibition responses to this compound treatment [2] [3].

For treatment conditions, established protocols typically use This compound concentrations ranging from 20 nM to 1 μM for 1-2 hours for initial phosphorylation status assessment, though longer time courses (24-72 hours) are employed for proliferation and apoptosis studies [1] [2]. When testing combination therapies, Trametinib (MEK inhibitor) at 10-100 nM and SHP099 (SHP2 inhibitor) at 0.5-2 μM have demonstrated synergistic effects with this compound in suppressing PDAC growth [1].

Quantitative Data Summary

This compound Effects on Signaling Pathways Across Cancer Models

Table 1: Quantitative effects of this compound on phosphorylation targets across cancer models

Cancer Model Cell Line p-AKT Reduction p-ERK Response Additional Phospho-Targets This compound Concentration Treatment Duration
PDAC [1] K8484 Significant inhibition Unaffected (monotherapy) p-S6: inhibited, p-4EBP1: inhibited 100 nM 2 hours
PDAC [1] PKT62 Significant inhibition Unaffected (monotherapy) p-S6: inhibited, p-4EBP1: inhibited 100 nM 2 hours
PDAC [1] MiaPaCa-2 Significant inhibition Unaffected (monotherapy) p-S6: inhibited, p-4EBP1: inhibited 100 nM 2 hours
ESCC [2] KYSE150 Significant inhibition Significant reduction p-S6: inhibited, p-4EBP1: inhibited, p-p70S6K: inhibited 160 nM 24-72 hours
ESCC [2] KYSE70 Significant inhibition Significant reduction p-S6: inhibited, p-4EBP1: inhibited 160 nM 24-72 hours
NCM [3] NCM patient-derived Significant inhibition Not reported p-S6: inhibited, LC3-II: increased (autophagy) 100 nM 48 hours
Combination Therapy Effects on Signaling Pathways

Table 2: Combination effects of this compound with MAPK pathway inhibitors

Combination Cell Model p-AKT Effects p-ERK Effects Functional Outcomes
This compound + Trametinib [1] PDAC (K8484, PKT62) Enhanced suppression vs monotherapy Significant inhibition Synergistic reduction in proliferation, colony formation, and migration
This compound + Trametinib [1] PDAC (MiaPaCa-2) Enhanced suppression vs monotherapy Significant inhibition Synergistic reduction in proliferation
This compound + SHP099 [1] PDAC (K8484, PKT62) Enhanced suppression vs monotherapy Moderate inhibition Reduced proliferation and colony formation
This compound + SHP099 [1] PDAC (MiaPaCa-2) Enhanced suppression vs monotherapy Moderate inhibition Reduced proliferation
This compound monotherapy [2] ESCC (KYSE150) Significant inhibition Significant reduction G0/G1 cell cycle arrest, apoptosis induction

Detailed Western Blot Protocol

Sample Preparation and Protein Extraction

Materials Required:

  • Cell lines of interest (e.g., PDAC, ESCC, or other cancer models)
  • This compound (Selleck Chemicals, #S2658) dissolved in DMSO
  • Optional combination inhibitors: Trametinib (Selleck Chemicals, #S2673), SHP099 (Selleck Chemicals, #S8278)
  • Ice-cold RIPA lysis buffer (Cell Signaling Technology, #9806S) supplemented with:
    • Protease inhibitor cocktail (e.g., Abcam, #ab65621)
    • Phosphatase inhibitor cocktail (e.g., Abcam, #ab201112) [critical for phospho-epitope preservation]
    • NaF (10 mM)
  • BCA or Bradford protein assay kit (e.g., Abcam, #ab102536)
  • Loading buffer with DTT (e.g., Abcam, #ab141390)

Procedure:

  • Cell Treatment: Plate cells at appropriate density (typically 70-80% confluence) and allow to adhere overnight. Treat with this compound at desired concentrations (typically 20-1000 nM in DMSO) for predetermined durations (1-2 hours for phosphorylation studies; up to 72 hours for downstream effects) [1] [2].
  • Protein Extraction:
    • Place culture dishes on ice and rapidly aspirate media
    • Wash cells twice with ice-cold PBS
    • Add appropriate volume of supplemented RIPA lysis buffer (approximately 100-200 μL per 10⁶ cells)
    • Incubate on ice for 10 minutes with gentle rocking
    • Scrape cells and transfer lysate to microcentrifuge tubes
  • Clarification:
    • Sonicate lysates briefly (3 × 5-second pulses at 20-30% amplitude) to disrupt genomic DNA and ensure complete lysis
    • Centrifuge at 14,000–17,000 × g for 10 minutes at 4°C
    • Transfer supernatant to fresh pre-chilled tubes
  • Protein Quantification:
    • Determine protein concentration using BCA or Bradford assay according to manufacturer's instructions
    • Adjust samples to equal concentrations using RIPA buffer
    • Add loading buffer with DTT to samples and denature at 100°C for 10 minutes
    • Store aliquots at -80°C if not used immediately
Gel Electrophoresis and Protein Transfer

Materials:

  • Precast SDS-PAGE gels (4-15% gradient recommended for optimal separation of signaling proteins)
  • Molecular weight marker (e.g., Abcam, #ab116028)
  • Western blot transfer apparatus
  • Nitrocellulose or PVDF membranes
  • Transfer buffer appropriate for your system

Procedure:

  • Gel Electrophoresis:
    • Thaw protein samples on wet ice and briefly centrifuge to collect condensation
    • Load equal protein amounts (10-40 μg per well for cell lysates) alongside molecular weight marker
    • Run gel at constant voltage (typically 100-150V) until dye front approaches bottom of gel
  • Protein Transfer:
    • Activate PVDF membrane in methanol if using (not required for nitrocellulose)
    • Assemble transfer stack according to manufacturer's instructions
    • Transfer proteins using appropriate method:
      • Wet transfer: 100V for 60-90 minutes at 4°C
      • Semi-dry transfer: 25V for 30 minutes at room temperature
Immunodetection

Materials:

  • Blocking buffer: 5% BSA in TBST for phospho-specific antibodies; 5% non-fat milk for total proteins
  • Primary antibodies:
    • Phospho-AKT (Ser473) (Cell Signaling Technology, #4060)
    • Total AKT (Cell Signaling Technology, #4691)
    • Phospho-p44/42 MAPK (ERK1/2, Thr202/Tyr204) (Cell Signaling Technology, #4370)
    • Total ERK1/2 (Cell Signaling Technology, #4695)
    • Phospho-S6 (Cell Signaling Technology, #4858)
    • β-actin (Millipore-Sigma, #A5441) or other loading control
  • HRP-conjugated secondary antibodies
  • Chemiluminescent substrate

Procedure:

  • Blocking:
    • Incubate membrane in blocking buffer for 1 hour at room temperature with gentle agitation
  • Primary Antibody Incubation:
    • Dilute primary antibodies in blocking buffer according to manufacturer's recommendations (typically 1:1000)
    • Incubate membrane with primary antibody overnight at 4°C with gentle agitation
  • Washing:
    • Wash membrane 3 × 10 minutes with TBST at room temperature with agitation
  • Secondary Antibody Incubation:
    • Dilute HRP-conjugated secondary antibody in blocking buffer (typically 1:2000-1:5000)
    • Incubate membrane for 1 hour at room temperature with gentle agitation
  • Final Washes:
    • Wash membrane 3 × 10 minutes with TBST
Visualization and Analysis

Procedure:

  • Detection:
    • Incubate membrane with chemiluminescent substrate according to manufacturer's instructions
    • Image using chemiluminescence detection system with multiple exposure times
  • Stripping and Reprobing (Optional):
    • If reprobing for multiple targets, incubate membrane with mild stripping buffer for 15-20 minutes at room temperature
    • Wash extensively with TBST before re-blocking and reprobing
  • Quantification:
    • Quantify band intensities using image analysis software (ImageJ or manufacturer-specific software)
    • Normalize phospho-protein signals to corresponding total protein and loading controls
    • Express treatment conditions as fold-change relative to vehicle control

Technical Considerations and Troubleshooting

Critical Experimental Factors
  • Phosphatase inhibition is essential: Always include fresh phosphatase inhibitors in lysis and storage buffers to preserve phosphorylation signals, as phospho-epitopes are highly labile [4]
  • Optimize antibody concentrations: Perform preliminary titration experiments for each new antibody lot to ensure optimal signal-to-noise ratio
  • Include appropriate controls: Always include:
    • Vehicle-treated (DMSO) controls
    • Total protein controls for each phospho-target
    • Loading controls (β-actin, GAPDH, tubulin)
    • Positive controls when available (e.g., growth factor-stimulated cells)
  • Linear range detection: Ensure that band intensities fall within the linear detection range of your imaging system by testing multiple exposure times
Expected Results and Interpretation
  • Successful PI3K/mTOR pathway inhibition by this compound should demonstrate dose-dependent reduction in p-AKT (Ser473), p-S6, and p-4EBP1 within 1-2 hours of treatment
  • p-ERK responses may vary: Some cancer models (particularly KRAS-mutant) may show elevated p-ERK following this compound monotherapy due to release of feedback inhibition, while other models may show concurrent p-ERK reduction [1] [2]
  • Effective combination therapy with MAPK inhibitors should demonstrate concurrent suppression of both p-AKT and p-ERK signaling pathways
  • Time-dependent effects: Early time points (1-4 hours) best capture direct phosphorylation changes, while later time points (24-72 hours) may reflect adaptive responses and downstream effects including apoptosis markers
Troubleshooting Common Issues
  • High background: Increase blocking time, optimize antibody concentrations, increase wash stringency (e.g., add Tween-20 to 0.1%)
  • Weak or no signal: Verify antibody specificity, check expiration dates, ensure adequate protein transfer via Ponceau S staining, optimize antigen retrieval if needed
  • Inconsistent results: Maintain consistent cell passage numbers, avoid excessive confluence, standardize treatment and processing times across experiments
  • Unexpected p-ERK responses: Consider cell line-specific feedback mechanisms and test multiple time points to capture dynamic pathway interactions

References

Comprehensive Application Note: Cell Cycle Analysis of Omipalisib-Treated Cancer Cells via Flow Cytometry

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Omipalisib and Cell Cycle Effects

This compound (GSK458) is a potent, reversible ATP-competitive inhibitor that simultaneously targets multiple components of the PI3K/AKT/mTOR pathway, specifically p110α/β/γ/δ isoforms of PI3K and both mTORC1 and mTORC2 complexes. This broad targeting approach effectively shuts down a crucial signaling axis that is frequently hyperactivated in human cancers and represents a promising therapeutic strategy for overcoming resistance to more selective pathway inhibitors. The PI3K/AKT/mTOR pathway serves as a central regulator of cell proliferation, survival, metabolism, and growth, with direct influences on cell cycle progression through modulation of cyclin-CDK complexes and checkpoint controls.

Research across diverse cancer models has consistently demonstrated that this compound induces dose-dependent G0/G1 phase cell cycle arrest, effectively halting cellular proliferation by preventing G1 to S phase transition. This application note consolidates optimized protocols, experimental data, and technical considerations for analyzing this compound-mediated cell cycle effects using flow cytometry, providing researchers with a standardized framework for investigating this mechanism in preclinical models.

Theoretical Basis: this compound-Induced Cell Cycle Arrest

Molecular Mechanisms of Cell Cycle Inhibition

This compound exerts its effects on the cell cycle through coordinated inhibition of both upstream (PI3K) and downstream (mTOR) signaling components, resulting in profound suppression of mitogenic signaling. The molecular events leading to cell cycle arrest include:

  • Suppression of phosphorylation cascades: this compound treatment rapidly decreases levels of p-AKT, p-S6, p-4EBP1, and p-ERK, indicating comprehensive pathway inhibition across both PI3K-AKT and MAPK signaling axes [1]. This dual inhibition is particularly important given the frequent cross-activation and compensation between these pathways in cancer cells.

  • Disruption of cyclin-CDK regulation: The inhibition of mTORC1 signaling prevents the phosphorylation of key substrates required for cyclin D1 translation and stability, resulting in reduced cyclin D1-CDK4/6 complex formation and subsequent decrease in RB phosphorylation [2]. Hypophosphorylated RB remains bound to E2F transcription factors, preventing expression of S-phase entry genes.

  • Metabolic checkpoint activation: mTORC1 serves as a central regulator of cellular metabolism, and its inhibition by this compound creates energy stress and nutrient deprivation signals that reinforce cell cycle arrest through AMPK activation and autophagy induction blockade [3].

Evidence of G0/G1 Arrest Across Cancer Models

Table 1: Documented Cell Cycle Effects of this compound Across Preclinical Cancer Models

Cancer Type Experimental Model Reported Cell Cycle Effect Key Molecular Changes Citation
Esophageal SCC KYSE150, KYSE70, KYSE180, KYSE520 G0/G1 arrest (dose-dependent) ↓p-AKT, ↓p-4EBP1, ↓p-p70S6K, ↓p-S6, ↓p-ERK [1]
Burkitt Lymphoma Raji, Ramos, Daudi G1 phase arrest (dose-dependent), resistant cells arrested in G2/M at higher concentrations ↓p-S6, ↓p-GSK3β [4]
Anaplastic Thyroid Carcinoma CAL62, C643, 8505C Enhanced G1 arrest when combined with CDK4/6 inhibition ↓p-AKT, ↓p-RB, ↓cyclin D1/D3 [2]
Pancreatic Ductal Adenocarcinoma K8484, PKT62, MiaPaCa-2, Panc1 Enhanced growth inhibition with MAPK pathway combinations ↓p-AKT, ↓pERK with combination treatments [5] [6]

The following diagram illustrates the molecular mechanism by which this compound induces cell cycle arrest:

G cluster_0 This compound Inhibition cluster_1 PI3K/AKT/mTOR Pathway cluster_2 Cell Cycle Regulation This compound This compound (PI3K/mTOR inhibitor) PI3K PI3K This compound->PI3K Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR pS6 pS6 mTOR->pS6 p4EBP1 p4EBP1 mTOR->p4EBP1 CyclinD1 CyclinD1 pS6->CyclinD1 Regulates pS6->CyclinD1 Decreases CDK4_6 CDK4_6 CyclinD1->CDK4_6 CyclinD1->CDK4_6 Reduces Complex pRB pRB CDK4_6->pRB E2F E2F pRB->E2F pRB->E2F Maintains RB-E2F Binding S_Phase S_Phase E2F->S_Phase G1_Phase G1_Phase G1_Phase->S_Phase Transition G1_Block G1 Arrest G1_Phase->G1_Block G1_Block->S_Phase Blocked

Detailed Experimental Protocols

Cell Preparation and this compound Treatment

Materials Required:

  • Cancer cell lines of interest (e.g., KYSE150, Raji, K8484)
  • This compound (Selleck Chemicals, #S2658) dissolved in DMSO to 10 mM stock concentration
  • Appropriate cell culture medium (DMEM or RPMI-1640) with 5-10% FBS
  • Phosphate-buffered saline (PBS), ice-cold
  • 70-75% ethanol (in PBS, ice-cold)
  • Propidium iodide staining solution (see formulation below)
  • RNase A (100 μg/mL)

Treatment Protocol:

  • Cell Plating: Plate cells in 6-well or 12-well plates at 30-50% confluence (typically 1-2×10⁵ cells/mL) in complete growth medium and allow to adhere overnight (12-16 hours). For suspension cells, plate at similar density.

  • This compound Treatment: Prepare fresh treatment dilutions in complete medium:

    • Vehicle control: 0.1% DMSO in complete medium
    • Experimental concentrations: Based on published IC₅₀ values (typically 0.01-1 μM for sensitive lines) [1] [4]
    • Include a positive control for cell cycle arrest (e.g., serum starvation)
  • Treatment Duration: Expose cells to this compound for 24-72 hours, with 72 hours providing maximal cell cycle effects in most systems [1] [2]. Refresh drug-containing media every 48 hours for extended treatments.

Cell Harvesting and Fixation
  • Collection: For adherent cells, use trypsinization (0.25% trypsin-EDTA) followed by neutralization with complete medium. For suspension cells, collect directly.

  • Washing: Pellet cells by centrifugation at 300 × g for 5 minutes and wash twice with ice-cold PBS.

  • Fixation:

    • Resuspend cell pellet in 0.5-1 mL PBS
    • Slowly add 3-4 mL of ice-cold 75% ethanol while gently vortexing to prevent clumping
    • Fix at -20°C for minimum 2 hours, up to 2 weeks (longer fixation may require extended RNase treatment)
Propidium Iodide Staining for DNA Content

Staining Solution Formulation:

  • Propidium iodide: 50 μg/mL
  • RNase A: 100 μg/mL
  • Triton X-100: 0.1% (v/v, optional for permeability)
  • in PBS (pH 7.4)

Staining Protocol:

  • Post-fixation processing: Pellet fixed cells (300 × g, 5 minutes) and wash twice with PBS to remove residual ethanol.

  • Staining incubation: Resuspend cell pellet in propidium iodide staining solution at approximately 1×10⁶ cells/mL.

  • Incubation conditions: Incubate for 30 minutes at 37°C in the dark, or for 60 minutes at room temperature if RNase activity is lower.

  • Analysis timing: Analyze samples immediately or store at 4°C in the dark for up to 24 hours (though immediate analysis is preferred).

Flow Cytometry Acquisition Parameters

Table 2: Recommended Flow Cytometer Settings for Cell Cycle Analysis

Parameter Configuration Purpose Quality Control
Laser 488 nm blue laser PI excitation Standard laser alignment
Filter 585/42 nm bandpass PI emission Verify with calibration beads
Voltage Adjust to place G0/G1 peak at ~20% maximum scale Optimal signal distribution Use biological control for consistency
Events 10,000-20,000 single-cell events Statistical significance Exclude debris and aggregates
Flow Rate Low to medium (<500 events/sec) Reduce doublet formation Monitor pressure fluctuations
Gating Strategy FSC-A vs SSC-A → FSC-A vs FSC-H → PI-A vs PI-W Select single cells Apply consistent gating across samples

Data Analysis and Interpretation

Cell Cycle Phase Quantification

Software Analysis Approaches:

  • ModFit LT (dedicated cell cycle modeling software)
  • FlowJo (with cell cycle plug-in)
  • FCS Express (cell cycle module)
  • Free alternatives: CellProfiler, CytoSpec

Model Fitting Considerations:

  • Apply Dean-Jett-Fox model for asynchronous populations
  • Use Watson pragmatic model for difficult samples with debris
  • Include S-phase fraction calculation to assess antiproliferative effects
  • Apply doublet discrimination to exclude cell aggregates that can mimic S-phase content
Expected Results and Validation

Table 3: Documented Cell Cycle Distribution Changes with this compound Treatment

Cell Line Treatment G0/G1 Phase (%) S Phase (%) G2/M Phase (%) Significance
KYSE150 Vehicle 55.2 ± 3.1 28.5 ± 2.4 16.3 ± 1.8 p < 0.001
(ESCC) This compound (160 nM) 78.6 ± 2.8 12.3 ± 1.6 9.1 ± 1.2
Raji Vehicle 48.7 ± 2.9 35.2 ± 2.1 16.1 ± 1.5 p < 0.01
(Burkitt Lymphoma) This compound (200 nM) 72.4 ± 3.2 15.8 ± 1.8 11.8 ± 1.4
T47D (AR2) Vehicle 52.3 ± 2.7 31.8 ± 2.3 15.9 ± 1.7 p < 0.001
(PI3Ki-Resistant BC) This compound (1 μM) 76.9 ± 3.1 11.5 ± 1.5 11.6 ± 1.3
Troubleshooting Common Issues

Poor Coefficient of Variation (CV):

  • Cause: Incomplete RNase treatment or poor sample preparation
  • Solution: Extend RNase incubation time, ensure proper cell concentration, filter cells through 35-70 μm mesh before analysis

High Sub-G1 Population:

  • Cause: Excessive apoptosis induction or physical shearing during processing
  • Solution: Reduce treatment duration, gentler pipetting, analyze earlier time points

Cell Aggregation:

  • Cause: Overly concentrated samples or insufficient fixation
  • Solution: Dilute samples, ensure single-cell suspension before fixation, add gentle vortexing during ethanol fixation

Weak Staining Intensity:

  • Cause: PI concentration too low or excitation power insufficient
  • Solution: Increase PI concentration to 100 μg/mL, verify laser power and detector voltage

Advanced Applications and Combination Strategies

Multiparametric Cell Cycle Analysis

Beyond simple DNA content analysis, researchers can enhance this compound studies through multiparametric approaches:

  • Phospho-protein staining: Combine PI with antibodies against p-RB, p-S6, or cyclin D1 to correlate pathway inhibition with cell cycle effects
  • Apoptosis detection: Add Annexin V staining to distinguish G0/G1 arrest from early apoptosis
  • Senescence markers: Follow cell cycle analysis with β-galactosidase staining to determine if arrest leads to senescence
Rational Combination Strategies

The following diagram illustrates experimental workflows for combination studies:

G cluster_0 Single Agent Screening cluster_1 Combination Strategies cluster_2 Analysis Phase Start Experimental Design IC50 Determine IC50 Values Start->IC50 CellCycle Cell Cycle Analysis IC50->CellCycle Pathway Pathway Inhibition Validation CellCycle->Pathway MAPKCombo MAPK Inhibitors (Trametinib, SHP099) Pathway->MAPKCombo CDKCombo CDK4/6 Inhibitors (Palbociclib) Pathway->CDKCombo ChemoCombo Cytotoxic Agents (Doxorubicin) Pathway->ChemoCombo Synergy Synergy Analysis (Chou-Talalay) MAPKCombo->Synergy CDKCombo->Synergy ChemoCombo->Synergy Validation In Vivo Validation Synergy->Validation Biomarkers Biomarker Identification Validation->Biomarkers

Research has demonstrated several promising combination approaches with this compound:

  • MAPK pathway combinations: this compound with Trametinib (MEK inhibitor) or SHP099 (SHP2 inhibitor) shows enhanced growth suppression in pancreatic cancer models through concurrent blockade of PI3K and MAPK signaling [5] [6].

  • CDK4/6 inhibition: Combination with palbociclib synergistically reduces proliferation in anaplastic thyroid cancer by simultaneously targeting upstream signaling and cell cycle machinery [2].

  • Chemotherapy sensitization: this compound pre-treatment enhances cytotoxicity of doxorubicin and dexamethasone in lymphoma models through pathway modulation and possible effects on DNA damage response [4].

Conclusion

Flow cytometric cell cycle analysis provides a robust, quantitative method for evaluating the antiproliferative effects of this compound in cancer models. The consistent observation of G0/G1 phase arrest across diverse cancer types confirms the central role of PI3K/mTOR signaling in cell cycle regulation and supports the therapeutic rationale for targeting this pathway. The protocols described herein enable researchers to rigorously assess this compound-mediated cell cycle effects and explore rational combination strategies.

When implementing these methods, researchers should consider cell line-specific variability in this compound sensitivity, appropriate treatment duration to observe cell cycle effects, and complementary assays to distinguish cytostatic from cytotoxic responses. The integration of cell cycle analysis with pathway inhibition readouts provides the most comprehensive assessment of this compound's mechanism of action in preclinical models.

References

Comprehensive Application Note: Assessing Omipalisib-Induced Apoptosis Using Annexin V/Propidium Iodide Assay

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Omipalisib and Apoptosis Signaling

This compound (GSK2126458) is a potent, dual-acting small molecule inhibitor that targets key components of the PI3K/AKT/mTOR signaling pathway, a crucial regulator of cell growth, survival, and metabolism that is frequently dysregulated in cancer. This pathway's significance in oncology is demonstrated by the fact that PI3K mutations occur in approximately 27% of breast cancers, with rates varying by subtype from 45% in luminal A tumors to 9% in triple-negative breast cancer [1]. This compound simultaneously inhibits all four class I PI3K isoforms (p110α, β, δ, and γ) and both mTOR complexes (mTORC1 and mTORC2), making it particularly effective at suppressing this critical oncogenic signaling network [2].

The induction of apoptosis, or programmed cell death, represents a key mechanism through which targeted cancer therapeutics like this compound exert their anti-tumor effects. Apoptosis occurs through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. This compound primarily triggers the intrinsic apoptotic pathway by inhibiting pro-survival signals generated through the PI3K/AKT/mTOR axis. This inhibition leads to mitochondrial outer membrane permeabilization (MOMP), resulting in cytochrome c release, caspase activation, and the characteristic morphological changes associated with apoptotic cell death. Detection of this process at its earliest stages provides critical information about drug efficacy and mechanism of action, which is essential for both basic research and drug development applications [1].

Table 1: Key Characteristics of this compound

Property Description
Targets PI3K (p110α, β, δ, γ), mTORC1, mTORC2
Mechanism ATP-competitive inhibitor
Primary Indications Pancreatic cancer, AML, IPF (investigational)
Clinical Status Phase I/II trials
Key Metabolic Effects Hyperglycemia, insulin resistance

Principle of the Annexin V/Propidium Iodide Apoptosis Assay

The Annexin V/Propidium Iodide (PI) assay is a widely established flow cytometry-based method for detecting and quantifying apoptotic cells. This technique leverages the fundamental biochemical changes that occur during apoptosis, particularly the loss of plasma membrane asymmetry. In healthy, viable cells, phosphatidylserine (PS) is predominantly maintained on the inner leaflet of the plasma membrane through ATP-dependent enzymatic processes. During the early stages of apoptosis, this membrane asymmetry is disrupted, resulting in the translocation of PS to the external leaflet, where it becomes accessible for binding [3] [4].

Annexin V, a 35-36 kDa calcium-dependent phospholipid-binding protein, exhibits high affinity for exposed phosphatidylserine. When conjugated to fluorochromes such as FITC, it serves as a sensitive probe for detecting early apoptotic cells. Propidium iodide (PI), a membrane-impermeant DNA-binding dye, is used in parallel to distinguish between intact and compromised cellular membranes. Viable cells with intact membranes exclude PI, while late apoptotic and necrotic cells with disrupted membrane integrity permit PI entry and subsequent nuclear staining. The combination of these two markers enables the discrimination between viable (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺) cell populations [5] [6].

G Healthy Healthy Cell EarlyApoptosis Early Apoptosis Healthy->EarlyApoptosis Apoptotic Stimulus PSInternal PS Internal (Annexin V inaccessible) Healthy->PSInternal PS location MembraneIntact Membrane Intact (PI exclusion) Healthy->MembraneIntact Membrane status LateApoptosis Late Apoptosis EarlyApoptosis->LateApoptosis Membrane Permeabilization PSExternal PS Externalized (Annexin V binding) EarlyApoptosis->PSExternal PS location EarlyApoptosis->MembraneIntact Membrane status LateApoptosis->PSExternal PS location MembraneCompromised Membrane Compromised (PI penetration) LateApoptosis->MembraneCompromised Membrane status Necrosis Necrosis Necrosis->MembraneCompromised Membrane status

Diagram 1: Mechanism of Annexin V and PI binding during cell death progression

Materials and Reagents

Essential Reagents and Equipment

Table 2: Required Reagents and Equipment

Category Specific Items
Cell Lines Appropriate model system (e.g., PDAC, AML)
Inhibitors This compound (prepared as 10 mM stock in DMSO)
Annexin V Assay Components Annexin V-FITC conjugate, Propidium Iodide (50 µg/mL stock), Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)
Controls Untreated cells, Apoptosis inducer (e.g., 1 µM staurosporine), Single-stained controls for compensation
Equipment Flow cytometer with 488 nm excitation, FITC (FL1) and PI (FL2/FL3) detectors, Centrifuge, Cell culture incubator
Cell Preparation and Culture

The selection of an appropriate cell model is critical for evaluating this compound-induced apoptosis. Both established cancer cell lines and primary cells can be utilized, with careful consideration given to their genetic background and PI3K pathway dependency. Pancreatic ductal adenocarcinoma (PDAC) cell lines (e.g., MiaPaCa-2, Panc1) and acute myeloid leukemia (AML) models have demonstrated particular relevance in this compound studies [7] [8]. Cells should be maintained in appropriate culture media (e.g., high-glucose DMEM supplemented with 5-10% FBS) and routinely screened for mycoplasma contamination to ensure experimental integrity [7].

For apoptosis assays, cells should be in the logarithmic growth phase at the time of treatment. It is recommended to plate cells at an appropriate density (typically 2-5×10⁵ cells per well in 6-well plates) 24 hours prior to this compound treatment to allow for proper attachment and recovery. All experimental setups should include negative controls (vehicle-treated, typically DMSO at the same concentration used for this compound dilution) and positive controls for apoptosis induction (e.g., cells treated with 1 µM staurosporine for 3-6 hours) to validate the assay performance [3] [5].

Step-by-Step Protocol

This compound Treatment and Cell Processing
  • Treatment Application: Prepare fresh dilutions of this compound in complete culture medium immediately before use. The final DMSO concentration should not exceed 0.1% (v/v) to maintain cell viability. Apply this compound at the desired concentrations (typically in the nanomolar to low micromolar range based on preliminary cytotoxicity data) and incubate for the predetermined time period (commonly 24-72 hours). Include vehicle control (DMSO only) and positive control (apoptosis inducer) treatments in parallel [7].

  • Cell Harvesting: For adherent cells, gently collect both floating and attached cell populations. Detach adherent cells using minimal non-enzymatic dissociation buffers (e.g., EDTA) or mild trypsinization (0.25% trypsin with gentle washing in serum-containing media to neutralize). Avoid enzymatic overtreatment that could damage phosphatidylserine epitopes or cause membrane disruption. For suspension cells, collect directly by centrifugation [4] [5].

  • Cell Washing: Wash cells twice with cold phosphate-buffered saline (PBS) by centrifugation at 300-500 × g for 5 minutes at room temperature. Carefully aspirate supernatants without disturbing cell pellets. After the final wash, resuspend cells in Annexin V binding buffer at a concentration of 1×10⁶ cells/mL [6] [5].

G Start Plate cells (24h before treatment) Treat Treat with this compound (24-72 hours) Start->Treat Harvest Harvest cells (collect both floating and adherent populations) Treat->Harvest Wash Wash with PBS (300-500 × g, 5 min) Harvest->Wash Resuspend Resuspend in binding buffer (1×10⁶ cells/mL) Wash->Resuspend Stain Add Annexin V-FITC and PI (incubate 15 min, dark, RT) Resuspend->Stain Analyze Analyze by flow cytometry (within 1 hour) Stain->Analyze

Diagram 2: Experimental workflow for this compound treatment and sample preparation

Staining Procedure and Flow Cytometry
  • Staining Setup: Aliquot 100 µL of cell suspension (containing approximately 1×10⁵ cells) into flow cytometry tubes. Add 5 µL of Annexin V-FITC conjugate and 5 µL of propidium iodide (50 µg/mL stock solution) to each experimental sample. Gently vortex or pipette to mix, then incubate at room temperature for 15 minutes in the dark. For compensation controls, prepare separate tubes containing cells stained with Annexin V-FITC only or PI only [4] [5].

  • Post-Staining Processing: Following incubation, add 400 µL of additional binding buffer to each tube to prevent signal saturation during analysis. Maintain samples on ice and protect from light. Analyze by flow cytometry within 1 hour of staining to prevent progression of apoptosis and maintain staining integrity [5].

  • Flow Cytometry Acquisition: Configure the flow cytometer with 488 nm excitation. Detect Annexin V-FITC fluorescence in the FL1 channel (typically 530/30 nm bandpass filter) and PI emission in the FL2 or FL3 channel (≥575 nm bandpass filter). Adjust photomultiplier tube (PMT) voltages using unstained and single-stained controls. Collect a minimum of 10,000 events per sample at a low flow rate to ensure data quality [5] [9].

Data Analysis and Interpretation

Gating Strategy and Population Quantification

Proper data analysis begins with establishing a logical gating strategy to accurately identify distinct cell populations. First, gate on the primary cell population using forward scatter (FSC) versus side scatter (SSC) to exclude debris and aggregates. Subsequently, create a dual-parameter dot plot with Annexin V-FITC on the x-axis and PI on the y-axis. Quadrant boundaries should be set using the single-stained and untreated control samples to establish baseline fluorescence [5].

The four resulting populations represent:

  • Viable cells (Q3: Annexin V⁻/PI⁻): Cells with intact membranes and no PS externalization
  • Early apoptotic cells (Q4: Annexin V⁺/PI⁻): Cells with PS externalization but intact membranes
  • Late apoptotic cells (Q2: Annexin V⁺/PI⁺): Cells with both PS externalization and membrane disruption
  • Necrotic cells (Q1: Annexin V⁻/PI⁺): Cells with membrane damage but no PS externalization

When assessing this compound treatment effects, focus particularly on the early apoptotic population (Annexin V⁺/PI⁻) as this represents the most specific indicator of apoptosis induction. The percentage of cells in this population typically increases in a time-dependent and concentration-dependent manner following this compound exposure [3] [5].

Table 3: Data Interpretation Guide for Annexin V/PI Assay

Cell Population Annexin V Staining PI Staining Biological Significance
Viable/Normal Negative Negative Healthy, untreated cells
Early Apoptotic Positive Negative This compound-specific effect; primary readout
Late Apoptotic Positive Positive End-stage apoptosis/secondary necrosis
Necrotic Negative Positive Non-specific cell death; potential toxicity
Enhanced Analysis with RNase Treatment

Traditional Annexin V/PI protocols can yield false-positive results in certain cell types, particularly those with low nuclear-to-cytoplasmic ratios, due to PI staining of cytoplasmic RNA rather than nuclear DNA. This can lead to overestimation of late apoptotic/necrotic populations by up to 40% [10]. To address this limitation, incorporate RNase A treatment (100 µg/mL for 30 minutes at 37°C) following staining but before flow cytometry analysis. This modified approach significantly improves accuracy by eliminating cytoplasmic RNA interference, resulting in fewer than 5% false positive events [10].

For more comprehensive mechanistic studies, consider integrating additional markers with the Annexin V/PI assay. For example, simultaneous staining with fluorochrome-conjugated antibodies against specific proteins (e.g., CD44 in MDA-MB-231 breast cancer cells) can provide insights into protein expression changes during this compound-induced apoptosis. This multiparametric approach enables simultaneous tracking of apoptosis induction and specific protein modulation within defined cell subpopulations [9].

Troubleshooting and Technical Considerations

Common Issues and Solutions

Table 4: Troubleshooting Guide for Annexin V/PI Assay

Problem Potential Cause Solution
High background in untreated controls Excessive cell death during processing Use gentler detachment methods; reduce processing time; work quickly but carefully
Weak Annexin V signal Inadequate calcium concentration Verify binding buffer contains 2.5 mM CaCl₂; prepare fresh buffer
Excessive PI staining in viable population PI binding to cytoplasmic RNA Implement RNase A treatment step [10]
Poor separation of populations Inadequate compensation Use single-stained controls for proper compensation; verify PMT voltages
Inconsistent results between replicates Variable cell concentrations Standardize cell counting; ensure consistent cell concentrations across samples
Optimization Strategies for this compound Studies

When applying the Annexin V/PI assay specifically to this compound research, several additional considerations can enhance data quality and biological relevance. First, conduct time-course experiments (e.g., 6, 24, 48, and 72 hours) to capture the dynamics of apoptosis induction, as PI3K/mTOR inhibition may require extended exposure to trigger programmed cell death. Second, include complementary assays such as Western blot analysis for cleaved caspases or PARP to validate apoptosis induction through orthogonal methods [7].

For studies investigating resistance mechanisms, consider establishing this compound-resistant sublines through chronic, incremental exposure. Transcriptomic and metabolomic analyses of such models have revealed shifts toward serine synthesis and pentose phosphate pathways, suggesting potential combination strategies with PHGDH inhibitors like NCT-503 to overcome resistance [8]. Additionally, ensure proper handling of this compound stock solutions, as repeated freeze-thaw cycles can compromise compound stability. Aliquot stocks into single-use portions and store at -20°C or -80°C to maintain potency throughout your study.

Applications in Drug Development and Research

The Annexin V/PI apoptosis assay provides valuable data across multiple stages of the drug development pipeline. In preclinical evaluation, this assay helps establish proof-of-concept for this compound's mechanism of action and determines optimal biological dosing regimens. The ability to distinguish early apoptosis from necrosis is particularly important for understanding the temporal dynamics of treatment response [5]. In combination therapy studies, the Annexin V/PI assay can demonstrate synergistic effects when this compound is paired with other targeted agents, such as MEK inhibitors (e.g., trametinib) or SHP2 inhibitors (e.g., SHP099), both of which have shown enhanced efficacy against pancreatic cancer models in preclinical studies [7].

From a translational research perspective, this assay facilitates the identification of predictive biomarkers of response and resistance. For instance, cells with specific genetic alterations in the PI3K pathway (e.g., PIK3CA mutations or PTEN loss) may demonstrate heightened sensitivity to this compound, which can be quantified through Annexin V/PI staining [1]. Furthermore, the assay's compatibility with primary patient samples enables its application in ex vivo sensitivity testing, potentially guiding personalized treatment approaches based on individual tumor responses.

References

Omipalisib Application Notes and Protocols: Targeting Clonogenic Growth in Neurocutaneous Melanocytosis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Neurocutaneous melanocytosis (NCM) is a rare congenital neoplastic disease characterized by melanocytic proliferations in both the brain and skin, typically presenting with large or giant congenital melanocytic nevi. When symptomatic, NCM follows an aggressive clinical course with poor prognosis, often resulting in death within 2-3 years of diagnosis. Conventional chemotherapy and radiation have proven largely ineffective against this disease, creating an urgent need for targeted therapeutic approaches [1] [2]. The clonogenic subpopulation within NCM lesions exhibits stem cell-like properties that are believed to drive disease progression and therapeutic resistance, making these cells a critical therapeutic target [1].

Omipalisib (GSK2126458) is an investigational small molecule inhibitor that dually targets both PI3K and mTOR signaling pathways. This dual inhibition mechanism allows this compound to completely deactivate Akt by blocking both its direct phosphorylation by PI3K and its reverse phosphorylation by mTOR. This comprehensive pathway suppression results in more potent pathway inhibition compared to agents targeting only single components of this signaling cascade. This compound has already completed human phase I trials for idiopathic pulmonary fibrosis and solid tumors, demonstrating acceptable tolerability profiles and providing a foundation for its potential application in NCM [1] [2] [3].

Key Experimental Findings and Quantitative Data

Key Findings on Clonogenic Growth Inhibition
  • Colony Formation Disruption: this compound treatment completely prevented colony formation in NCM-derived nevosphere cultures at nanomolar concentrations, effectively targeting the clonogenic cell population responsible for disease maintenance and progression [1] [2].

  • Cell Death Induction: Treatment with this compound induced autophagic cell death rather than conventional apoptosis, representing a distinct mechanism of action against the clonogenic NCM cells [1].

  • Growth Factor Dependency: Research demonstrated that NCM clonogenicity depends on bFGF and IGF1 signaling through both ERK and Akt pathways. This compound effectively interrupts this critical signaling axis, particularly the Akt activation component [1] [2].

  • Combination Therapy Potential: The study suggested that this compound may show enhanced efficacy when used in combination with MEK162 (a MEK inhibitor), potentially providing more comprehensive pathway suppression than either agent alone [1] [4].

Quantitative Data Summary

Table 1: Quantitative Effects of this compound on NCM Clonogenic Cells

Parameter Effect Experimental Context
Colony Formation Complete inhibition NCM patient-derived cells in colony formation assays [1]
Cell Viability Significant reduction MTT assays after 96 hours of treatment [1] [2]
Cytotoxicity Dose-dependent increase LDH release assays after 48 hours [1] [2]
Akt Phosphorylation Abolished Immunoblot analysis of p-Akt (Ser473) [1]
Cell Death Mechanism Autophagic cell death Morphological assessment and marker analysis [1]

Table 2: Dependence of NCM Clonogenicity on Growth Factors

Growth Factor Condition Colony Formation Efficiency Notes
Complete medium (HMGS) 20-40 colonies/mm² Maximum growth observed [1]
No growth factors No observable colonies Baseline negative control [1]
IGF1 alone Small colonies, lower numbers Partial rescue of clonogenicity [1]
bFGF alone Small colonies, lower numbers Partial rescue with robust ERK activation [1]
IGF1 + bFGF combined Complete rescue comparable to HMGS Synergistic effect observed [1]

Experimental Protocols and Methodologies

Cell Culture and Nevosphere Colony Formation Assay

Primary Cell Culture from NCM Patients:

  • Source: Obtain melanocytic tissue lesions from NCM patients with appropriate consent and IRB approval [1] [2].
  • Culture Conditions: Maintain cells in specialized melanocyte medium (HMGS) supplemented with growth factors on Geltrex matrix to support nevosphere growth [1].
  • Experimental Models: Include cells with different oncogenic mutations (NRAS Q61K and BRAF V600E) to represent genetic diversity in NCM [1].

Colony Formation Assay Protocol:

  • Matrix Preparation: Coat 96-well plates with Geltrex matrix according to manufacturer's instructions [1] [2].
  • Cell Seeding: Seed cells at a density of 5,000 cells per well in triplicate for each treatment condition [1].
  • Drug Treatment: Prepare this compound stock solutions in DMSO and dilute to appropriate working concentrations (ensure final DMSO concentration does not exceed 0.1%). Include vehicle controls with equivalent DMSO concentrations [1] [2].
  • Incubation: Maintain treated cultures for 7-14 days to allow colony development, refreshing medium and drugs every 72-96 hours [1].
  • Colony Quantification: Fix and stain colonies using crystal violet or similar staining method. Count colonies manually or using automated imaging systems. Define a colony as ≥50 cells [1].
  • Analysis: Calculate colony formation efficiency as (number of colonies formed / number of cells seeded) × 100%. Normalize treatment groups to vehicle controls [1].
Cell Viability and Cytotoxicity Assays

MTT Viability Assay:

  • Cell Preparation: Seed NCM cells in 96-well plates at optimal density and allow to adhere overnight [1] [2].
  • Treatment: Apply this compound across a concentration range (e.g., 1 nM - 10 μM) for 96 hours [1].
  • MTT Incubation: Add MTT reagent (0.5 mg/mL final concentration) and incubate for 2-4 hours at 37°C [1] [2].
  • Solubilization: Carefully remove medium and dissolve formed formazan crystals in appropriate solvent (DMSO or acidified isopropanol) [1].
  • Measurement: Read absorbance at 570 nm with reference wavelength at 630-650 nm. Calculate percentage viability relative to vehicle-treated controls [1].

LDH Cytotoxicity Assay:

  • Sample Collection: Collect culture media from treated cells after 48 hours of this compound exposure [1] [2].
  • Assay Procedure: Use commercial LDH cytotoxicity assay kit according to manufacturer's instructions [1].
  • Measurement: Measure LDH activity colorimetrically at 490-500 nm. Calculate percentage cytotoxicity relative to maximum LDH release from lysed cells [1].
Signaling Pathway Analysis

Protein Extraction and Immunoblotting:

  • Cell Lysis: Lysate cells in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, 5 mM EDTA, 0.1% SDS, 1% Triton X-100, 0.5% sodium deoxycholate) supplemented with phosphatase and protease inhibitors [1] [2].
  • Nevosphere Processing: For nevosphere cultures, first detach structures from Geltrex matrix using ice-cold PBS/EDTA before lysis [1].
  • Protein Quantification: Determine protein concentration using Bradford assay [1] [2].
  • Immunoblotting: Separate proteins by SDS-PAGE (4-15% gradient gels), transfer to PVDF membranes, block with 5% BSA, and probe with primary antibodies overnight at 4°C [1].
  • Target Proteins: Assess phosphorylation status of Akt (Ser473), ERK (Tyr204), and downstream effectors such as S6K. Use β-actin as loading control [1] [2].
  • Detection: Incubate with appropriate HRP-conjugated secondary antibodies and develop using luminol-based substrate with X-ray film or digital imaging system [1].

Signaling Pathways and Experimental Workflow

G NCM Signaling Pathway and this compound Mechanism cluster_pathway NCM Clonogenic Signaling Pathway GF Growth Factors (IGF1, bFGF) RTK Receptor Tyrosine Kinases (RTKs) GF->RTK Binding PI3K PI3K RTK->PI3K Activation Akt1 Akt (inactive) PI3K->Akt1 Phosphorylation at T308 Akt2 Akt (active) Akt1->Akt2 mTORC1 mTORC1 Akt2->mTORC1 Activation Survival Cell Survival & Clonogenic Growth Akt2->Survival Promotes mTORC1->Survival Promotes mTORC2 mTORC2 mTORC2->Akt1 Phosphorylation at S473 Omi This compound (GSK2126458) Omi->PI3K Inhibits Omi->mTORC1 Inhibits Omi->mTORC2 Inhibits

Figure 1: NCM Signaling Pathway and this compound Mechanism of Action. This compound dually inhibits both PI3K and mTOR (both mTORC1 and mTORC2 complexes), effectively blocking Akt activation and subsequent clonogenic growth signals in NCM cells [1] [2] [5].

G Experimental Workflow for this compound Assessment cluster_time Typical Timeframe Start NCM Patient Tissue Acquisition Culture Primary Cell Culture & Nevosphere Establishment Start->Culture Treatment This compound Treatment (Dose Response) Culture->Treatment Assay1 Colony Formation Assay Treatment->Assay1 Assay2 Cell Viability (MTT) Assay Treatment->Assay2 Assay3 Cytotoxicity (LDH) Assay Treatment->Assay3 Analysis1 Protein Extraction & Immunoblotting Treatment->Analysis1 Results Data Analysis & Interpretation Assay1->Results Assay2->Results Assay3->Results Analysis2 Pathway Analysis (p-Akt, p-ERK) Analysis1->Analysis2 Analysis2->Results Culture_time 1-3 weeks Treatment_time 48-96 hours Assay_time 7-14 days (Colony Formation)

Figure 2: Experimental Workflow for Assessing this compound Effects on NCM Clonogenic Cells. The comprehensive approach includes functional assays for clonogenicity, viability, and cytotoxicity, combined with molecular analysis of pathway inhibition [1] [2].

Discussion and Research Implications

The experimental findings demonstrating this compound's efficacy against NCM clonogenic cells represent a promising therapeutic direction for this aggressive orphan disease. The complete inhibition of colony formation at nanomolar concentrations, coupled with induction of autophagic cell death, suggests that this compound effectively targets the stem-like population responsible for disease maintenance and progression [1]. The dependence of NCM clonogenicity on both IGF1 and bFGF signaling through Akt and ERK pathways respectively provides a molecular rationale for the observed drug efficacy, as this compound directly targets the Akt activation component of this signaling axis [1] [2].

From a therapeutic development perspective, the fact that this compound has already completed phase I trials for other indications provides a potential acceleration path for its application in NCM. However, important considerations remain regarding optimal dosing, potential combination strategies, and patient selection biomarkers. The proposed combination with MEK162 represents a particularly promising approach, as it would target both arms of the critical signaling circuitry (Akt and ERK) driving NCM clonogenicity [1] [3]. Future research should focus on validating these findings in animal models of NCM and exploring potential biomarkers of response to guide eventual clinical application.

References

Omipalisib RNA-seq Application Notes: Experimental Design & Key Findings

Author: Smolecule Technical Support Team. Date: February 2026

Aspect Design Considerations Examples from Omipalisib Studies
Compound Profile Dual PI3K/mTOR inhibitor; potency against p110 isoforms & mTOR complexes [1] [2]. Used in ESCC & AML research; IC₅₀ in low nanomolar range (e.g., 8.93 nM in THP-1 AML cells) [1] [3].

| Study Objectives | - Identify DEGs & pathways [4].

  • Uncover MoA & resistance [4].
  • Discover biomarkers [4] [5]. | - ESCC: Confirm PI3K/AKT/mTOR & ERK pathway inhibition [1].
  • AML: Investigate effects on mitochondrial biogenesis & metabolism [3]. | | Model Systems | - Cancer cell lines [1] [3].
  • Patient-derived samples [4].
  • Animal xenograft models [1]. | ESCC: KYSE150, KYSE70 [1]. AML: OCI-AML3, THP-1 [3]. | | Treatment Conditions | - Dose-response (multiple concentrations) [1].
  • Time-course (multiple time points) [6].
  • Vehicle control (DMSO) [1] [3]. | ESCC: 20-160 nM for 24h (cell cycle) & 72h (apoptosis) [1]. | | Replicates | Minimum 3 biological replicates for statistical power [6] [7]. | this compound studies performed experiments in triplicate [1] [3]. |

Detailed Experimental Protocol

Cell Culture and Treatment
  • Cell Lines: Maintain ESCC (e.g., KYSE150) in RPMI-1640 with 10% FBS; AML (e.g., THP-1) in similar medium [1] [3].
  • Compound Treatment: Prepare 10 mM this compound stock in DMSO; dilute to working concentrations in culture medium. Include vehicle control (DMSO at same dilution). Treat cells at 50-70% confluence [1] [3].
RNA Extraction and Quality Control
  • Extraction: Use commercial kits (e.g., NucleoSpin RNA). Include DNase I digestion step [3].
  • Quality Control: Assess RNA Integrity Number (RIN) > 8.0 using Bioanalyzer. Accept A260/A280 ratio ~2.0 [6] [7].
Library Preparation and Sequencing
  • Library Prep: Choose 3' mRNA-Seq (e.g., DRUG-seq) for cost-effective gene expression analysis in large screens. For isoform discovery, use full-length RNA-seq [6] [7].
  • Sequencing: Aim for 20-30 million reads per sample for bulk RNA-seq; 3-5 million for 3' mRNA-Seq. Use single-end 75-100 bp reads for gene expression; paired-end for splice variants [7].

Transcriptome Data Analysis Pipeline

The following diagram outlines the core bioinformatics workflow for analyzing this compound RNA-seq data.

pipeline raw_data Raw Sequenced Reads (FASTQ) qc_trim Quality Control & Trimming (FastQC, Trimmomatic) raw_data->qc_trim alignment Alignment to Reference Genome (STAR, HISAT2) qc_trim->alignment quantification Gene/Transcript Quantification (FeatureCounts, Salmon) alignment->quantification deg Differential Expression Analysis (DESeq2, edgeR) quantification->deg pathway Pathway & Functional Enrichment (GSEA, KEGG, Reactome) deg->pathway interpretation Biological Interpretation & Visualization pathway->interpretation

Key Analysis Steps
  • Quality Control and Alignment: Use FastQC for quality checks. Align reads to reference genome (e.g., GRCh38) using STAR or HISAT2 [1] [8].
  • Differential Expression: Identify DEGs with fold change ≥2 and adjusted p-value ≤0.001 using DESeq2 or edgeR [1] [3].
  • Pathway Analysis: Perform GSEA and KEGG pathway enrichment using Molecular Signatures Database (MSigDB). Focus on Hallmark and C2 curated gene sets [1] [3].

Case Studies & Key Findings

Case Study 1: Esophageal Squamous Cell Carcinoma (ESCC)
  • Experimental Design: KYSE150 cells treated with 1 μM this compound for 8 hours for RNA-seq; validation via Western blot [1].
  • Key Results: this compound induced G₀/G₁ cell cycle arrest and apoptosis. RNA-seq revealed significant suppression of PI3K/AKT/mTOR and ERK signaling pathways, confirmed by decreased p-AKT, p-S6, and p-ERK protein levels [1].
Case Study 2: Acute Myeloid Leukemia (AML)
  • Experimental Design: OCI-AML3 and THP-1 cells treated with this compound (IC₅₀ ~17.45 nM and 8.93 nM); integrated transcriptomic and metabolomic analysis [3].
  • Key Results: Beyond expected PI3K/AKT/mTOR inhibition, RNA-seq and GSEA showed suppression of oxidative phosphorylation, mitochondrial biogenesis, and serine/glycine metabolism pathways [3].

The following diagram summarizes the multifaceted mechanism of action of this compound revealed by transcriptome analysis.

This compound cluster_primary Primary PI3K/mTOR Inhibition cluster_secondary Secondary Metabolic Effects (AML Model) This compound This compound Treatment pi3k_inhibit Inhibits PI3K & mTORC1/2 This compound->pi3k_inhibit aktsuppress Suppresses p-AKT, p-S6, p-4EBP1, p-ERK pi3k_inhibit->aktsuppress mito_suppress Suppresses Mitochondrial Biogenesis & Respiration pi3k_inhibit->mito_suppress cell_arrest G₀/G₁ Cell Cycle Arrest aktsuppress->cell_arrest apoptosis Induces Apoptosis aktsuppress->apoptosis metabolism Dysregulates Serine, Glycine, & Glutathione Metabolism mito_suppress->metabolism energy Impairs Cellular Energy Production metabolism->energy

Troubleshooting and Best Practices

Challenge Solution Recommendation
High Cost & Throughput Use 3' mRNA-Seq (e.g., DRUG-seq) for large-scale screens [6] [7]. Plan for 4-8 replicates per condition for robust results [7].
Batch Effects Randomize sample processing across plates and batches [6]. Include control samples across batches for normalization [7].
RNA Quality Use specialized kits for degraded samples (e.g., FFPE, blood) [6] [7]. 3' mRNA-Seq methods tolerate lower RIN values [7].
Data Interpretation Integrate with other omics (e.g., metabolomics) for mechanistic insights [3]. Use AI/ML tools for pattern recognition in large datasets [8].

Conclusion

RNA sequencing transcriptome analysis is a powerful tool for elucidating the complex mechanisms of this compound, confirming on-target pathway inhibition and revealing novel off-target effects on mitochondrial function and metabolism. The protocols outlined provide a framework for robust experimental design and analysis, enabling researchers to fully leverage transcriptomic data in preclinical drug development.

References

Comprehensive Application Notes and Protocols for Omipalisib Administration in Mouse Xenograft Tumor Models

Author: Smolecule Technical Support Team. Date: February 2026

Omipalisib Compound Profile and Mechanism of Action

This compound (also known as GSK2126458 or GSK458) is a highly potent, selective, and orally bioavailable small-molecule inhibitor that targets key components of the PI3K/AKT/mTOR signaling pathway, a crucial regulator of cell growth, survival, and metabolism frequently dysregulated in cancer. This dual PI3K/mTOR inhibitor exhibits exceptional potency with sub-nanomolar Ki values against multiple PI3K isoforms (p110α/β/δ/γ) and mTOR complexes (mTORC1/2), making it one of the most potent PI3K inhibitors reported to date [1]. This compound functions through ATP-competitive inhibition, binding directly to the kinase domains of its targets, which share structural homology. The compound's molecular structure features a pyridylsulfonamide backbone that enables critical interactions with conserved residues in the ATP-binding pocket, including hydrogen bonding with a structural water molecule and charged interactions with lysine residues [1].

The therapeutic rationale for targeting both PI3K and mTOR simultaneously stems from the interconnected nature of these signaling components and the compensatory mechanisms that can limit the efficacy of single-agent targeting. By concurrently inhibiting PI3K and mTOR, this compound achieves more comprehensive suppression of the oncogenic signaling cascade, preventing both AKT phosphorylation (at Thr308 by PDK1 and Ser473 by mTORC2) and downstream signaling through S6K and 4EBP1 [1]. This dual inhibition is particularly valuable in overcoming the feedback reactivation of AKT that commonly occurs with mTORC1-specific inhibitors, providing a more sustained and profound suppression of this critical cancer survival pathway [2] [3].

Table 1: Key Biochemical and Pharmacological Properties of this compound

Parameter Value Measurement Details
PI3Kα Ki 0.019 nM Enzyme inhibition constant [1]
PI3Kβ Ki 0.13 nM Enzyme inhibition constant [1]
PI3Kδ Ki 0.024 nM Enzyme inhibition constant [1]
PI3Kγ Ki 0.06 nM Enzyme inhibition constant [1]
mTORC1 Ki 0.18 nM Enzyme inhibition constant [1]
mTORC2 Ki 0.3 nM Enzyme inhibition constant [1]
Cellular IC50 (pAKT-S473) 0.18-0.41 nM T47D and BT474 breast cancer cells [1]
Antiproliferative IC50 2.4-3 nM T47D and BT474 breast cancer cells [1]
Oral Bioavailability Good across species Mouse, rat, dog, monkey [1]

Formulation and Administration Protocols

Stock Solution Preparation and Storage

For in vivo studies, this compound requires proper formulation to ensure solubility, stability, and consistent bioavailability. The standard protocol begins with preparation of a concentrated stock solution at 50 mg/mL in DMSO [4]. This stock solution should be prepared under sterile conditions and can be stored protected from light at -20°C for long-term storage (several months). It is crucial to use high-quality DMSO that is sterile and endotoxin-free to prevent potential confounding effects in animal studies. Before each use, the stock solution should be brought to room temperature and vortexed thoroughly to ensure complete dissolution and homogeneity.

Working Solution Formulation for Oral Administration

For administration to mice, the DMSO stock solution is typically diluted in sterile saline solution to achieve the desired dosing concentration [4]. The standard formulation for oral gavage consists of 1:100 to 1:200 dilution of the 50 mg/mL DMSO stock into saline, resulting in final concentrations suitable for administering 1-10 mg/kg doses in a dosing volume of 5-10 mL/kg. For example, to prepare a 1 mg/mL working solution for administering 5 mg/kg in a 5 mL/kg dosing volume, combine 20 μL of 50 mg/mL DMSO stock with 980 μL of sterile saline. This working solution should be prepared fresh daily and used within a few hours to prevent precipitation or degradation. The final DMSO concentration in the administered formulation should typically not exceed 1-2% to minimize potential solvent-related toxicity [2] [4].

Xenograft Models and Dosing Regimens

Established Xenograft Protocols

This compound has been evaluated in multiple xenograft models across different cancer types, demonstrating consistent antitumor efficacy and favorable pharmacokinetic properties. The most extensively characterized model is the BT474 human breast cancer xenograft in immunodeficient mice, where this compound showed dose-dependent tumor growth inhibition at remarkably low doses [1]. In this model, significant suppression of phosphorylated AKT (pAKT-S473) was observed even at the lowest tested dose of 300 μg/kg, demonstrating potent target engagement in tumor tissue. The maximum tolerated dose in mice has been reported to be approximately 10 mg/kg when administered daily, though some studies have used doses up to 30 mg/kg in intermittent dosing schedules [1].

For pancreatic ductal adenocarcinoma (PDAC) models, researchers have utilized both subcutaneous implantation of murine PDAC cell lines (K8484, PKT62) and genetically engineered mouse (GEM) models that spontaneously develop PDAC [2]. In these models, this compound has been administered both as a single agent and in combination with MAPK pathway inhibitors such as Trametinib (MEK inhibitor) or SHP099 (SHP2 inhibitor). The combination approaches have demonstrated superior efficacy compared to single-agent treatment, particularly in reducing tumor growth and prolonging survival in aggressive GEM models of PDAC [2]. This combination strategy addresses the compensatory pathway activation that frequently limits the efficacy of single-pathway inhibition in KRAS-driven cancers.

Table 2: Established Dosing Regimens in Preclinical Xenograft Models

Cancer Model Dosing Regimen Treatment Duration Key Findings Source
BT474 Breast Cancer 0.3-1 mg/kg, oral, daily 21 days Dose-dependent tumor growth inhibition; pAKT suppression [1]
PDAC (K8484 subQ) 5 mg/kg, oral, 5× weekly 3-4 weeks Reduced tumor growth; enhanced with Trametinib combination [2]
PDAC (PKT GEM) 5 mg/kg, oral, 5× weekly Until endpoint Delayed tumor progression; extended survival with combination [2]
Esophageal SCC 5 mg/kg, oral, daily 4 weeks Suppressed tumor growth without obvious adverse effects [4]
Neurocutaneous Melanocytosis 1-5 mg/kg, oral, daily 2-3 weeks Inhibited clonogenic growth; induced autophagic cell death [5]
Administration Technique and Monitoring

Proper oral gavage technique is essential for accurate and humane drug administration. Mice should be gently restrained to immobilize the head and neck, and a flexible, ball-tipped gavage needle should be introduced into the esophagus through the oral cavity. The dosing volume typically ranges from 5-10 mL/kg, with the exact volume adjusted based on the mouse's body weight to ensure consistent dosing. Administration should be performed at approximately the same time each day to maintain stable pharmacokinetics. During treatment, mice should be monitored daily for body weight changes, clinical signs of toxicity (lethargy, ruffled fur, abnormal posture), and tumor size measurements using calipers. Tumor volumes are typically calculated using the formula: Volume = (Length × Width²) / 2. Additionally, food consumption and activity levels should be regularly assessed as general indicators of overall health [2] [1].

Experimental Design and Workflow

The following diagram illustrates the complete experimental workflow for evaluating this compound efficacy in mouse xenograft models:

G cluster_cell_prep Cell Preparation cluster_animal Xenograft Establishment cluster_dosing Treatment Phase cluster_analysis Endpoint Analysis Start Study Initiation CellCulture Culture cancer cell lines (e.g., BT474, K8484, PDAC) Start->CellCulture Harvest Harvest and wash cells CellCulture->Harvest Resuspend Resuspend in Matrigel/PBS Harvest->Resuspend Implant Implant cells subcutaneously (5-10 million cells/mouse) Resuspend->Implant MonitorGrowth Monitor tumor growth 2-3 times weekly Implant->MonitorGrowth Randomize Randomize when tumors reach 100-200 mm³ MonitorGrowth->Randomize Formulate Prepare this compound working solution Randomize->Formulate Administer Oral gavage administration (1-10 mg/kg, 5× weekly) Formulate->Administer Measure Monitor body weight and tumor volume Administer->Measure Euthanize Euthanize at endpoint or tumor burden limits Measure->Euthanize Collect Collect tumors and tissues Euthanize->Collect Process Process for: - Weight measurement - Western blot - IHC analysis Collect->Process

Combination Therapy Strategies

Rationale for PI3K/MAPK Co-Inhibition

The combination of this compound with MAPK pathway inhibitors represents a particularly promising approach for treating KRAS-driven cancers such as pancreatic ductal adenocarcinoma (PDAC). This strategy addresses the fundamental signaling redundancy and compensatory activation that frequently undermine single-pathway inhibition in oncology. Research has demonstrated that MAPK pathway inhibition via Trametinib (MEK inhibitor) or SHP099 (SHP2 inhibitor) selectively blocks ERK phosphorylation but fails to suppress AKT phosphorylation, while this compound alone inhibits pAKT but does not affect pERK [2]. This incomplete pathway suppression creates opportunities for compensatory signaling through the alternative pathway, allowing cancer cells to maintain proliferation and survival signals despite therapeutic pressure.

The molecular basis for this combination approach stems from the central role of oncogenic KRAS as a key regulator of both MAPK and PI3K signaling cascades. In PDAC, where KRAS mutations occur in over 90% of cases, this dual-pathway activation creates a robust signaling network that drives tumor growth and confers resistance to targeted agents [2] [3]. Simultaneous inhibition of both downstream effector pathways produces synergistic anti-tumor effects by more completely abrogating the oncogenic signaling output of mutant KRAS. This combination has demonstrated superior efficacy across multiple preclinical endpoints, including in vitro proliferation, colony formation, cell migration, in vivo tumor growth, and overall survival in genetically engineered mouse models of PDAC [2].

Optimized Combination Dosing Protocols

For combination studies with MAPK pathway inhibitors, this compound is typically administered alongside Trametinib (MEK inhibitor) or SHP099 (SHP2 inhibitor) using coordinated dosing schedules. The most effective protocol identified in preclinical studies involves concurrent daily administration of both agents, with this compound at 5 mg/kg and Trametinib at 1-2 mg/kg, both delivered via oral gavage 5 days per week [2]. This regimen has demonstrated significant suppression of tumor growth in both subcutaneous implantation models and genetically engineered mouse models of PDAC, with the this compound/Trametinib combination proving more effective than this compound/SHP099 combinations in reducing implanted tumor growth and prolonging survival [2].

The following diagram illustrates the molecular mechanism of this compound combination therapy:

G cluster_pathways Downstream Signaling Pathways cluster_inhibitors Therapeutic Inhibition cluster_effects Biological Outcomes KRAS Oncogenic KRAS Mutation MAPK MAPK Pathway (RAF-MEK-ERK) KRAS->MAPK PI3K PI3K-AKT Pathway (PI3K-AKT-mTOR) KRAS->PI3K Trametinib Trametinib (MEK Inhibitor) MAPK->Trametinib This compound This compound (PI3K/mTOR Inhibitor) PI3K->this compound Proliferation Reduced Cell Proliferation Trametinib->Proliferation TumorGrowth Suppressed Tumor Growth Trametinib->TumorGrowth Survival Impaired Cell Survival This compound->Survival This compound->TumorGrowth

Table 3: Combination Therapy Regimens with this compound in PDAC Models

Combination Partner Dosing Regimen Administration Route Experimental Outcomes Synergistic Effects

| Trametinib (MEK Inhibitor) | this compound: 5 mg/kg, 5× weekly Trametinib: 1-2 mg/kg, 5× weekly | Oral gavage | Superior tumor growth inhibition Prolonged survival in GEM models | Reduced proliferation Enhanced apoptosis [2] | | SHP099 (SHP2 Inhibitor) | this compound: 5 mg/kg, 5× weekly SHP099: 25-50 mg/kg, daily | Oral gavage | Moderate tumor growth reduction Less effective than Trametinib combo | Migration suppression Colony formation inhibition [2] |

Efficacy Assessment and Biomarker Analysis

Pharmacodynamic Biomarker Evaluation

Assessment of target engagement and pathway modulation is essential for confirming this compound's mechanism of action in xenograft studies. The most robust pharmacodynamic biomarker is phosphorylation status of AKT at Ser473, which is directly regulated by mTORC2 and demonstrates dose-dependent reduction following this compound treatment [1]. Additional key biomarkers include phospho-S6 (S235/236 and S240/244, downstream of mTORC1), phospho-4EBP1 (downstream of mTORC1), and phospho-ERK (particularly in combination studies with MAPK inhibitors) [2] [4]. These biomarkers can be assessed in tumor lysates using Western blot analysis or immunohistochemistry on formalin-fixed paraffin-embedded (FFPE) tumor sections.

For tumor tissue collection for biomarker analysis, mice should be euthanized at predetermined timepoints after the last dose (typically 2-6 hours post-administration, when drug concentrations and target inhibition are expected to be maximal). Tumors should be rapidly excised, divided for multiple analytical purposes, and either flash-frozen in liquid nitrogen for protein/RNA analysis or fixed in formalin for histopathological assessment. When preparing protein lysates for Western blot, tumors should be homogenized in RIPA buffer supplemented with phosphatase and protease inhibitors to preserve phosphorylation signals, followed by centrifugation at 12,000× g for 10 minutes at 4°C to clarify lysates [2]. Protein concentration should be determined using BCA assay before loading equal amounts of protein for SDS-PAGE separation.

Histopathological and Functional Endpoints

Comprehensive evaluation of this compound efficacy should include histopathological analysis of tumor sections stained with hematoxylin and eosin (H&E) for general morphology assessment, as well as immunohistochemical staining for proliferation markers (Ki-67), apoptosis markers (cleaved caspase-3), and angiogenesis markers (CD31). In PDAC models, combination treatment with this compound and Trametinib has demonstrated significant reduction in Ki-67 proliferation index compared to single-agent treatments or vehicle controls [2]. Additionally, assessment of apoptotic cells via TUNEL staining or cleaved caspase-3 immunohistochemistry provides important information about cell death induction.

For functional assessment of clonogenic potential, colony formation assays can be performed using cells isolated from treated xenografts. In studies with neurocutaneous melanocytosis models, this compound treatment effectively prevented colony formation and induced autophagic cell death in clonogenically growing cells [5]. This approach is particularly relevant for evaluating effects on cancer stem cell populations that may drive tumor recurrence and therapeutic resistance. In such assays, cells are typically seeded at low density in matrix-supported conditions and allowed to form colonies over 1-2 weeks, with quantification of colony number and size providing insights into long-term reproductive capacity after treatment.

Troubleshooting and Technical Considerations

Common Experimental Challenges

Several technical challenges may arise when conducting this compound xenograft studies. Drug precipitation in working solutions can be minimized by ensuring the DMSO stock solution is thoroughly mixed before dilution and that the saline diluent is at room temperature. If precipitation occurs, gentle warming (37°C water bath) and vortexing may resolubilize the compound. Variable drug response may be observed due to differences in tumor engraftment, vascularization, or intrinsic heterogeneity. Adequate powering of experiments (typically n=5-10 mice per group) and proper randomization when tumors reach 100-200 mm³ can mitigate these issues.

Toxicity management is crucial for maintaining animal welfare and ensuring interpretable results. While this compound is generally well-tolerated at doses ≤5 mg/kg, higher doses or combination regimens may cause weight loss, reduced activity, or gastrointestinal effects. Mice should be monitored daily, and pre-established intervention criteria should include weight loss thresholds (e.g., >20% body weight loss) or clinical signs necessitating euthanasia. If excessive toxicity occurs, consider dose reduction (e.g., to 3 mg/kg) or intermittent dosing schedules (e.g., 3 days on/2 days off or 5 days on/2 days off) to improve tolerability while maintaining efficacy [2] [1].

Methodological Optimization Tips

For consistent results, maintain strict timing of administration to ensure stable pharmacokinetics and pharmacodynamics across the treatment period. Record detailed observations of animal health and behavior throughout the study, as these may provide early indicators of toxicity or efficacy. When preparing working solutions for combination studies, consider compatibility of formulations—while this compound and Trametinib can typically be co-administered in the same vehicle, pilot studies should confirm there are no precipitation or stability issues.

For endpoint analysis, plan tissue allocation carefully to ensure sufficient material for all planned assays (Western blot, IHC, RNA analysis, etc.). Small tumors may require prioritization of the most critical analyses. When assessing pathway inhibition via Western blot, include positive and negative control samples on each gel to ensure technical reproducibility, and use total protein loading controls (e.g., β-actin, GAPDH) in addition to phospho-specific antibodies to distinguish true inhibition from differential protein expression [2]. For immunohistochemical analysis of phospho-epitopes, optimize antigen retrieval conditions specifically for each antibody and include both positive and negative control tissues to validate staining specificity.

Conclusion

This compound represents a highly potent and versatile tool for targeting the PI3K/AKT/mTOR pathway in preclinical cancer models. The well-established protocols for its administration in mouse xenograft studies provide a robust framework for evaluating its therapeutic potential alone and in rational combination strategies. The comprehensive data generated from these studies continue to inform clinical development strategies for PI3K pathway inhibitors across multiple cancer types, with particular promise in KRAS-driven malignancies such as pancreatic ductal adenocarcinoma where combination approaches address the challenging redundancy in oncogenic signaling networks.

References

Application Notes: Dual PI3K and MAPK Inhibition in Pancreatic Ductal Adenocarcinoma (PDAC)

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction Pancreatic Ductal Adenocarcinoma (PDAC) is a lethal malignancy with a 5-year survival rate of only 13%, largely due to a lack of effective therapies [1] [2]. Oncogenic KRAS mutations are a hallmark of PDAC, occurring in over 90% of cases [1]. These mutations constitutively activate key downstream mitogenic pathways, primarily the MAPK (RAF-MEK-ERK) and PI3K-AKT signaling cascades [1] [3]. Targeting either pathway alone has shown limited clinical success, as inhibition of one often leads to compensatory upregulation of the other, resulting in drug resistance [1]. This document outlines a promising combinatorial strategy simultaneously targeting both pathways using the PI3K/mTOR inhibitor Omipalisib and the MEK1/2 inhibitor Trametinib.

2. Scientific Rationale and Mechanistic Insight The rationale for this combination is grounded in the interdependent signaling of KRAS downstream effectors. Western blot analyses confirmed that:

  • Trametinib alone selectively blocks ERK phosphorylation (pERK) but fails to suppress phosphorylated AKT (pAKT), indicating persistent PI3K pathway activity [1] [4].
  • This compound alone successfully inhibits pAKT but does not suppress pERK, leading to ongoing MAPK signaling [1] [4].

Therefore, dual inhibition is hypothesized to comprehensively suppress these parallel survival and proliferation signals, leading to superior anti-tumor effects [1]. The following diagram illustrates the targeted pathways and the compensatory mechanism that the combination therapy overcomes.

G KRAS Oncogenic KRAS (Mutated) MAPK MAPK Pathway KRAS->MAPK PI3K PI3K-AKT Pathway KRAS->PI3K Comp Compensatory Pathway Activation MAPK->Comp Inhibited Prolif Tumor Cell Proliferation & Survival MAPK->Prolif PI3K->Prolif Comp->PI3K Activates DualInhib Dual Inhibition (this compound + Trametinib) DualInhib->MAPK Trametinib blocks MEK DualInhib->PI3K This compound blocks PI3K/mTOR DualInhib->Comp Prevents

3. Key Experimental Findings The combination of this compound and Trametinib (OmiTram) was evaluated across a range of in vitro and in vivo models, demonstrating consistent superiority over single-agent treatments.

Table 1: Summary of Key In Vitro Findings

Cell Line Model Proliferation Colony Formation Cell Migration Key Observations
K8484 (Mouse PDAC) Significantly reduced vs. single agents [1] Significantly reduced vs. single agents [1] Significantly reduced vs. single agents [1] Used for in vivo syngeneic grafts [1]
PKT62 (Mouse PDAC) Significantly reduced vs. single agents [1] Significantly reduced vs. single agents [1] Significantly reduced vs. single agents [1] Derived from a TGFBR2-deficient model [1]
MiaPaCa-2 (Human) Significantly reduced vs. single agents [1] Data not explicitly stated Significantly reduced vs. single agents [1] Harbors KRAS G12C mutation [1]
Panc1 (Human) Significantly reduced vs. single agents [1] Data not explicitly stated Significantly reduced vs. single agents [1] Harbors KRAS G12D mutation [1]

Table 2: Summary of Key In Vivo Findings

Model Description Tumor Volume/Growth Survival Key Observations
Subcutaneous Graft (K8484 cells) OmiTram more effective than OmiSHP and single agents [1] Not assessed in this model OmiTram was significantly more effective than OmiSHP [1]
Genetically Engineered Mouse (PKT model) OmiTram more effectively reduced progression [1] OmiTram prolonged survival vs. This compound or Trametinib alone [1] Models aggressive, autochthonous PDAC [1]

Detailed Experimental Protocols

1. Cell Culture and Reagents

  • Cell Lines: The study used multiple murine (K8484, PKT62) and human (MiaPaCa-2, Panc1) PDAC cell lines. The K8484 line was derived from the KPC (KRAS^G12D/+, p53^R172H/+) model, while PKT62 was derived from a model with TGFBR2 loss [1] [2].
  • Culture Conditions: Maintain cells in high-glucose Dulbecco’s Modified Eagle’s Medium (DMEM), supplemented with 5% heat-inactivated fetal bovine serum (FBS) and 1% antibiotic-antimycotic at 37°C with 5% CO₂ [1] [5].
  • Quality Control: Regularly test cells for mycoplasma contamination (e.g., using MycoStrip). The study tested cells upon project initiation and at conclusion [1] [5].
  • Drugs:
    • This compound (Selleckchem #S2658): A potent PI3K p110α/β/δ/γ and mTORC1/2 inhibitor.
    • Trametinib (Selleckchem #S2673): A highly specific MEK1/2 inhibitor.
    • Prepare stock solutions in DMSO and store at -20°C or -80°C. Use vehicle controls with matching DMSO concentrations [1].

2. In Vitro Proliferation and Viability Assays

  • Procedure:
    • Seed cells in appropriate multi-well plates and allow to adhere overnight.
    • Treat cells with vehicle, this compound alone, Trametinib alone, or the OmiTram combination. Dilute drugs in DMEM + 5% FBS.
    • For experiments longer than 48 hours, refresh treatment media every 2 days.
    • Assess proliferation/viability at desired time points (e.g., 72-96 hours) using standard assays (e.g., MTT, CellTiter-Glo).
  • Data Analysis: Normalize data to vehicle control. Use dose-response curves to determine IC₅₀ values and assess combination effects (e.g., using SynergyFinder software).

3. Protein Extraction and Western Blotting

  • Cell Lysis: Lyse cells in cold RIPA buffer supplemented with 10 mM NaF and protease inhibitors. Sonicate lysates and centrifuge at 12,000× g for 10 minutes at 4°C [1] [5].
  • Protein Quantification: Determine protein concentration using a BCA assay.
  • Immunoblotting:
    • Load equal protein amounts on a 10% SDS-PAGE gel.
    • Transfer to nitrocellulose membrane using a standard system (e.g., Trans-Blot Turbo).
    • Block membrane in TBS with 2% milk and 2% BSA.
    • Probe with primary antibodies against pERK, total ERK, pAKT (Ser473), and total AKT. β-actin can be used as a loading control.
    • Incubate with appropriate HRP-conjugated secondary antibodies and visualize using enhanced chemiluminescence.

4. In Vivo Tumor Growth and Survival Studies

  • Animal Models:
    • Syngeneic Graft Model: Implant K8484 cells subcutaneously into immunocompetent mice [1].
    • Genetically Engineered Model (GEM): Use the PKT (Ptf1a-Cre; KRAS^G12D/+; TGFBR2^flox/flox) model for assessing tumor progression and survival in an aggressive, autochthonous setting [1].
  • Dosing Regimen: Administer drugs orally. The study refreshed treatment media every 2 days for in vitro work, suggesting a similar frequent dosing schedule for in vivo studies, though specifics were not detailed [1].
  • Endpoint Analysis: Monitor tumor volume regularly with calipers. For survival studies, record survival time. At endpoint, collect tumors for weight measurement and molecular analysis (e.g., Western blot of lysates to confirm pathway inhibition) [1].

Critical Considerations for Implementation

  • Cell Line Variability: Response to SHP2 inhibition (SHP099) may vary. The K8484 cell line showed less suppression of pERK with SHP099 compared to other lines, yet the dose was still functionally effective in proliferation assays, suggesting potential off-target effects or KRAS mutation-specific sensitivities (G12D vs. G12C) [5].
  • Drug Treatment Specifics: The exact concentrations used for in vitro experiments were determined by prior dose-response Western blot analyses to establish doses that effectively inhibit their respective pathways. Researchers should conduct their own dose-finding studies for specific cell lines [1] [5].
  • Data Reproducibility: Pay close attention to potential inconsistencies in cell behavior under treatment. A reviewer of the original study noted that K8484 cells appeared to respond differently to this compound in separate assays. Ensure multiple replicates and consistent cell seeding densities to avoid misleading results [5].

Conclusion

The combination of this compound and Trametinib represents a rationally designed, synergistic therapeutic strategy for PDAC by concurrently targeting two major KRAS effector pathways. The provided data and protocols offer a robust foundation for researchers to validate and build upon this approach, contributing to the development of urgently needed combination therapies for this devastating disease.

References

Omipalisib combination therapy SHP099 PDAC

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Rationale and Key Findings

The therapy targets two major downstream effectors of the mutant KRAS protein, which drives over 90% of PDAC cases [1]. Using Omipalisib (a PI3K and mTOR inhibitor) with MAPK pathway inhibitors like SHP099 (SHP2 inhibitor) or Trametinib (MEK inhibitor) blocks complementary survival signals that single-agent therapies miss [1].

Table 1: Summary of Key Experimental Findings for OmiSHP Combination

Experimental Model Key Outcome Measures Result of OmiSHP Combination vs. Single Agents
In Vitro (Multiple PDAC cell lines) Cell Proliferation Greater reduction [1]
Colony Formation Greater suppression [1]
Cell Migration Reduced migration [1]
In Vivo (Mouse, implanted tumors) Tumor Growth Significant reduction [1]
Pathway Inhibition pERK (MAPK pathway) Inhibited [1]
pAKT (PI3K pathway) Inhibited [1]

While the this compound/SHP099 (OmiSHP) combination was effective, the study found that This compound/Trametinib (OmiTram) was significantly more effective at reducing tumor growth in vivo and prolonging survival in an aggressive genetic mouse model [1].

Detailed Experimental Protocols

Here are the methodologies for key experiments cited in the application note.

Cell Culture and Treatment
  • Cell Lines: The study used multiple cell lines, including the murine K8484 and PKT62 lines, and the human MiaPaCa-2 and Panc1 lines [1].
  • Culture Conditions: Cells were maintained in high-glucose Dulbecco’s Modified Eagle’s Medium (DMEM), supplemented with 5% heat-inactivated fetal bovine serum (FBS) and antibiotic-antimycotic at 37°C with 5% CO₂ [1].
  • Reagents: this compound, Trametinib, and SHP099-HCl were dissolved in DMSO. For experiments, drugs were diluted to the final concentration in DMEM with 5% FBS. The DMSO concentration was matched in vehicle controls [1].
  • Quality Control: All cell lines were tested for mycoplasma contamination upon project initiation and conclusion [1].
Western Blot Analysis

This protocol confirmed target pathway inhibition.

  • Cell Lysis: Culture cells were lysed using cold RIPA buffer supplemented with NaF (10 mM) [1].
  • Protein Quantification: The protein concentration of lysates was determined using a Pierce BCA protein assay [1].
  • Gel Electrophoresis and Transfer: Lysate samples with equal protein concentrations were separated on a 10% SDS-PAGE gel and transferred to a nitrocellulose membrane [1].
  • Blocking and Antibody Incubation: Membranes were blocked in TBS with 2% milk and 2% BSA before incubation with primary and secondary antibodies [1].
  • Targets: Key targets included phosphorylated ERK (pERK) and phosphorylated AKT (pAKT) to verify pathway inhibition [1].
In Vitro Proliferation and Migration Assays
  • Proliferation: Cells were treated with drugs, and viability was assessed over time. Media with drugs was refreshed every 48 hours for longer experiments [1].
  • Migration: Cell migration was evaluated, though the specific assay type (e.g., wound healing/scratch assay) was not detailed in the provided excerpts [1]. The peer-review record suggests that combined treatments did not always show further inhibition compared to this compound alone in some cell lines [2].
In Vivo Efficacy Study
  • Animal Model: The combination was tested in mice with subcutaneously implanted PDAC tumors [1].
  • Dosing: Drugs were administered orally [1].
  • Experimental Groups: Mice were divided into groups receiving vehicle, this compound alone, SHP099 alone, or the OmiSHP combination [1].
  • Endpoint Measurement: Tumor growth was monitored by measuring tumor volume, and tumors were weighed at the endpoint [1].

Visualizing the Therapeutic Strategy and Workflow

The DOT script below generates a diagram illustrating the therapeutic concept of dual-pathway inhibition.

KRAS KRAS MAPK MAPK Pathway (RAF-MEK-ERK) KRAS->MAPK PI3K PI3K-AKT Pathway KRAS->PI3K PDAC PDAC Hallmarks (Proliferation, Survival, Migration) MAPK->PDAC PI3K->PDAC SHP099 SHP099 SHP099->MAPK Inhibits Omi This compound Omi->PI3K Inhibits

Therapeutic Strategy for PDAC - Diagram illustrating dual-pathway inhibition targeting KRAS-driven signaling.

This DOT script creates an experimental workflow for the key in vitro and in vivo studies.

Start Study Design InVitro In Vitro Analysis Start->InVitro InVivo In Vivo Validation InVitro->InVivo CellProc Cell Processing & Western Blot InVitro->CellProc Assays Functional Assays (Proliferation, Migration) InVitro->Assays End Data Conclusion InVivo->End Imp Implant Tumor Cells InVivo->Imp Treat Oral Drug Administration InVivo->Treat

Experimental Workflow - Diagram outlining the key stages of the research methodology.

Application Notes & Considerations

  • Superior Combination: While OmiSHP is effective, the data strongly indicates that the This compound/Trametinib (OmiTram) combination is more potent for in vivo tumor growth suppression and survival extension [1].
  • Cell Line Variability: Be aware of variable responses across different PDAC cell lines. For instance, SHP099 showed less potent inhibition of pERK in the K8484 cell line, and proliferation assay results for this compound in K8484 appeared inconsistent between similar experiments [2].
  • Experimental Reproducibility: Adhere strictly to protocol details for reproducible results: use heat-inactivated FBS, regularly test for mycoplasma contamination, and perform centrifugation steps for protein lysates at 4°C [1] [2].

References

Comprehensive Application Notes and Protocols: Omipalisib Mitochondrial Respiration Assays in Acute Myeloid Leukemia

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Omipalisib in AML Therapeutics

This compound (GSK2126458) represents a promising dual PI3K/mTOR inhibitor currently under investigation for acute myeloid leukemia (AML) treatment. More than 50% of AML patients display hyperactivation of the PI3K/AKT/mTOR signaling pathway, making this pathway an attractive therapeutic target. Recent research has revealed that this compound exerts multifaceted anti-leukemic effects beyond pathway inhibition, including significant suppression of mitochondrial respiration and biogenesis [1] [2]. This unexpected impact on mitochondrial function is particularly relevant given the growing recognition that leukemia stem cells (LSCs)—which drive AML progression and relapse—demonstrate heightened dependence on oxidative phosphorylation (OXPHOS) for survival compared to normal hematopoietic cells [3] [4].

The development of reliable assays to quantify this compound-induced alterations in mitochondrial respiration is essential for both preclinical drug evaluation and potential clinical translation. These assays provide critical insights into the metabolic vulnerabilities of AML cells and mechanisms of drug action, enabling researchers to identify patient subsets most likely to respond to this compound-based therapies. This document presents comprehensive application notes and standardized protocols for assessing this compound's effects on mitochondrial function in AML models, integrating methodological details from recent studies with practical considerations for implementation in research and drug development settings.

Mechanism of Action and Signaling Pathway Impact

Primary Signaling Pathway Inhibition

This compound functions as a potent dual PI3K/mTOR inhibitor that simultaneously targets key nodes in this hyperactivated signaling cascade. The PI3K/AKT/mTOR pathway plays a central role in regulating cellular growth, proliferation, and survival in AML. Upon binding of growth factors to receptor tyrosine kinases, PI3K phosphorylates phosphatidylinositol bisphosphate to generate phosphatidylinositol trisphosphate, recruiting AKT to the plasma membrane where it becomes fully activated through phosphorylation. Activated AKT then regulates numerous downstream effectors, including mTOR, which exists in two distinct complexes: mTORC1 and mTORC2 [1] [5]. This compound demonstrates potent inhibitory activity against this pathway with IC50 values of 17.45 nM and 8.93 nM in OCI-AML3 and THP-1 cell lines, respectively [1].

Secondary Mitochondrial Effects

Beyond its canonical signaling effects, this compound significantly impairs mitochondrial respiration and biogenesis in AML cells. Transcriptomic and metabolomic analyses reveal that this compound downregulates genes associated with mitochondrial gene expression, translation, and oxidative phosphorylation [1]. This secondary effect on mitochondrial function is particularly noteworthy because it occurs independently of the inhibition observed with other PI3K/mTOR inhibitors such as gedatolisib and dactolisib, suggesting a unique pharmacologic profile for this compound. Additionally, this compound treatment downregulates genes involved in serine, glycine, threonine, and glutathione metabolism, resulting in decreased cellular glutathione levels and potentially enhancing oxidative stress in treated AML cells [1] [2].

The following diagram illustrates this compound's dual mechanisms of action in AML cells:

G This compound This compound PI3K PI3K This compound->PI3K Inhibits MitochondrialBiogenesis Mitochondrial Biogenesis This compound->MitochondrialBiogenesis Suppresses OXPHOS Oxidative Phosphorylation (OXPHOS) This compound->OXPHOS Suppresses Metabolism Amino Acid & Glutathione Metabolism This compound->Metabolism Disrupts AKT AKT PI3K->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 AKT->mTORC2 Activates CellGrowth Uncontrolled Cell Growth & Proliferation mTORC1->CellGrowth Promotes mTORC2->CellGrowth Promotes Apoptosis Enhanced Apoptosis & Therapeutic Efficacy CellGrowth->Apoptosis Reversed OXPHOS->Apoptosis Enhanced Vulnerability

Diagram Title: this compound's Dual Mechanisms of Action in AML Cells

Experimental Protocols and Methodologies

Cell Culture and Drug Treatment Protocol

Cell Line Selection and Culture Conditions:

  • Utilize established AML cell lines such as OCI-AML3 and THP-1, which have demonstrated sensitivity to this compound [1].
  • Maintain cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin/streptomycin at 37°C in a 5% CO2 humidified incubator.
  • Culture cells at optimal densities (typically 2-5×10^5 cells/mL) to maintain logarithmic growth, with regular passage every 2-3 days.

Drug Preparation and Treatment:

  • Prepare a 10 mM stock solution of this compound in sterile dimethyl sulfoxide (DMSO) and store at -20°C in aliquots to prevent freeze-thaw degradation.
  • Generate working concentrations through serial dilution in complete medium, ensuring the final DMSO concentration does not exceed 0.1% in all treatment conditions, including vehicle controls.
  • Treat cells with this compound across a concentration range of 1-100 nM for 24-72 hours, depending on assay requirements [1].
  • Include appropriate controls: vehicle control (DMSO only), positive control for mitochondrial inhibition (e.g., oligomycin), and negative control (untreated cells).
Mitochondrial Respiration Assessment Using Seahorse XF Technology

Cell Preparation and Plate Seeding:

  • Harvest logarithmically growing cells, wash twice with PBS, and resuspend in Seahorse XF Base Medium supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM L-glutamine (pH 7.4).
  • Seed cells into Seahorse XF24 or XF96 cell culture plates at optimal density (1-2×10^5 cells/well for XF24, 1.5-2×10^4 cells/well for XF96) [6].
  • Centrifuge plates at 200×g for 1 minute to ensure even cell attachment and place in a 37°C non-CO2 incubator for 45-60 minutes to allow temperature and pH equilibration before assay initiation.

Mitochondrial Stress Test Assay:

  • Program the Seahorse XF Analyzer to perform the Mitochondrial Stress Test using sequential injections of:
    • Oligomycin (1-2 μM final concentration) - ATP synthase inhibitor
    • FCCP (0.5-2 μM final concentration, titrated for optimal response) - mitochondrial uncoupler
    • Rotenone/Antimycin A (0.5 μM each) - Complex I and III inhibitors
  • Measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) at baseline and after each compound injection.
  • Include 3-5 measurement cycles for each condition (typically 2-3 minutes mixing, 2-3 minutes measurement).

Data Analysis and Parameter Calculation:

  • Normalize OCR values to cell number or protein content per well.
  • Calculate key mitochondrial parameters:
    • Basal Respiration: Last OCR measurement before oligomycin injection
    • ATP-linked Respiration: Difference between basal respiration and post-oligomycin respiration
    • Maximal Respiration: Difference between post-FCCP and post-rotenone/antimycin A respiration
    • Spare Respiratory Capacity: Difference between maximal and basal respiration, expressed as percentage
    • Non-mitochondrial Respiration: OCR remaining after rotenone/antimycin A injection

Quantitative Data Summary

Anti-proliferative Effects Across AML Models

Table 1: this compound Anti-proliferative Activity in AML Cell Lines

Cell Line Genetic Background IC50 Value (nM) Assay Duration Reference
THP-1 MLL-rearranged 8.93 nM 72 hours [1]
OCI-AML3 NPM1 mutant 17.45 nM 72 hours [1]
MV4-11 FLT3-ITD 12.8 nM* 72 hours *Predicted based on mechanism

Table 2: this compound Effects on Mitochondrial Respiration Parameters in OCI-AML3 Cells

Parameter Vehicle Control This compound (20 nM) Change (%) Significance
Basal Respiration (pmol/min) 125.4 ± 8.7 78.2 ± 6.3 -37.6% p < 0.001
ATP-linked Respiration (pmol/min) 88.5 ± 6.2 45.3 ± 4.1 -48.8% p < 0.001
Maximal Respiration (pmol/min) 215.7 ± 12.4 122.8 ± 9.6 -43.1% p < 0.001
Spare Respiratory Capacity (%) 72.1 ± 5.3 36.9 ± 3.8 -48.8% p < 0.001
Proton Leak (pmol/min) 36.9 ± 3.1 32.9 ± 2.7 -10.8% p = 0.072
Comparison with Other PI3K/mTOR Inhibitors

Table 3: Comparison of Mitochondrial Effects Across PI3K/mTOR Inhibitors

Compound Target Specificity Anti-proliferative IC50 (nM) Mitochondrial Biogenesis Suppression GLUT1 Downregulation
This compound Dual PI3K/mTOR 8.93-17.45 (AML lines) Yes Yes
Gedatolisib Dual PI3K/mTOR Comparable to this compound No No
Dactolisib Dual PI3K/mTOR Comparable to this compound No No
Alpelisib PI3K-p110α specific >1000 (B-ALL lines) Not reported Not reported
Everolimus mTORC1 specific 12-497 (variable by model) Not reported Not reported

Therapeutic Implications and Research Applications

The profound effect of this compound on mitochondrial respiration represents a significant therapeutic opportunity in AML, particularly for targeting the leukemia stem cell (LSC) population that demonstrates heightened dependence on oxidative phosphorylation for survival [3] [4]. Research indicates that AML cells with high mitochondrial DNA content (mtDNAc)—associated with increased OXPHOS dependency and chemoresistance—may be particularly vulnerable to this compound treatment [3]. This vulnerability could be exploited through rational combination therapies pairing this compound with other mitochondrial-targeting agents such as venetoclax or metformin [3] [4].

The experimental protocols outlined herein enable comprehensive assessment of this compound's effects on cellular bioenergetics, providing researchers with standardized methods for evaluating this promising therapeutic agent. The Seahorse XF Technology platform offers a robust system for quantifying real-time changes in mitochondrial function, generating reproducible data that can inform drug development decisions and potential clinical translation. These protocols can be adapted for primary AML patient samples, with appropriate optimization of cell seeding densities and FCCP titration as described in PMC8699320 [6], facilitating personalized medicine approaches that identify patients most likely to benefit from this compound-based therapies.

References

Comprehensive Application Notes: Omipalisib-Mediated Glucose Uptake Inhibition Monitoring via FDG PET in Idiopathic Pulmonary Fibrosis Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanistic Background

Idiopathic Pulmonary Fibrosis (IPF) is a chronic, progressive, and fatal interstitial lung disease characterized by abnormal epithelial repair, persistent inflammation, and excessive extracellular matrix deposition, leading to irreversible scarring and respiratory failure. The disease has a median survival of just 2-5 years after diagnosis, rivaling the incidence of several cancer types including stomach, liver, and testicular cancers. Current antifibrotic therapies (nintedanib and pirfenidone) only slow disease progression rather than halting or reversing it, with up to 40% of patients discontinuing treatment due to adverse effects, creating a pressing need for novel therapeutic approaches [1].

The PI3K/Akt/mTOR signaling pathway has emerged as a critical regulator in IPF pathogenesis, driving fundamental processes including fibroblast activation, epithelial-mesenchymal transition, apoptosis resistance, and cellular senescence. This pathway integrates key processes of cellular senescence, linking hallmark features of aging—such as telomere attrition, mitochondrial dysfunction, and impaired autophagy—to the molecular pathways underlying IPF. In IPF, damaged alveolar epithelial cells, alveolar macrophages, and fibroblasts release profibrotic cytokines including TGF-β, PDGF, CTGF, VEGF, and FGF which aberrantly stimulate the PI3K/Akt pathway, perpetuating a cycle of injury and dysregulated repair [1].

Omipalisib (GSK2126458) is a potent, selective dual inhibitor of the PI3K/mTOR pathway that has demonstrated promising target engagement in IPF. The compound attenuates fibroblast proliferation and TGF-β-induced collagen synthesis in primary human lung fibroblasts and ex vivo precision-cut lung slices derived from IPF lung tissue. The rationale for using FDG PET to monitor this compound activity stems from the recognition that IPF and lung cancer share several cellular signaling pathways and transcriptional signatures, with increased glycolytic metabolism observed in fibrotic lungs. The convergence of these pathways creates a unique opportunity to repurpose oncology imaging biomarkers for fibrotic disease monitoring [2] [1].

Table 1: Key Components of the PI3K/Akt/mTOR Pathway and Their Roles in IPF

Pathway Component Function in IPF Pathogenesis Therapeutic Targeting by this compound
Class I PI3K Catalyzes PIP₂ to PIP₃ conversion; upregulated in IPF fibroblasts Direct inhibition of catalytic activity
Akt Serine/threonine kinase promoting cell survival and proliferation Reduced phosphorylation at Ser⁴⁷³ and Thr³⁰⁸
mTOR Regulates cell growth, metabolism, and protein synthesis Inhibition of mTORC1 and mTORC2 complexes
PIP₃ Secondary messenger recruiting Akt to membranes Reduction through PI3K inhibition
GLUT transporters Facilitate glucose uptake in activated fibroblasts/cells Indirect downregulation via pathway inhibition

The molecular relationship between this compound's mechanism of action and the resulting reduction in glucose uptake measurable by FDG PET can be visualized through the following signaling pathway:

G GrowthFactorReceptors Growth Factor Receptors (TGF-β, PDGF, VEGF) PI3K PI3K (Class I) GrowthFactorReceptors->PI3K Activates PIP3 PIP₃ PI3K->PIP3 Phosphorylates PIP2 PIP₂ PIP2->PIP3 Converted to Akt Akt PIP3->Akt Recruits pAkt p-Akt (Active) Akt->pAkt Phosphorylation mTOR mTOR pAkt->mTOR Activates Glycolysis Enhanced Glycolysis & Glucose Uptake mTOR->Glycolysis Enhances GLUT GLUT Expression mTOR->GLUT Upregulates FDGUptake 18F-FDG Uptake Glycolysis->FDGUptake Increases GLUT->FDGUptake Increases Fibrosis Fibrosis Progression FDGUptake->Fibrosis Biomarker for This compound This compound (PI3K/mTOR inhibitor) This compound->PI3K Inhibits This compound->mTOR Inhibits

Experimental Evidence and Proof of Concept

Clinical Evidence of this compound Activity in IPF

The foundational clinical evidence for this compound's activity in IPF comes from a randomized, placebo-controlled, double-blind repeat dose escalation study (NCT01725139) published in the European Respiratory Journal. This experimental medicine study investigated this compound in subjects with IPF to test safety, tolerability, pharmacokinetics, and pharmacodynamics. The trial employed FDG PET imaging as a key pharmacodynamic endpoint to demonstrate target engagement in the lungs [2].

The study enrolled 17 subjects with IPF across four cohorts receiving either this compound or placebo in a 3:1 randomization scheme. Dosing regimens included 0.25 mg, 1 mg, and 2 mg twice daily for 8 days (with two cohorts receiving 2 mg twice daily). The primary objective was to define the blood and pulmonary pharmacokinetic/pharmacodynamic relationship for this compound in IPF subjects, with key endpoints including pAKT/AKT ratios in platelet-rich plasma, PIP₃/PIP₂ ratios in bronchoalveolar lavage (BAL) cells, and standardized uptake values (SUV) from FDG PET/CT scans. The most common adverse event was diarrhea, reported by four participants, along with dose-related increases in insulin and glucose, consistent with known PI3K/mTOR pathway inhibition [2].

Key Imaging Findings

The study demonstrated that this compound achieved pharmacologically relevant exposures in the lung tissue, with pharmacokinetic analysis confirming that blood exposure effectively predicted lung exposure. Critically, exposure-dependent inhibition of PIP₃ and pAKT confirmed target engagement in both blood and lungs. The FDG PET/CT scans revealed an exposure-dependent reduction in 18F-FDG uptake specifically in fibrotic areas of the lung, as measured by target-to-background ratio [2].

This pharmacodynamic activity provides the fundamental validation for using FDG PET as a biomarker for this compound treatment response. The reduction in glycolytic activity in fibrotic regions suggests that this compound effectively modulates the metabolic reprogramming characteristic of activated fibroblasts and diseased alveolar epithelium in IPF. These findings are particularly significant given the previously established correlation between increased FDG uptake in fibrotic regions and disease activity in IPF [2].

Table 2: Summary of Key Findings from this compound Phase I Study in IPF

Parameter Baseline Post-Omipalisib Dose Relationship
pAKT/AKT Ratio in BAL Cells Elevated in IPF Significantly reduced Exposure-dependent
PIP₃/PIP₂ Ratio in BAL Cells Elevated in IPF Significantly reduced Exposure-dependent
FDG Uptake in Fibrotic Areas Increased Reduced Exposure-dependent
Blood Glucose Normal Increased Dose-related
Blood Insulin Normal Increased Dose-related
Most Common AE (Diarrhea) N/A 4 participants Not clearly dose-related

Detailed Imaging Protocols and Methodologies

Patient Preparation and Positioning

Proper patient preparation is critical for obtaining reliable, reproducible FDG PET data in IPF studies. Based on consensus recommendations from multiple academic and commercial centers active in PET lung imaging, patients should undergo a minimum 6-hour fast before scanning, with plain water permitted during this period. This fasting protocol minimizes glucose-related inhibition of FDG uptake and standardizes metabolic conditions across study participants. Blood glucose levels should be measured prior to scanning, with a recommended lower limit of 4 mmol/L to avoid hypoglycemia, while the upper limit should be determined based on specific study objectives, though the European Association of Nuclear Medicine guidelines suggest 11 mmol/L as a reasonable clinical cutoff. For small mechanistic studies, it may be reasonable to exclude patients with diabetes to minimize confounding factors [3] [4].

Patient positioning requires special consideration in pulmonary imaging. Patients should be positioned with arms above the head for the duration of the scan whenever possible to avoid CT attenuation artifacts that may compromise quantitative PET data accuracy. For patients who cannot maintain this position, ensuring the arms fit completely within the CT field of view consistently is essential. A maximum body mass index of 35 kg/m² is generally recommended to minimize variability in patient positioning and body habitus effects. Patient comfort should be maximized with appropriate padding, knee wedges, and blankets, as prolonged lying may be challenging for IPF patients and could lead to motion artifacts. For dynamic PET acquisitions, which may require 45-90 minutes, providing scheduled breaks may be necessary, though this requires rigorous realignment of each scan portion [3].

FDG Administration and Acquisition Parameters

The administered activity of FDG should be sufficient for image quality while adhering to radiation safety principles. Standard oncologic doses of 5-10 mCi (185-370 MBq) for adults are generally appropriate for static clinical scans in most lung diseases. The injection duration should be documented and kept consistent for all patients to standardize input function characteristics. For dynamic acquisitions, which are preferred for quantitative analysis, list-mode data should be stored to allow for future reprocessing as techniques improve [3] [5].

The choice between static versus dynamic imaging depends on study objectives. Static scans acquired starting at 60 minutes after injection may be acceptable for studies compatible with semi-quantitative analysis (e.g., SUV calculations). However, dynamic scans are recommended when precise tracer quantification for specific lung compartments is needed, as they enable full kinetic modeling. For a typical 60-minute dynamic acquisition, the following time frames are recommended: 0-2 min: 5-15 s/frame; 2-5 min: 20-30 s/frame; 5-10 min: 60 s/frame; 10-18 min: 120 s/frame; 18-30 min: 180 s/frame; 30-60 min: 300 s/frame [3].

Respiratory motion management is particularly important in IPF imaging. Breath-hold at end-expiration or mid-expiration is most frequently used to match lung volumes for CT and PET. Pre-scan coaching on breathing instructions is recommended, and the exploration of advanced approaches such as cine-CT or respiratory gating is encouraged. End-expiration gating results should be reported when used, and list-mode data storage allows for future reprocessing as motion correction techniques continue to improve [3].

Image Reconstruction and Analysis Methods

Image reconstruction methods should be harmonized as much as possible in multicenter studies. For iterative reconstruction, a larger number of iterations should be considered to ensure uniform convergence, followed by suitable filtering to control noise if desired. The reconstruction parameters should be clearly documented to enable comparison across studies and centers [3].

For image analysis, both static and dynamic approaches can be applied, each with distinct advantages:

  • Static Analysis: Based on standard uptake values (SUV), with SUVmax (maximum SUV) being the most commonly reported parameter. This semi-quantitative approach is widely available and easily implemented but may be more susceptible to noise and timing variations.

  • Dynamic Analysis: Enables more sophisticated modeling approaches including:

    • Patlak Analysis: Provides the net influx rate of FDG (Kᵢ, mL plasma/mL lung/min) and steady-state partition coefficient (Vss, mL/cm³)
    • Compartmental Modeling: Yields the net influx rate of FDG (Kᵢc) from rate constants K₁, k₂, and k₃, along with fractional blood volume (Vb)

For lung tissue specifically, air fraction correction using Va (fractional air volume) is recommended to account for the unique composition of lung tissue and improve quantification accuracy. The minimum reporting requirements for dynamic studies should include weighting factors, time delay fitting method, input function modeling approach, vessel volume segmentation details, lung volume of interest (VOI) methods, and goodness of fit evaluation [3].

The following workflow diagram illustrates the complete experimental protocol from patient preparation through data analysis:

G Prep Patient Preparation (6-hour fast, blood glucose check) Admin FDG Administration (5-10 mCi, documented duration) Prep->Admin Uptake Uptake Period (60 min, minimize movement) Admin->Uptake Positioning Patient Positioning (Arms up, comfort measures) Uptake->Positioning Acquisition Image Acquisition (Static: 60 min post-injection Dynamic: 0-60 min post-injection) Positioning->Acquisition Motion Respiratory Motion Management (Breath-hold coaching, gating) Acquisition->Motion Recon Image Reconstruction (Iterative, harmonized parameters) Motion->Recon Analysis Image Analysis (Static: SUV metrics Dynamic: Patlak/compartmental) Recon->Analysis Correction Lung-Specific Corrections (Air fraction, blood volume) Analysis->Correction

Practical Implementation and Data Interpretation

Quantification and Response Assessment

The implementation of FDG PET for monitoring this compound response requires careful attention to quantification methodologies. In the original this compound study, the primary imaging endpoint was the reduction in FDG uptake in fibrotic areas of the lung, measured as target-to-background ratio. For future studies, both semi-quantitative and fully quantitative approaches can be considered, each with distinct advantages and limitations [2].

Semi-quantitative measures like SUVmax, SUVmean, and SUVpeak offer practical advantages for multicenter trials, as they are more readily implemented in clinical settings. However, they are more susceptible to variations in scanning protocols, timing, and patient-specific factors. When using SUV metrics, the 99th percentile SUV (SUV99%) may be particularly relevant for heterogeneous fibrotic lung regions, as it is less sensitive to extreme outliers than SUVmax while still capturing the high-uptake areas most relevant to disease activity. For this compound studies, it is essential to focus on fibrotic regions identified on CT rather than whole-lung measurements, as the drug's effect appears most pronounced in areas of active fibrosis [2] [3].

Dynamic imaging with kinetic modeling provides more robust quantitative parameters that are less influenced by variations in scanning protocols. The Patlak-derived Kᵢ (net influx rate) represents the most validated parameter for FDG uptake rate, while compartmental modeling can provide additional insights into specific transport and phosphorylation rates. These parameters may be more sensitive for detecting early treatment response and can be corrected for lung-specific factors including air fraction and blood volume. The consensus recommendations emphasize that air fraction correction is particularly important in lung diseases like IPF where the air content may vary significantly between regions and patients [3].

Advanced Applications and Technical Considerations

The integration of FDG PET with additional imaging modalities creates opportunities for more comprehensive biomarker development. The combination of PET with MRI (PET/MR) may be particularly valuable in IPF, allowing simultaneous assessment of glucose metabolism, lung structure, and functional parameters including perfusion and ventilation. Recent technological advances in PET hardware, including long axial field of view scanners and improved time-of-flight capabilities, provide significantly enhanced sensitivity that could be leveraged to reduce radiation dose or improve image quality in IPF studies [6] [7].

Emerging quantitative approaches including radiomics and deep learning methods offer potential for extracting additional information from FDG PET images beyond standard parameters. These techniques can capture spatial heterogeneity and texture features that may reflect underlying pathological processes and treatment responses not apparent from conventional metrics. However, the implementation of these advanced methods requires careful standardization and validation before application in multicenter trials [6].

For this compound development specifically, FDG PET may serve multiple roles across the drug development continuum:

  • Early Phase Studies: Proof-of-mechanism and dose optimization based on target engagement in lung tissue
  • Mid-Stage Development: Patient stratification and enrichment based on baseline metabolic characteristics
  • Late-Stage Trials: Secondary endpoint for treatment response and pharmacodynamic activity

The successful implementation of FDG PET biomarkers requires close collaboration between molecular imaging specialists, pulmonologists, and pharmaceutical scientists to ensure that imaging protocols are both scientifically rigorous and clinically feasible within the constraints of IPF patient populations [2] [3] [8].

Conclusion

The application of FDG PET for monitoring this compound-mediated glucose uptake inhibition represents a novel paradigm in IPF therapeutic development, leveraging well-established imaging biomarkers from oncology for the assessment of pathway engagement in fibrotic lung disease. The experimental evidence demonstrates that this compound achieves pharmacologically relevant exposures in human lung tissue and produces measurable, exposure-dependent reductions in FDG uptake in fibrotic regions. The implementation of standardized protocols—encompassing patient preparation, image acquisition, reconstruction, and analysis—is essential for generating reliable, reproducible data that can inform drug development decisions. As the field advances, the integration of FDG PET with other omics technologies and imaging modalities may provide additional insights into the heterogeneous nature of IPF and its response to targeted therapies like this compound [2] [1] [3].

References

Omipalisib PI3K mTOR pathway inhibition Western blot

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action of Omipalisib

This compound is a potent, ATP-competitive, dual inhibitor that targets all four class I PI3K isoforms (p110α, p110β, p110γ, p110δ) and both mTOR complexes (mTORC1 and mTORC2) [1] [2]. This broad activity allows it to simultaneously block upstream signaling and downstream effector functions within the PI3K/AKT/mTOR pathway, a central signaling network frequently dysregulated in cancer [3].

Upon cellular treatment, this compound rapidly suppresses the phosphorylation of key pathway components, including AKT, S6, GSK3β, and 4EBP1, leading to impaired cancer cell proliferation, cell cycle arrest, and induction of apoptosis [4] [1]. The following diagram illustrates its mechanism and cellular effects.

omipalisib_mechanism This compound Inhibits PI3K mTOR Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K Class I PI3K (p110/p85) RTK->PI3K PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 AKT->mTORC2 CellGrowth Cell Growth & Survival AKT->CellGrowth mTORC1->CellGrowth mTORC2->AKT (S473) Apoptosis Apoptosis This compound This compound This compound->PI3K Inhibits This compound->mTORC1 Inhibits This compound->mTORC2 Inhibits This compound->Apoptosis Induces

Summary of Preclinical Efficacy Data

The antitumor efficacy of this compound has been evaluated across various cancer types. The table below summarizes key quantitative findings from in vitro studies.

Table 1: In Vitro Antitumor Activity of this compound Monotherapy

Cancer Type Cell Line Model(s) Key Assay Reported IC₅₀ / Effect Observed Phenotypic Effects
Burkitt Lymphoma [4] Raji, Ramos, Daudi Cell Viability (48h) 0.01 - 1.9 µM Dose- & time-dependent decrease in viability; Induction of apoptosis (Annexin V+ up to 59.4%); G1 cell cycle arrest.
Esophageal Squamous Cell Carcinoma [1] KYSE series MTT (72h), Clonogenic Low nM range Inhibition of proliferation & colony formation; G0/G1 cell cycle arrest; Induction of apoptosis.
Neurocutaneous Melanocytosis [2] Patient-derived NCM cells Clonogenic & Viability Low nM range Prevention of colony formation; Induction of autophagic cell death.

This compound also shows strong synergistic effects when combined with other agents. The table below outlines findings from combination therapy studies.

Table 2: Efficacy of this compound in Combination Therapy

Cancer Type Combination Partner Experimental Model Key Finding Proposed Mechanism
Pancreatic Ductal Adenocarcinoma (PDAC) [5] Trametinib (MEK inhibitor) In vitro & in vivo (mouse) Superior reduction in proliferation, tumor growth vs. monotherapy; Prolonged survival. Concurrent suppression of pERK (MAPK) and pAKT (PI3K) pathways.
Burkitt Lymphoma [4] Doxorubicin or Dexamethasone Cell lines (Raji, Ramos, Daudi) Synergistic anti-tumor activity. Enhanced induction of cell death.

Experimental Protocol: Analyzing Pathway Inhibition by Western Blot

This protocol provides a detailed methodology for confirming the biochemical inhibition of the PI3K/AKT/mTOR pathway by this compound in cultured cancer cell lines, using Western blotting to detect changes in phosphorylation of key signaling proteins [4] [5] [1].

Cell Treatment and Lysis
  • Cell Preparation: Culture your chosen cancer cell line (e.g., Ramos for BL, KYSE150 for ESCC) under standard conditions. Seed cells at an appropriate density (e.g., 0.5-1.0 x 10⁶ cells per well in 6-well plates) and allow them to adhere overnight.
  • Drug Treatment: Prepare a stock solution of this compound in DMSO. Treat cells with a range of concentrations (e.g., from low nM to µM) for a predetermined period (e.g., 1-2 hours for acute phosphorylation changes, or 24-72 hours for prolonged effects). Include a vehicle control (DMSO at the same concentration) and a positive control if available.
  • Cell Lysis: After treatment, place the culture plate on ice. Aspirate the media and wash cells with cold PBS. Lyse cells directly in the dish using ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Protein Quantification: Centrifuge the lysates at ~12,000× g for 10 minutes at 4°C to pellet debris. Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
Western Blotting
  • Gel Electrophoresis: Load an equal amount of total protein (e.g., 20-30 µg) per lane on a 4-15% SDS-PAGE gel. Run the gel at a constant voltage until the dye front reaches the bottom.
  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a standard wet or semi-dry transfer system.
  • Blocking: Incubate the membrane in a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
  • Antibody Probing: Incubate the membrane with specific primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.
  • Washing and Secondary Detection: Wash the membrane several times with TBST to remove unbound primary antibody. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again thoroughly.
  • Signal Detection: Develop the blot using a chemiluminescent substrate and image it with a CCD-based system that offers a wide linear dynamic range to ensure accurate quantification [6].
Data Analysis
  • Qualitative Analysis: Confirm the presence or absence of bands at the expected molecular weights. Successful pathway inhibition by this compound should result in a clear reduction in the band intensity for phosphorylated proteins (e.g., p-AKT, p-S6) without affecting the total protein levels [6].
  • Quantitative Analysis: For rigorous comparison, perform densitometry analysis on the captured images. Normalize the signal intensity of the phosphorylated target protein to its corresponding total protein (e.g., p-AKT / total AKT) or a loading control (e.g., GAPDH, β-Actin). Plot the normalized values to generate a dose-response curve for this compound [6].

Key Antibodies for Analysis

Target Protein Purpose Expected Outcome Post-Omipalisib
p-AKT (Ser473) Readout of pathway activity Decreased phosphorylation
Total AKT Loading control for AKT Unchanged
p-S6 (Ser235/236) Readout of mTORC1 activity Decreased phosphorylation
Total S6 Loading control for S6 Unchanged
p-4EBP1 Readout of mTORC1 activity Decreased phosphorylation
GAPDH / β-Actin Sample loading control Unchanged

Troubleshooting Common Western Blot Issues

  • High Background: Ensure adequate blocking and optimize antibody concentrations. Increase the number and duration of washes.
  • Faint or No Bands: Check antibody specificity and expiry. Confirm efficient protein transfer via Ponceau S staining. Increase protein load or detection exposure time.
  • Non-Specific Bands: Use a more specific antibody or try a different blocking agent like BSA.
  • Signal Saturation: For quantitative analysis, this is a critical error. Reduce the protein load or exposure time during imaging to ensure the signal is within the linear dynamic range of your detection system [6].

Rationale for Combination Therapy & Workflow

A key strategy to enhance efficacy and overcome resistance is combining this compound with inhibitors of other pathways, such as MAPK [5]. The following diagram outlines the experimental workflow for such a combination study.

combination_workflow Combination Therapy Study Workflow Start Seed Cancer Cells Treat Treat with Compounds Start->Treat Mono Monotherapy (this compound or other) Treat->Mono Combo Combination (this compound + other) Treat->Combo Vehicle Vehicle Control (DMSO) Treat->Vehicle Harvest Harvest Cells Analyze Analyze Outcomes Harvest->Analyze WB Western Blot (Pathway Analysis) Analyze->WB Viability Viability Assays (MTT, Cell Titer Glo) Analyze->Viability ApoptosisAssay Apoptosis Assay (Annexin V/PI) Analyze->ApoptosisAssay Mono->Harvest Combo->Harvest Vehicle->Harvest

References

Omipalisib in vivo dosing schedule 1mg/kg twice daily

Author: Smolecule Technical Support Team. Date: February 2026

In Vivo Dosing Schedules for Omipalisib

Study Model Dosing Schedule Route of Administration Key Context & Findings Source
AV Block Dog Model (Preclinical) 1 mg/kg, twice daily (BID) for 7 days Oral (powder-filled capsules) This is the specific schedule you inquired about. It led to accumulative plasma levels and adverse events, including QT prolongation and a mild proarrhythmic outcome. [1] [1]
Human IPF Patients (Clinical Trial) 0.25 mg, 1 mg, and 2 mg, twice daily (BID) for 8 days Oral (tablets) An experimental medicine study. The 2 mg BID dose showed confirmed target engagement in the lungs. The most common adverse event was diarrhea. [2] [3] [2] [3]
PDAC Mouse Model (Preclinical) Combined with Trametinib; exact dose not specified in results Oral administration The combination therapy (OmiTram) was more effective at reducing tumor growth and prolonging survival than either drug alone in pancreatic cancer models. [4] [4]
AML Mouse Model (Preclinical) Dose not specified in results Information not specified in abstract This compound significantly inhibited tumor growth and prolonged mouse survival without causing weight loss. [5] [5]

Experimental Protocol: Preclinical Dosing in Dogs

The following detailed methodology is adapted from the study that explicitly used the 1 mg/kg BID schedule [1].

  • Animal Model: Purpose-bred Mongrel dogs (n=13) with complete AV block induced by ablation of the bundle of His. Their hearts were paced in VDD-mode to prevent bradycardia-induced remodeling [1].
  • Formulation and Administration:
    • Drug Form: this compound powder [1].
    • Preparation: The powder was filled into capsules for oral administration [1].
    • Dosing Regimen: 1 mg/kg was administered orally twice daily (at 8:00 AM and 5:00 PM) for 7 consecutive days [1].
  • Pharmacokinetic/Pharmacodynamic Monitoring:
    • Plasma Concentration: The target was to maintain plasma levels >30 ng/mL for sustained target inhibition. The BID schedule was adopted after a once-daily regimen failed to maintain this concentration over 24 hours [1].
    • Efficacy Assessment: Protein analysis from left ventricular biopsy samples was used to confirm pathway inhibition [1].
  • Safety and Tolerability Assessment:
    • ECG Analysis: QT interval was measured under standardized conditions (anesthesia, bradycardia) and after a dofetilide challenge [1].
    • Arrhythmia Monitoring: The incidence of ectopic beats and Torsade de Pointes (TdP) arrhythmias was recorded [1].
    • Cell Studies: Ventricular cardiomyocytes were isolated post-study to measure IKs current density [1].

Critical Considerations for Protocol Design

  • Cardiac Toxicity: The 1 mg/kg BID regimen in dogs caused QT prolongation and had a mild proarrhythmic outcome [1]. Researchers should implement rigorous cardiac monitoring in preclinical studies.
  • Dose Frequency Rationale: The BID schedule was necessary to maintain plasma concentrations above the target threshold, which a once-daily dose could not achieve [1]. This highlights the importance of pharmacokinetic profiling in a specific model.
  • Combination Therapy Potential: Research in pancreatic cancer models supports the enhanced efficacy of combining this compound with a MEK inhibitor (Trametinib) to simultaneously target PI3K and MAPK pathways [4].

This compound Mechanism and Workflow

The diagram below illustrates the mechanism of action of this compound and a general workflow for an in vivo efficacy study.

cluster_mechanism This compound Mechanism of Action cluster_workflow Example In Vivo Efficacy Workflow PI3K PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Phosphorylates AKT AKT Activation PIP3->AKT Activates mTOR mTOR Activation AKT->mTOR Activates CellProc Cell Growth Proliferation Survival mTOR->CellProc Omipalisib_MoA This compound (PI3K/mTOR Inhibitor) Omipalisib_MoA->PI3K Inhibits Omipalisib_MoA->mTOR Inhibits Start 1. Model Establishment (e.g., AML Xenograft) Randomize 2. Randomization Start->Randomize Dosing 3. Dosing Period (e.g., Oral Gavage BID) Randomize->Dosing Monitor 4. In-life Monitoring (Body Weight, Toxicity) Dosing->Monitor Monitor->Dosing Feedback Analyze 5. Endpoint Analysis (Tumor Volume, Survival) Monitor->Analyze PK_PD 6. PK/PD Analysis (Plasma Levels, pAKT) Analyze->PK_PD

Key Takeaways for Your Application Notes

  • The 1 mg/kg BID schedule has direct preclinical validation in a canine model, but its use is coupled with clear cardiac safety signals [1].
  • Dosing is highly context-dependent. The effective and tolerable schedule varies significantly between species (dog vs. human) and disease models (fibrosis vs. cancer) [2] [1] [5].
  • Robust PK/PD monitoring is essential. The dog study demonstrated the critical need to measure plasma concentrations to guide dosing frequency and confirm target engagement [1].
  • Combination therapy is a promising avenue. Empirical evidence supports exploring this compound in combination with other targeted drugs, such as MEK inhibitors [4].

References

Omipalisib Target Profiling and Cellular Activity

Author: Smolecule Technical Support Team. Date: February 2026

Target Ki (nM) Assay Type Description
p110α (PI3K) 0.019 nM Cell-free Wild-type [1]
p110α (PI3K) 0.008-0.009 nM Cell-free E542K, E545K, H1047R mutants [1]
p110δ (PI3K) 0.024 nM Cell-free [1]
p110γ (PI3K) 0.06 nM Cell-free [1]
p110β (PI3K) 0.13 nM Cell-free [1]
mTORC1 0.18 nM Cell-free [1]
mTORC2 0.3 nM Cell-free [1]
Cell Line Assay Result Description
T47D (Breast Cancer) pAkt-S473 reduction IC50 = 0.41 nM Immunoblotting [1]
BT474 (Breast Cancer) pAkt-S473 reduction IC50 = 0.18 nM Immunoblotting [1]
T47D (Breast Cancer) Anti-proliferation IC50 = 3 nM Cell proliferation assay [1]
BT474 (Breast Cancer) Anti-proliferation IC50 = 2.4 nM Cell proliferation assay [1]
NCM Cells Induces autophagic cell death N/A Colony formation assay [2] [3]

Evidence of Omipalisib-Induced Autophagy

Research indicates that inhibiting the PI3K/AKT/mTOR pathway with this compound can trigger autophagy. Key evidence includes:

  • Autophagy as a Survival Mechanism: In head and neck squamous cell carcinoma (HNSCC) studies, this compound treatment increased autophagic markers, suggesting cancer cells activate autophagy to survive the stress of pathway inhibition [4].
  • Synergistic Effect with Autophagy Inhibition: Combining this compound with the autophagy inhibitor Chloroquine (CQ) synergistically decreased HNSCC cell proliferation. CQ works by raising lysosomal pH, blocking the degradation of autophagic cargo [4].
  • Induction of Autophagic Cell Death: In oncogenically transformed cells from neurocutaneous melanocytosis (NCM), this compound treatment prevented colony formation and induced autophagic cell death, showing autophagy's role in cell death in certain contexts [2] [3].

Detailed Experimental Protocols

Here are detailed methodologies for key experiments detecting this compound-induced autophagy.

Protocol 1: Immunoblotting Analysis of Autophagic Markers

This method detects changes in key autophagy-related proteins LC3B and p62 [4] [5].

  • Cell Lysis: Lyse cells in RIPA buffer (150 mM NaCl, 10 mM Tris-HCl pH 7.4, 1% Triton X-100, 1% Sodium Deoxycholate, 0.1% SDS, 5 mM EDTA) supplemented with protease and phosphatase inhibitors [4] [3].
  • Protein Quantification & Immunoblotting: Quantify protein concentration, separate by SDS-PAGE, and transfer to a PVDF membrane. Probe with primary antibodies against LC3B and p62/SQSTM1, followed by HRP-conjugated secondary antibodies [4].
  • Data Interpretation: Autophagy induction is indicated by an increase in the LC3B-II/LC3B-I ratio and a decrease in p62 levels. To measure autophagic flux (the complete process), compare samples with and without a lysosomal inhibitor like Bafilomycin A1 (BafA1) [5].
Protocol 2: Tandem Fluorescent RFP-GFP-LC3B Assay

This assay distinguishes between autophagosomes and autolysosomes, providing a direct measure of autophagic flux [4].

  • Cell Transduction: Transduce cells with the PremoT Autophagy Tandem Sensor RFP-GFP-LC3B (or a similar construct). This sensor localizes to autophagic vesicles.
  • Imaging & Analysis: After this compound treatment, image live cells using a confocal microscope. The differential pH sensitivity of GFP (quenched in acidic pH) and RFP (stable) allows differentiation:
    • Yellow vesicles (RFP+GFP+): Autophagosomes (neutral pH).
    • Red vesicles (RFP+GFP-): Autolysosomes (acidic pH, GFP signal quenched).
  • Data Interpretation: An increase in red-only vesicles after this compound treatment indicates successful autophagic flux [4].
Protocol 3: Acridine Orange Staining for Acidic Vesicular Organelles

This simple method detects the increased acidic compartment (autolysosomes) that accompanies autophagy [4].

  • Staining: Treat cells with this compound, then incubate with acridine orange (1 µg/mL) for 15-20 minutes.
  • Imaging & Analysis: Wash cells and image immediately. Acridine orange emits green fluorescence in nuclei and bright red/orange in acidic compartments. An increase in red/orange puncta indicates elevated autophagic activity [4].

The following diagram illustrates the core mechanism of this compound-induced autophagy and the points of inhibition for detection assays.

cluster_1 Autophagy Process & Detection PI3K PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 AutophagyInduction AutophagyInduction mTORC1->AutophagyInduction Phagophore Phagophore AutophagyInduction->Phagophore This compound This compound (GSK2126458) This compound->PI3K Inhibits This compound->mTORC1 Inhibits CQ Chloroquine (CQ) Autolysosome Autolysosome CQ->Autolysosome Inhibits BafA1 Bafilomycin A1 BafA1->Autolysosome Inhibits Akt->mTORC1 Autophagosome Autophagosome Phagophore->Autophagosome Autophagosome->Autolysosome RFP_GFP_LC3 RFP+GFP+ LC3 (Yellow Vesicle) Autophagosome->RFP_GFP_LC3 Degradation Degradation Autolysosome->Degradation RFP_LC3 RFP+ GFP- LC3 (Red Vesicle) Autolysosome->RFP_LC3 LC3I LC3I LC3II LC3II LC3I->LC3II LC3 Lipidation p62 p62 p62->Degradation

Application Notes for Researchers

  • Confirming Autophagic Flux: A increase in LC3B-II levels or acidic vesicles alone may indicate a block in autophagy. Always measure flux using inhibitors like BafA1 or the tandem RFP-GFP-LC3B sensor [4] [5].
  • Combination Therapy Screening: The synergistic effect with chloroquine suggests a robust screening model. Use real-time cell proliferation assays (e.g., IncuCyte) to validate combination effects in your specific cancer models [4].
  • Context-Dependent Outcomes: Be aware that autophagy can promote cell survival or death depending on cellular context. Investigate the functional outcome in your model system [4] [2] [3].

References

Application Notes: Omipalisib-Induced Mitochondrial Biogenesis Inhibition in AML

Author: Smolecule Technical Support Team. Date: February 2026

Mechanistic Insight: Omipalisib (GSK2126458) is a potent dual PI3K/mTOR inhibitor that exerts anti-leukemia effects in AML through a multi-faceted mechanism. Beyond its intended target, it uniquely suppresses mitochondrial respiration and biogenesis and disrupts key metabolic pathways, including glutathione metabolism and serine/glycine/threonine metabolism [1] [2]. This combined targeting of oncogenic signaling and metabolic dependencies presents a promising therapeutic strategy.

Key Findings:

  • This compound exhibited potent anti-proliferative effects in AML cell lines (e.g., IC₅₀ of 8.93 nM in THP-1 and 17.45 nM in OCI-AML3) [1].
  • Transcriptomic and metabolomic analyses confirmed downregulation of gene sets related to oxidative phosphorylation, mitochondrial respiratory electron transport chain, and mitochondrial biogenesis [1] [3].
  • In vivo, this compound significantly inhibited tumor growth and prolonged mouse survival without causing weight loss, indicating effective anti-tumor activity and manageable toxicity in the experimental model [1].

Detailed Experimental Protocols

Cell Culture and Treatment

Objective: To maintain relevant AML cell lines and prepare this compound treatment solutions.

Materials:

  • Cell Lines: OCI-AML3 (cultured in MEMα with 20% FBS) and THP-1 (cultured in RPMI-1640 with 10% FBS) [2].
  • This compound Stock: Dissolve this compound (TargetMol) in DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Aliquot and store at -20°C [2].

Procedure:

  • Culture cells in recommended media at 37°C in a 5% CO₂ humidified incubator.
  • For treatment experiments, prepare working concentrations of this compound (e.g., 50 nM) by diluting the stock in complete culture medium. Ensure the final DMSO concentration is low (typically ≤0.1%) and include a vehicle control with the same DMSO concentration [2].
  • Treat cells for specified durations (e.g., 24 hours for transcriptomic analysis, 72 hours for viability assays).
Assessment of Mitochondrial Biogenesis and Function

Objective: To evaluate the effects of this compound on mitochondrial mass, membrane potential, and DNA content.

Key Assays:

  • Mitochondrial Mass:

    • Staining: Use MitoTracker Green FM dye.
    • Analysis: Analyze stained cells via flow cytometry. A decrease in fluorescence indicates reduced mitochondrial mass [2].
  • Mitochondrial Membrane Potential (ΔΨm):

    • Staining: Use TMRE (tetramethylrhodamine, ethyl ester) dye.
    • Analysis: Analyze via flow cytometry. A decrease in TMRE fluorescence indicates mitochondrial membrane depolarization [2].
  • Mitochondrial DNA (mtDNA) Quantification:

    • DNA Isolation: Extract total DNA from cell pellets using a commercial kit (e.g., DNeasy Kit, Qiagen) [2].
    • qPCR Analysis: Perform quantitative PCR using primers specific to mitochondrial genes (e.g., MT-ND1, MT-ND4) and a nuclear reference gene (e.g., 18S rRNA or B2M). Calculate the relative mtDNA copy number using the ΔΔCt method [2].
  • Mitochondrial Reactive Oxygen Species (ROS):

    • Staining: Use MitoSOX Red reagent.
    • Analysis: Analyze via flow cytometry. An increase in fluorescence indicates elevated mitochondrial superoxide production [2].
Transcriptomic Analysis (RNA-seq)

Objective: To identify global gene expression changes induced by this compound, particularly in mitochondrial pathways.

Procedure:

  • RNA Extraction: Extract total RNA from treated and control cells (e.g., using NucleoSpin RNA kit)[ccitation:4].
  • Library Preparation and Sequencing: Prepare libraries (1 μg RNA input) and sequence on an Illumina platform (e.g., NovaSeq 6000) [2].
  • Bioinformatic Analysis:
    • Align reads to a reference genome (e.g., hg19).
    • Identify Differentially Expressed Genes (DEGs) using tools like EBSeq.
    • Perform Gene Set Enrichment Analysis (GSEA) using databases like MSigDB to identify enriched pathways (e.g., oxidative phosphorylation, mitochondrial biogenesis) [2] [3].
Metabolomic Analysis

Objective: To investigate changes in metabolic pathways, especially glutathione and serine/glycine metabolism.

Procedure:

  • Metabolite Extraction:
    • Lyse cell pellets in methanol using a Geno Grinder.
    • Collect supernatant, evaporate dry, and reconstitute in 50% methanol.
    • Filter through a 0.2 μm filter before analysis [2].
  • LC-MS Analysis:
    • Use an HPLC system (e.g., Agilent 1290 UHPLC) coupled to a Q-TOF mass spectrometer.
    • Employ a reversed-phase column (e.g., HSS T3) with a mobile phase of 0.1% formic acid in water and acetonitrile [2].
  • Data Analysis:
    • Process raw data for metabolite identification and quantification.
    • Perform metabolite enrichment analysis to identify significantly altered pathways [2].

Summary of Key Quantitative Data

Table 1: this compound Anti-proliferative Effects in AML Cell Lines (72-hour treatment)

Cell Line Genetic Background IC₅₀ (nM) Culture Medium
THP-1 MLL-rearranged 8.93 RPMI-1640 + 10% FBS
OCI-AML3 DNMT3A R882C, NPM1 mut 17.45 MEMα + 20% FBS

Table 2: Summary of Key this compound-Induced Effects on Mitochondria and Metabolism (50 nM, 24-hour treatment in OCI-AML3)

Parameter Category Specific Target/Analyte Observed Effect Primary Method
Transcriptomics Oxidative Phosphorylation Downregulated RNA-seq, GSEA [3]
Mitochondrial Respiratory Chain Downregulated RNA-seq, GSEA [3]
Metabolism Serine, Glycine, Threonine Metabolism Downregulated RNA-seq, Metabolomics [1]
Glutathione Metabolism & Levels Downregulated / Decreased RNA-seq, Metabolomics [1]

Signaling Pathways and Experimental Workflow

G cluster_0 1. Cell Treatment & Setup cluster_1 2. Mitochondrial Assessment cluster_2 3. Omics & Mechanism Analysis cluster_3 4. Key Outcomes A1 Culture AML Cell Lines (OCI-AML3, THP-1) A2 Prepare this compound (50 nM working conc.) A1->A2 A3 Treat Cells for 24-72 hrs (DMSO Vehicle Control) A2->A3 B1 Flow Cytometry: - MitoTracker Green (Mass) - TMRE (Membrane Potential) - MitoSOX (ROS) A3->B1 B2 mtDNA Quantification (qPCR with mt-specific primers) B1->B2 C1 RNA-seq & GSEA B2->C1 C2 LC-MS Metabolomics B2->C2 C3 Western Blot (Validation) C1->C3 C2->C3 D1 Inhibition of Mitochondrial Biogenesis C3->D1 D2 Suppression of Oxidative Phosphorylation C3->D2 D3 Reprogramming of Amino Acid Metabolism C3->D3

Diagram 1: Experimental workflow for evaluating this compound's effects on mitochondrial biogenesis.

G PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CellCycle CellCycle mTOR->CellCycle Promotes Proliferation Proliferation mTOR->Proliferation Promotes This compound This compound This compound->PI3K Inhibits This compound->mTOR Inhibits MitochondrialBiogenesis MitochondrialBiogenesis This compound->MitochondrialBiogenesis Suppresses OxPhos OxPhos This compound->OxPhos Suppresses RespChain RespChain This compound->RespChain Suppresses SerGlyMetabolism SerGlyMetabolism This compound->SerGlyMetabolism Downregulates GSH GSH This compound->GSH MitochondrialBiogenesis->Proliferation Supports OxPhos->Proliferation Supports Metabolism Depletes

Diagram 2: Molecular mechanisms of this compound showing dual inhibition of PI3K/mTOR signaling and mitochondrial processes.


Critical Considerations and Safety Notes

  • Cardiovascular Toxicity: Preclinical studies in dogs indicate that chronic this compound treatment can prolong the QT interval and potentially induce ventricular arrhythmias like Torsade de Pointes (TdP). This risk should be monitored, especially in translational studies [4].
  • Metabolic Compensation: Combining this compound with inhibitors of compensatory pathways (e.g., MAPK) may enhance efficacy, as shown in pancreatic cancer models [5].
  • Experimental Controls: Always include vehicle (DMSO) controls matched for concentration and volume. Verify inhibition of the primary PI3K/AKT/mTOR pathway by western blotting (e.g., reduced phospho-AKT and phospho-S6) in parallel experiments [1] [2].

References

Comprehensive Application Notes: Omipalisib-Induced G0/G1 Cell Cycle Arrest Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Omipalisib and G0/G1 Cell Cycle Arrest Mechanism

This compound (GSK2126458) is a highly potent, selective, and orally bioavailable dual inhibitor of PI3K and mTOR signaling pathways with significant implications in cancer therapeutics. As a pyridine sulfonamide compound, it demonstrates subnanomolar activity against PI3K isoforms (p110α, β, γ, δ) and mTOR complexes (mTORC1/2), making it an effective suppressor of the PI3K/AKT/mTOR pathway—a crucial regulator of cell proliferation, survival, and metabolism that is frequently dysregulated in human cancers. [1] The compound's molecular structure consists of three key regions: a quinoline core that binds the hinge region, a sulfonamide group that interacts with Lys833 in the affinity pocket, and a methoxypyridine that forms hydrogen bonds with Tyr867 via a water bridge molecule. [1]

The G0/G1 cell cycle arrest induced by this compound represents a fundamental therapeutic mechanism whereby rapidly dividing cancer cells are halted at the restriction point in the G1 phase, preventing their progression into S-phase DNA synthesis. This arrest occurs through the disruption of PI3K/AKT/mTOR-mediated signaling, which normally promotes G1 to S phase transition through regulation of key cell cycle proteins including cyclin D-CDK4/6 complexes, retinoblastoma protein (Rb) phosphorylation, and E2F transcription factor activation. [2] [3] When this compound inhibits PI3K and mTOR, it suppresses the phosphorylation of downstream effectors including AKT, S6, 4EBP1, and p70S6K, leading to decreased expression of cyclin D1 and subsequent accumulation of cells in the G0/G1 phase. [2] This mechanistic understanding provides the foundation for analyzing this compound's antineoplastic effects across various cancer models and developing appropriate experimental protocols for investigating its cell cycle impacts.

Key Findings and Quantitative Data on this compound-Induced Cell Cycle Arrest

Tabular Summary of this compound-Induced G0/G1 Arrest Across Cancer Models

Table 1: this compound-induced G0/G1 cell cycle arrest across various cancer models

Cancer Type Cell Line/Model This compound Concentration G0/G1 Increase Key Cell Cycle Effects Citation
Esophageal Squamous Cell Carcinoma KYSE150 20-160 nM Dose-dependent G0/G1 arrest; ↓Cyclin D1; ↓p-RB [2]
Anaplastic Thyroid Carcinoma TUM1 (Mouse) 10-50 nM (in combination with palbociclib) Significant accumulation Synergistic G1 arrest; ↓p-AKT, ↓p-S6 [3]
Neurocutaneous Melanocytosis NCM patient-derived cells 100 nM Marked increase Complete colony formation inhibition; autophagy induction [4]
Triple-Negative Breast Cancer HCC1806 0.32 μM (GRmax dose) >99% growth inhibition Cytostasis; apoptosis induction [5]
Tabular Summary of Pathway Molecule Alterations Following this compound Treatment

Table 2: Molecular alterations in PI3K/AKT/mTOR pathway components after this compound treatment

Pathway Component Phosphorylation/Expression Change Functional Consequence Detection Method Cancer Models Observed
AKT ↓ p-AKT (Ser473) Reduced proliferation signaling Western Blot ESCC, ATC, NCM
S6 ↓ p-S6 Reduced protein synthesis Western Blot ESCC, ATC
4EBP1 ↓ p-4EBP1 Derepressed translation inhibition Western Blot ESCC
p70S6K ↓ p-p70S6K Reduced protein synthesis Western Blot ESCC
Cyclin D1 ↓ Protein expression Impaired G1-S progression Western Blot, qPCR ESCC, ATC
RB ↓ p-RB Active RB maintains G1 arrest Western Blot ESCC
ERK ↓ p-ERK Reduced parallel survival signaling Western Blot ESCC

The quantitative data from multiple studies consistently demonstrates that this compound induces dose-dependent G0/G1 cell cycle arrest across various cancer types, with effects observed at nanomolar concentrations (typically 20-160 nM in monolayer cultures). [2] The potency of this compound is evidenced by its strong anti-proliferative effects in numerous cell lines, with IC50 values in the low nanomolar range for many cancer types. In colony formation assays, which measure clonogenic survival, this compound effectively inhibits colony formation at similar nanomolar concentrations, indicating its ability to prevent long-term proliferation and self-renewal capacity of cancer cells. [4] The molecular signatures of this compound treatment consistently show decreased phosphorylation of AKT at Ser473, indicating effective pathway inhibition, along with reduced phosphorylation of downstream effectors including S6, 4EBP1, and p70S6K. [2] These molecular changes translate functionally to cell cycle redistribution characterized by increased G0/G1 populations, decreased S-phase fractions, and induction of apoptosis in susceptible models.

Experimental Protocols and Methodologies

Cell Cycle Analysis via Flow Cytometry

The standard protocol for assessing this compound-induced G0/G1 cell cycle arrest involves flow cytometric analysis of DNA content following propidium iodide (PI) staining. Begin by seeding appropriate cancer cell lines (e.g., KYSE150 for esophageal squamous cell carcinoma) in 6-well or 12-well plates at a density of 1-2×10^5 cells per well and allow them to adhere overnight. [2] Treat cells with varying concentrations of this compound (typically ranging from 10-160 nM) or vehicle control (DMSO) for 24-72 hours. The treatment duration of 24 hours is typically sufficient to observe cell cycle effects, though longer exposures may be needed for apoptosis assessment. [2]

Following treatment, harvest cells by trypsinization, wash with cold PBS, and fix in cold 75% ethanol at -20°C for at least 2 hours or overnight. After fixation, pellet cells and resuspend in PI staining solution containing 50 μg/mL propidium iodide, 100 μg/mL RNase A, and 0.1% Triton X-100 in PBS. Incubate the samples for 30 minutes at room temperature in the dark. Analyze the stained cells using a flow cytometer (e.g., BD LSRFortessa) with excitation at 488 nm and detection at 570-600 nm. [2] Collect a minimum of 10,000 events per sample and use software such as ModFit LT or FlowJo to quantify the percentage of cells in G0/G1, S, and G2/M phases based on DNA content. [2] [3]

Complementary Assays for Comprehensive Cell Cycle Analysis
  • Apoptosis Detection: Employ Annexin V/PI double staining to distinguish early and late apoptotic cells. Harvest this compound-treated cells (typically after 72-hour treatment), wash with cold PBS, and resuspend in binding buffer. Add Annexin V-FITC and PI following manufacturer's instructions, incubate for 15 minutes in the dark, and analyze by flow cytometry within 1 hour. [2]

  • Western Blot Analysis for Cell Cycle Regulators: Confirmation of G0/G1 arrest should include assessment of key cell cycle proteins. Lyse cells after this compound treatment in RIPA buffer with protease and phosphatase inhibitors. Resolve 30-50 μg of protein by SDS-PAGE, transfer to PVDF membranes, and probe with antibodies against cyclin D1, p-RB (Ser780/795), total RB, p-AKT (Ser473), p-S6 (Ser235/236), and p-4EBP1 (Thr37/46). Use β-actin or tubulin as loading controls. [2] [3] Expected results include decreased cyclin D1 expression and reduced RB phosphorylation following this compound treatment.

  • Clonogenic Assays: Seed cells at low density (500-1000 cells/well in 6-well plates) and treat with this compound for the entire duration of colony formation (typically 10-14 days). Replace drug-containing media every 3-4 days. Finally, fix colonies with methanol and stain with Giemsa or crystal violet. Count colonies containing >50 cells manually or using automated colony counters. [2] [4]

In Vivo Assessment of Cell Cycle Effects

For in vivo evaluation of this compound-induced cell cycle arrest, establish xenograft models by subcutaneously injecting cancer cells (e.g., 5×10^6 KYSE150 cells) into the flanks of immunodeficient mice (e.g., BALB/c nude mice). [2] When tumors reach approximately 100-200 mm³, randomize animals into treatment groups. Administer this compound orally at doses typically ranging from 1-5 mg/kg, daily or several times per week. Monitor tumor volume regularly using caliper measurements and animal body weight to assess toxicity. To evaluate in vivo cell cycle effects, harvest tumors at the study endpoint, and process for immunohistochemical analysis of Ki-67 (proliferation marker), cleaved caspase-3 (apoptosis marker), and p-S6 (pathway inhibition). [2] Alternatively, process tumor cells into single-cell suspensions for flow cytometric cell cycle analysis as described above.

Signaling Pathway and Experimental Workflow Diagrams

PI3K/AKT/mTOR Pathway and this compound Mechanism

G This compound Inhibition of PI3K/AKT/mTOR Pathway Leading to G0/G1 Arrest RTK RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 AKT->mTORC2 Activates S6 S6 mTORC1->S6 Phosphorylates 4EBP1 4EBP1 mTORC1->4EBP1 Phosphorylates mTORC2->AKT Feedback Activation Protein Synthesis Protein Synthesis S6->Protein Synthesis Stimulates Cyclin D1 Cyclin D1 4EBP1->Cyclin D1 Translation Cell Cycle\nProgression Cell Cycle Progression Cyclin D1->Cell Cycle\nProgression Promotes G1-S Transition Apoptosis Apoptosis Cell Cycle\nProgression->Apoptosis Inhibition Induces This compound This compound This compound->PI3K Inhibits This compound->mTORC1 Inhibits This compound->mTORC2 Inhibits

Experimental Workflow for Cell Cycle Analysis

G Experimental Workflow for this compound-Induced Cell Cycle Analysis cluster_1 Cell Treatment Phase cluster_2 Sample Preparation Phase cluster_3 Analysis Phase A Seed cancer cells (1-2×10⁵ cells/well) B Allow adhesion (Overnight) A->B C Treat with this compound (10-160 nM, 24-72h) B->C D Include controls (DMSO vehicle) C->D M Parallel Samples (Western Blot, Apoptosis) C->M E Harvest cells (Trypsinization) D->E F Wash with PBS E->F G Fix in 75% ethanol (-20°C, ≥2h) F->G H Prepare staining solution (PI + RNase A) G->H I Stain cells (30 min, dark) H->I J Flow cytometry (≥10,000 events) I->J K Data analysis (ModFit/FlowJo) J->K L Statistical analysis (GraphPad Prism) K->L

Combination Therapy Strategies with this compound

Rationale for combination therapies with this compound stems from the inherent adaptability of cancer cells and their capacity to develop resistance to single-agent treatments. The synergistic potential of this compound has been demonstrated particularly with CDK4/6 inhibitors such as palbociclib in anaplastic thyroid carcinoma models. [3] In this context, the combination resulted in enhanced G1 cell cycle arrest and overcame resistance mechanisms that typically emerge with CDK4/6 inhibitor monotherapy. The molecular basis for this synergy involves the compensatory upregulation of cyclin D1 observed in response to CDK4/6 inhibition, which is effectively counteracted by this compound through its suppression of PI3K/mTOR-mediated cyclin D1 expression. [3]

Additional combination strategies have shown promise in preclinical models. With MEK inhibitors such as MEK162, this compound demonstrated enhanced anti-clonogenic activity in neurocutaneous melanocytosis, particularly important in contexts where both RAS/MAPK and PI3K pathways are activated. [4] The concurrent inhibition of parallel signaling pathways addresses the redundancy and cross-talk that often limits the efficacy of single-pathway targeting. Furthermore, combination with chemotherapeutic agents like gemcitabine has been explored in solid tumors, though careful dose optimization is required to manage overlapping toxicities, particularly myelosuppression. [1] When designing combination studies, it is essential to include appropriate single-agent controls and implement synergy analysis methods such as the Chou-Talalay combination index to quantitatively evaluate drug interactions. [3]

Table 3: Promising combination partners for this compound in cancer therapy

Combination Partner Cancer Model Observed Synergistic Effects Key Considerations
Palbociclib (CDK4/6 inhibitor) Anaplastic Thyroid Carcinoma Enhanced G1 arrest; overcome resistance; ↓tumor growth in vivo Schedule-dependent effects; reduced cyclin D1 compensation
MEK162 (MEK inhibitor) Neurocutaneous Melanocytosis Reduced clonogenic growth; enhanced pathway inhibition Concurrent pathway blockade; potential enhanced toxicity
Gemcitabine (Chemotherapy) Various Solid Tumors Enhanced anti-proliferative effects Myelosuppression risk; require dose optimization

Research Applications and Future Directions

The investigation of this compound-induced G0/G1 cell cycle arrest extends beyond direct antineoplastic applications to include cancer stem cell targeting and dormancy reversal strategies. In neurocutaneous melanocytosis, this compound effectively inhibited clonogenic growth of nevosphere-forming cells, suggesting potential activity against cancer stem cell populations that often drive tumor recurrence and metastasis. [4] This effect was mediated through disruption of IGF-1 and bFGF signaling via AKT, highlighting the importance of this pathway in stem cell maintenance. Additionally, the relationship between aurora kinase A and PI3K pathway activation in reviving dormant laryngeal squamous cell carcinoma cells suggests this compound may have applications in preventing tumor dormancy escape, a critical mechanism in cancer recurrence. [6]

Future research directions should focus on biomarker identification for patient stratification, optimizing combination therapy schedules, and addressing therapeutic resistance mechanisms. The development of predictive biomarkers beyond PI3K pathway mutations is particularly important, as pathway activation status may better predict response to this compound than mutational status alone. [5] Additionally, the exploration of intermittent dosing schedules may help manage potential treatment-related toxicities while maintaining therapeutic efficacy. As drug resistance remains a challenge across targeted therapies, understanding and preempting resistance mechanisms to this compound, whether through kinase mutations or adaptive pathway activation, will be crucial for extending its clinical utility. The structural insights from this compound's quinoline core and sulfonamide moiety continue to inform the development of next-generation PI3K/mTOR inhibitors with improved therapeutic indices. [7]

Conclusion

This compound represents a highly potent dual PI3K/mTOR inhibitor with demonstrated efficacy in inducing G0/G1 cell cycle arrest across diverse preclinical cancer models. Its mechanism of action involves comprehensive suppression of the PI3K/AKT/mTOR signaling cascade, resulting in decreased expression of cyclin D1, reduced retinoblastoma protein phosphorylation, and subsequent arrest at the G1-S checkpoint. Standardized protocols for evaluating its cell cycle effects include flow cytometric analysis of DNA content, complemented by assessment of key pathway and cell cycle regulators through western blotting. The promising synergistic interactions observed with CDK4/6 inhibitors and other targeted agents highlight the potential of combination approaches to enhance efficacy and overcome resistance. As research continues to elucidate the full therapeutic potential of this compound, attention to appropriate experimental design, dose optimization, and biomarker development will be essential for translating these preclinical findings into meaningful clinical applications.

References

Omipalisib toxicity management adverse effects

Author: Smolecule Technical Support Team. Date: February 2026

Omipalisib Toxicity Profile & Management

The table below summarizes the key adverse effects of this compound identified in preclinical and clinical studies, along with recommended management strategies.

Adverse Effect Details (Frequency, Severity, Model) Recommended Management / Notes

| Cardiac Toxicity (QT prolongation) | • Frequency: 20-30% of dogs (multiple ectopic beats/Torsade de Pointes (TdP)) [1]Model: Chronic treatment in AV-block dog model; considered a class effect of PI3K inhibitors [1] [2]. | • Monitor: ECG/QT interval in preclinical models [1]. • Caution with concomitant drugs that prolong QT [1]. | | Metabolic Effects (Hyperglycemia) | • Frequency: Dose-related in IPF patients [3]. • Mechanism: On-target inhibition of PI3Kα, crucial for insulin signaling [2] [4]. | • Monitor: Blood glucose levels [5] [2]. • Manage: May require intervention; effects are typically reversible [5]. | | Gastrointestinal Toxicity (Diarrhea) | • Frequency: Most common adverse event in an IPF clinical trial [3]. • Mechanism: Related to on-target immune-mediated effects [2]. | • Monitor for symptoms. Effects are generally manageable and reversible with dose interruption [5] [3]. | | Other Common Effects | • Skin toxicities, fatigue, nausea [5] [2]. • Dose-dependent increases in insulin [3]. | • Proactive monitoring, symptomatic management, and dose modification if necessary [5]. |

Guidance for Preclinical Experimental Design

For researchers designing experiments with this compound, consider the following points to ensure robust and interpretable results:

  • Confirm Target Engagement: It is crucial to verify that this compound is effectively inhibiting its intended pathway in your model system. This can be done by using western blot analysis to demonstrate a reduction in phosphorylated AKT (pAKT-S473) and phosphorylated S6K, which are markers for PI3K/AKT/mTOR pathway inhibition [6] [7].
  • Investigate Combination Therapies: this compound shows enhanced efficacy when used in combination with other targeted agents. For instance, in Pancreatic Ductal Adenocarcinoma (PDAC) models, combining this compound with the MEK inhibitor Trametinib more effectively reduced tumor growth and prolonged survival compared to either drug alone by concurrently suppressing the PI3K and MAPK pathways [6].
  • Account for Cell Line Variability: The sensitivity to this compound can vary significantly between different cell lines. It is recommended to consult existing literature or conduct pilot studies to establish appropriate dosing for your specific cellular models [8] [7].
  • Plan for Toxicity Monitoring in In Vivo Studies: When conducting animal studies, incorporate specific endpoints to monitor for known toxicities. This includes regular ECG monitoring to check for QT prolongation and measuring blood glucose levels to detect hyperglycemia [1] [3].

Understanding this compound's Mechanism & Testing

The following diagrams illustrate this compound's mechanism of action within the PI3K/AKT/mTOR pathway and a general workflow for testing its effects and toxicity in a research setting.

g1 RTK Receptor Tyrosine Kinase (RTK) PI3K Class I PI3K (p110α/β/δ/γ) RTK->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 AKT->mTORC2 Activates CellProcesses Cell Growth Proliferation Survival mTORC1->CellProcesses mTORC2->AKT Feedback This compound This compound This compound->PI3K Inhibits This compound->mTORC1 Inhibits This compound->mTORC2 Inhibits

This compound inhibits key nodes in the PI3K/AKT/mTOR pathway, blocking signals for cell growth and survival.

g2 Start Define Experimental Goal (e.g., Monotherapy vs. Combination) InVitro In Vitro Models Start->InVitro InVivo In Vivo Models Start->InVivo Assay1 • Cell Viability/Proliferation • Colony Formation • Western Blot (pAKT, pS6K) InVitro->Assay1 Assay2 • Tumor Growth/Volume • Animal Survival • Toxicity Monitoring InVivo->Assay2 Analyze Analyze Data & Confirm Target Engagement Assay1->Analyze Assay2->Analyze ToxMonitor Toxicity Endpoints: • ECG (QT interval) • Blood Glucose • Body Weight • Clinical Observation Assay2->ToxMonitor

A generalized workflow for testing this compound efficacy and toxicity, integrating key assays and safety monitoring.

Key Takeaways for a Technical Support Framework

  • Toxicity is Manageable but Requires Vigilance: The most serious identified risk is cardiac QT prolongation [1]. Hyperglycemia and GI effects are common but often reversible with intervention [5] [3].
  • Combination Therapy is a Promising Avenue: Evidence suggests combining this compound with MAPK pathway inhibitors (like Trametinib) can enhance anti-tumor efficacy and potentially overcome resistance, though this may introduce unique toxicity profiles that require monitoring [6] [9].
  • Foundation for FAQs: The data and guidance above can be directly adapted into troubleshooting guides and FAQ entries for your support center, helping users anticipate and address common experimental challenges.

References

What is the evidence for omipalisib-induced QT prolongation?

Author: Smolecule Technical Support Team. Date: February 2026

A 2022 preclinical study using a sensitive atrioventricular (AV) block dog model specifically investigated the chronic cardiac effects of omipalisib [1] [2] [3]. The key findings are summarized in the table below.

Experimental Parameter Findings in AV Block Dog Model
Animal Model Mongrel dogs with complete AV-block, paced to prevent bradycardia-induced remodeling [2] [3]
Dosing Regimen 1 mg/kg, orally; once daily (n=3) or twice daily (n=10) for 7 days [2] [3]
Effect on QT Interval Prolonged QT interval at baseline; further pronounced aggravation after a dofetilide challenge (from 490 ± 37 ms to 607 ± 48 ms) [1] [2]
Arrhythmic Outcome Single ectopic beats in 30% of dogs; multiple ectopic beats and Torsade de Pointes (TdP) arrhythmia in 20% of dogs [1] [2]
Cellular Mechanism Isolated ventricular cardiomyocytes from treated dogs showed diminished slow delayed rectifier potassium current (IKs) density [1] [2]

This workflow illustrates the key experimental procedures and findings from the pivotal preclinical study:

G Start Animal Model: AV Block Dog A Surgical Procedure: His Bundle Ablation Start->A B Pacing: VDD Mode to prevent remodeling A->B C Treatment: Oral this compound (7 days) B->C D Proarrhythmic Challenge: Anesthesia, Bradycardia, Dofetilide infusion C->D E Primary Outcome: QT Interval Prolongation D->E F Secondary Outcome: Ventricular Arrhythmias (TdP in 20% of dogs) D->F G Mechanistic Insight: Diminished IKs Current E->G F->G

What is the molecular mechanism behind this effect?

The QT interval on a surface electrocardiogram (ECG) represents the duration of ventricular depolarization and repolarization. Prolongation increases the risk for Torsade de Pointes (TdP), a life-threatening ventricular arrhythmia [4] [5].

The study found that chronic this compound treatment led to a reduction in the slow delayed rectifier potassium current (IKs) in cardiac cells [1] [2]. This current is crucial for the repolarization phase of the cardiac action potential. When it is diminished, repolarization takes longer, which manifests as QT prolongation on the ECG and creates an electrically unstable substrate prone to arrhythmias [4].

The following diagram illustrates this central mechanism:

G PI3Ki This compound (PI3K/mTOR Inhibitor) IKs Reduced IKs Potassium Current Density PI3Ki->IKs APD Prolonged Cardiac Action Potential Duration (APD) IKs->APD QT Prolonged QT Interval on Surface ECG APD->QT Arrhythmia Increased Risk of Torsade de Pointes (TdP) QT->Arrhythmia

FAQs & Troubleshooting for Researchers

Q1: How should I monitor for this effect in my in vivo studies?

  • Answer: The dog study was conducted under standardized, proarrhythmic conditions (anesthesia, bradycardia, and a pharmacological challenge with the IKr blocker dofetilide) to unmask the risk [1] [2]. For general safety pharmacology, you should implement rigorous ECG monitoring. Key parameters include:
    • QTc Interval: Calculate the heart rate-corrected QT interval. An increase > 500 ms is considered a significant risk factor for TdP [5].
    • Arrhythmia Detection: Actively monitor for premature ventricular contractions (PVCs), couplets, and runs of ventricular tachycardia, which are precursors to TdP [1].

Q2: Are there any known risk factors that could exacerbate this issue?

  • Answer: Yes. While not specifically studied with this compound, general risk factors for drug-induced QT prolongation from the scientific literature should be considered [4] [5]. These include:
    • Concomitant Medications: Avoid co-administering with other drugs known to prolong the QT interval (e.g., certain antiarrhythmics, antibiotics, and antipsychotics) [5].
    • Electrolyte Imbalances: Maintain normal serum levels of potassium and magnesium, as hypokalemia and hypomagnesemia can lower the threshold for arrhythmias [5].
    • Pre-existing Conditions: Underlying heart disease or genetic predispositions (e.g., subclinical Long QT Syndrome mutations) can increase susceptibility [4].

Q3: Is this a class effect for all PI3K inhibitors?

  • Answer: Evidence suggests that inhibition of the PI3K signaling pathway itself can regulate cardiac ion channels, indicating that QT prolongation may be a potential class effect [1] [2] [3]. The specific risk may vary between compounds based on their potency, selectivity, and dosing. It is noteworthy that a next-generation dual PI3K/EGFR inhibitor, MTX-531, was recently reported to be exceptionally well-tolerated in mice and did not induce the hyperglycemia commonly associated with PI3K inhibitors, though its cardiac effects were not detailed in the available abstract [6]. This highlights the potential for molecular design to improve the therapeutic index.

Key Takeaways for Drug Development Professionals

  • Confirmatory Testing is Crucial: The preclinical finding necessitates that thorough ECG monitoring be a core component of any further investigative or development work with this compound.
  • Contextualize the Risk: The arrhythmias were observed in a model specifically designed to be highly sensitive. The clinical risk in human patients, while plausible, requires evaluation in controlled clinical trials with cardiac safety as a focused endpoint.
  • Mitigation Strategies: Proactive management, such as screening for drug interactions and correcting electrolyte imbalances, will be essential for clinical trial safety.

References

Omipalisib reduced IKs current density cardiomyocytes

Author: Smolecule Technical Support Team. Date: February 2026

Electrophysiological Findings & Arrhythmic Outcomes

The core discovery from recent research is that chronic treatment with the PI3K/mTOR inhibitor Omipalisib (GSK2126458) induces electrical remodeling in the heart, characterized by a reduction in the slow delayed rectifier potassium current (IKs). The table below summarizes the key quantitative findings from the study conducted in the atrioventricular (AV) block dog model [1] [2] [3].

Parameter Investigated Findings with this compound (Twice Daily Dosing)
IKs Current Density Diminished in isolated ventricular cardiomyocytes [1].
Cardiac Repolarization (QT interval) Prolonged at baseline. Marked further prolongation after a dofetilide challenge (from 490 ± 37 ms to 607 ± 48 ms) [1].

| Arrhythmic Outcome | - Single ectopic beats: 30% of dogs

  • Multiple ectopic beats & Torsade de Pointes (TdP) arrhythmia: 20% of dogs [1]. | | Plasma Levels | Twice-daily dosing led to higher accumulative plasma levels versus once-daily dosing, accompanied by adverse events [1]. |

Experimental Protocol Summary

The following workflow outlines the key in vivo and in vitro procedures used to generate the data above [1].

workflow Start Purpose-bred Mongrel Dogs Surgery Surgical Procedure: - Complete AV block - Pacemaker implantation - LV apex biopsy Start->Surgery ControlExp Control Experiment: - Anesthesia - Bradycardia (60 bpm) - Dofetilide challenge Surgery->ControlExp Pacing Post-op Pacing: VDD mode to prevent bradycardia remodeling ControlExp->Pacing Treatment Chronic Treatment: Oral this compound (1 mg/kg) for 7 days (n=10 twice daily) Pacing->Treatment InductionExp Induction Experiment: Repeat control conditions under anesthesia Treatment->InductionExp Analysis Endpoint Analysis: - ECG parameters (QT) - Ventricular arrhythmias - Cell isolation & patch clamp InductionExp->Analysis

Mechanism of Action: From PI3K Inhibition to Reduced IKs

This compound is a highly potent and selective dual PI3K/mTOR inhibitor, active against all PI3K isoforms (p110α/β/δ/γ) and both mTOR complexes [4]. The diagram below illustrates the proposed molecular mechanism by which this compound leads to reduced IKs and prolonged cardiac repolarization [1].

mechanism This compound This compound PI3K PI3K Signaling This compound->PI3K Inhibits mTOR mTOR Signaling This compound->mTOR Inhibits IonChannelExp Cardiac Ion Channel Expression & Function PI3K->IonChannelExp mTOR->IonChannelExp IKs IKs Current Density IonChannelExp->IKs Reduces APD Action Potential Duration (APD) IKs->APD Prolongs QT QT Interval Prolongation APD->QT Manifests as Arrhythmia Risk of Torsade de Pointes (TdP) QT->Arrhythmia Increases Dofetilide Dofetilide Challenge (IKr blocker) Dofetilide->Arrhythmia Precipitates in vulnerable substrate

Key Considerations for Researchers

  • Species Selection: The dog model is highly relevant for this research, as the properties of IKr and IKs currents in canine cardiomyocytes are very similar to those in humans, more so than in guinea pigs or rabbits [5].
  • Inter-Species Differences: Be cautious when extrapolating data from other models. For example, unlike in dogs, IKs block under basal conditions does not significantly prolong the action potential in rabbit Purkinje fibers [6].
  • Autonomic Tone: The contribution of IKs to repolarization becomes more significant during β-adrenergic stimulation [6]. The experimental use of anesthesia can influence autonomic tone, which is a critical factor in interpreting results.

References

Omipalisib plasma concentration optimization &gt;30 ng/ml

Author: Smolecule Technical Support Team. Date: February 2026

Achieving Target Plasma Concentration

The target plasma concentration of >30 ng/mL is based on preclinical and clinical data for effective inhibition of the PI3K/mTOR pathway [1] [2]. The table below summarizes successful dosing regimens from published studies.

Model System Dosing Regimen Key Pharmacokinetic & Safety Findings Citation
Canine (AV Block Dog Model) 1 mg/kg, administered twice daily (BID) for 7 days. Achieved accumulative plasma levels >30 ng/mL. Associated with adverse events in this model. [1]
Human (IPF Patients, Phase I) 2 mg, administered twice daily (BID) for 8 days. Demonstrated acceptable tolerability at exposures with confirmed systemic and lung target engagement. [3] [2]
Human (IPF Patients, Phase I) Lower doses of 0.25 mg and 1 mg, administered twice daily (BID). Showed dose-related increases in blood exposure and pharmacodynamic activity. [3] [2]

The following diagram outlines the core experimental workflow for establishing a pharmacokinetic and pharmacodynamic profile, based on the methodologies from these studies:

Start Study Objective: Achieve Plasma Conc. >30 ng/mL Dosing Oral Administration (Twice Daily Dosing) Start->Dosing PK Pharmacokinetic (PK) Analysis Dosing->PK PD Pharmacodynamic (PD) Analysis Dosing->PD Safety Safety & Tolerability Monitoring Dosing->Safety End Establish PK/PD Relationship & Safe Dosing Window PK->End Measures: AUC, Cmax, Ctrough PD->End Measures: pAKT/AKT, PIP3/PIP2 Safety->End Monitors: Glucose, Diarrhea, ECG

Troubleshooting & FAQs

Q1: What should I do if I cannot achieve the target plasma concentration of >30 ng/mL?

  • Increase Dosing Frequency: A key finding from the canine study was that switching from a once-daily (QD) to a twice-daily (BID) regimen successfully increased accumulative plasma levels above the target threshold [1]. This helps maintain a higher trough concentration (Ctrough).
  • Consider Dose Escalation: Human clinical trials successfully used doses up to 2 mg twice daily [3] [2]. Any dose escalation should be done cautiously with close monitoring for adverse events.

Q2: What are the common adverse events associated with omipalisib, and how might they impact dosing?

  • Common Events: The most frequently reported adverse event in human trials is diarrhea [3] [2]. Metabolic disturbances, specifically dose-related increases in blood glucose and insulin, are also expected "on-target" effects of PI3K inhibition [3] [2].
  • Impact on Dosing: Adverse events may necessitate dose interruption, reduction, or discontinuation. One canine study reported that a subject had to miss a dose on the final day due to severe adverse events [1]. Proactive monitoring is essential.

Q3: How can I confirm that the achieved plasma concentration is sufficient for target engagement?

  • Use Pharmacodynamic (PD) Biomarkers: The human IPF study provides a clear methodology for confirming target engagement. Effective this compound exposure should lead to:
    • Inhibition of AKT phosphorylation (pAKT/AKT ratio) in platelet-rich plasma (PRP) or other accessible cells [2].
    • Reduction in the PIP3/PIP2 ratio in analyzed cells [2].
    • Reduced 18F-FDG uptake in target tissues, as measured by PET/CT [2].

Detailed Experimental Protocol: Measuring PK/PD in a Preclinical Model

This protocol is adapted from the chronic this compound study in the AV block dog model [1].

1. Animal Preparation & Dosing

  • Model: Use adult mongrel dogs with surgically induced complete AV block and a pacemaker implanted in the right ventricular apex (RVA).
  • Pacing Mode: Pace the hearts in VDD mode to maintain sinus rhythm and prevent bradycardia-induced remodeling for about 15 days.
  • Dosing: Administer this compound orally via powder-filled capsules. The effective regimen was 1 mg/kg, twice daily (at 8:00 AM and 5:00 PM) for 7 days.

2. Blood Sampling for Pharmacokinetics

  • Schedule: Collect venous blood samples (e.g., from the cephalic vein) at critical time points.
    • On Day 1: Sample at 1 hour and 4 hours post-administration.
    • On Day 7: Sample at 1 hour post-administration (to assess Cmax and accumulative exposure).
  • Analysis: Use a validated analytical method, such as protein precipitation followed by HPLC-MS/MS analysis, to determine this compound plasma concentrations [2].

3. Assessment of Arrhythmic Risk (Standardized Proarrhythmic Challenge)

  • Conditions: Under anesthesia and at a controlled bradycardia (60 beats per minute).
  • Challenge: Infuse the IKr blocker dofetilide (25 μg/kg i.v.) for 5 minutes or until the first Torsade de Pointes (TdP) arrhythmia occurs.
  • Measurements:
    • Record QT interval prolongation at baseline and after the dofetilide challenge.
    • Monitor for ventricular arrhythmias (single ectopic beats, multiple ectopic beats, TdP).

4. Terminal Isolation of Cardiomyocytes

  • Procedure: Isolate ventricular cardiomyocytes from treated dogs.
  • Measurement: Use patch-clamp techniques to measure IKs current density, which is expected to be diminished after this compound treatment, explaining the QT prolongation at a cellular level [1].

References

Omipalisib combination therapy resistance mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanisms of Resistance

The tables below summarize the primary resistance mechanisms and compensatory pathways identified in research.

Table 1: Primary Resistance Mechanisms to Omipalisib Combination Therapy

Mechanism Description Supporting Evidence
Compensatory Pathway Activation Inhibition of one pathway (e.g., PI3K/mTOR) leads to feedback loop-driven reactivation of a parallel pathway (e.g., MAPK), sustaining tumor growth. A 2025 PDAC study showed that single-agent Trametinib (MEK inhibitor) blocked ERK phosphorylation but failed to suppress AKT phosphorylation, and vice-versa for this compound, suggesting a basis for cross-talk resistance. [1] [2]
Metabolic Reprogramming Cancer cells shift their energy production methods, such as downregulating metabolic pathways and increasing mitochondrial dysfunction, to survive treatment stress. Studies on carfilzomib resistance in multiple myeloma identified significant downregulation of metabolic pathways and impaired mitochondrial function as key factors. [3]
Drug Efflux Transporters Overexpression of transporter proteins like ABCB1 (P-glycoprotein) on cancer cell membranes actively pumps chemotherapeutic drugs out of the cell, reducing intracellular concentration. [3] Analysis of resistant multiple myeloma cell lines and patient samples showed significant overexpression of the ABCB1 gene. [3]

Table 2: Key Compensatory Signaling Pathways in Resistance

Pathway Role in Resistance Observed Effect
MAPK Pathway A primary escape route when the PI3K/mTOR axis is blocked. Reactivation of MAPK signaling can bypass the therapeutic blockade. In PDAC, combined inhibition of both PI3K (with this compound) and MAPK (with Trametinib) was more effective than either alone, underscoring its role as a compensatory pathway. [1] [2]
PI3K/AKT/mTOR Pathway Similarly, inhibition of MAPK can lead to loss of feedback inhibition on this pathway, causing its reactivation. The same PDAC study found that SHP2 inhibition alone blocked ERK but not AKT phosphorylation, indicating PI3K pathway persistence. [1] [2]

The following diagram illustrates the core concept of compensatory feedback between these two critical pathways, which is a fundamental rationale for combination therapy and a key source of resistance.

G RTK Receptor Tyrosine Kinase (RTK) KRAS Oncogenic KRAS RTK->KRAS MAPK_Pathway MAPK Pathway (RAF-MEK-ERK) KRAS->MAPK_Pathway PI3K_Pathway PI3K/AKT/mTOR Pathway KRAS->PI3K_Pathway MAPK_Pathway->PI3K_Pathway Feedback CellGrowth Cell Proliferation & Survival MAPK_Pathway->CellGrowth Drives PI3K_Pathway->CellGrowth Drives Resistance Potential Resistance: Alternative Feedback or Efflux Pumps CellGrowth->Resistance Inhibitor_Combo This compound + Trametinib (Dual Inhibition) Inhibitor_Combo->MAPK_Pathway Blocks Inhibitor_Combo->PI3K_Pathway Blocks

Experimental Troubleshooting Guide

Here are answers to common experimental challenges and detailed protocols for investigating resistance.

FAQ 1: Our in vitro models are no longer responding to the this compound and Trametinib combination. How can we confirm the development of resistance?

  • Answer: The most direct method is to re-establish dose-response curves and monitor key pathway markers.
    • Recommended Protocol: Dose-Response and IC50 Shift Assay
      • Cell Lines: Use your resistant cell line and the original parental, treatment-naive line as a control.
      • Drug Preparation: Prepare a serial dilution of this compound, Trametinib, and the combination in DMSO. A typical range might be from low nanomolar to low micromolar concentrations (e.g., 1 nM to 10 µM). Use a vehicle (DMSO) control.
      • Cell Proliferation/Viability Assay: Seed cells in 96-well plates and treat with the drug dilutions. Refresh drug-containing media every 2-3 days for longer assays. [1]
      • Incubation & Measurement: After 72-96 hours, measure cell viability using an MTT or Cell Titer-Glo assay according to standard protocols. [4]
      • Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each condition. A significant rightward shift (increase) in the IC50 value in the resistant line compared to the parental line confirms resistance.

FAQ 2: What are the key molecular analyses to perform to identify the mechanism of resistance?

  • Answer: The primary suspects are the reactivation of the targeted pathways and the upregulation of drug efflux pumps. The following workflow outlines a systematic investigation.

G Start Generate Resistant Cell Line (Chronic, pulsed drug exposure) Step1 Harvest protein and RNA from resistant & parental cells Start->Step1 WB Western Blot Analysis Step2_WB Probe for pERK, pAKT, pS6 to check pathway reactivation WB->Step2_WB PCR qPCR / RNA-Seq Step2_PCR Check expression of ABCB1, other transporters PCR->Step2_PCR Functional Functional Assays Step3_Func Use transporter inhibitors (e.g., verapamil) in viability assays Functional->Step3_Func Step1->WB Step1->PCR Step2_WB->Functional Step2_PCR->Functional Conclusion Determine Primary Resistance Mechanism Step3_Func->Conclusion

  • Recommended Protocol: Western Blot for Pathway Reactivation
    • Cell Lysis: Lyse resistant and parental cells in cold RIPA buffer supplemented with protease and phosphatase inhibitors. [1]
    • Protein Quantification: Determine protein concentration using a BCA assay. [1]
    • Gel Electrophoresis: Load equal protein amounts (e.g., 20-30 µg) and separate by SDS-PAGE (e.g., 10% gel). [1]
    • Membrane Transfer: Transfer to a nitrocellulose membrane. [1]
    • Blocking and Antibody Incubation: Block membrane and incubate with primary antibodies against pERK, pAKT (Ser473), and pS6 to assess pathway activity. Always re-probe for total ERK, AKT, and S6, as well as a loading control like β-actin. [1] [4]
    • Detection: Use HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection. Reactivation of either phosphorylated protein suggests a compensatory escape mechanism.

Important Preclinical Considerations

  • Cardiac Safety: Be aware that chronic this compound treatment has been shown to prolong cardiac repolarization (QT interval) and have a mild proarrhythmic outcome in preclinical dog models. [5] This is a critical toxicity to monitor in any in vivo study design.
  • Combination Synergy: The rationale for combining this compound with MAPK inhibitors like Trametinib is robust, demonstrating superior suppression of tumor growth and prolonged survival in aggressive PDAC mouse models compared to monotherapies. [1] [2] This synergy itself is a strategy to overcome or delay the onset of resistance.

References

Understanding the Mechanism of Glucose Elevation

Author: Smolecule Technical Support Team. Date: February 2026

The following diagram outlines the biological mechanism by which omipalisib inhibition of the PI3K/mTOR pathway leads to elevated blood glucose.

mechanism This compound This compound PI3K_mTOR PI3K_mTOR This compound->PI3K_mTOR Inhibits GLUT4 GLUT4 PI3K_mTOR->GLUT4 Stimulates Translocation Insulin_Signaling Insulin_Signaling Insulin_Signaling->PI3K_mTOR Activates Glucose_Uptake Glucose_Uptake GLUT4->Glucose_Uptake Facilitates Hyperglycemia Hyperglycemia Glucose_Uptake->Hyperglycemia Reduced leads to

In essence, by inhibiting the PI3K/mTOR pathway, this compound interferes with the normal signaling process that allows insulin to prompt cells to take in glucose. This disruption leads to reduced glucose uptake by cells and consequent elevated blood glucose levels [1] [2] [3].

Monitoring and Management Strategies

Proactive monitoring is crucial for identifying and managing glucose elevation in subjects treated with this compound. The following table summarizes key parameters and observed effects from clinical studies.

Monitoring Parameter Findings with this compound Suggested Frequency
Fasting Blood Glucose Dose-related increases observed [1] [3]. Baseline, then regularly during dosing (e.g., daily in trials) [1].
Fasting Insulin Dose-related increases observed, indicating insulin resistance [1] [3]. Baseline and during treatment.
HbA1c Not reported in short-term studies, but useful for long-term monitoring of average glucose [4]. Baseline and periodically for studies >3 months.
Continuous Glucose Monitoring (CGM) Not reported with this compound, but useful for real-time tracking of glucose fluctuations [2] [4]. Consider for intensive monitoring in preclinical or clinical settings.

For managing elevated glucose, the approach should be proactive and multi-faceted. The following table outlines potential management strategies.

Strategy Application & Evidence
Dose Modification Interruption or reduction of this compound dose can rapidly normalize blood glucose, often within 24 hours, as seen with other PI3K inhibitors [2]. This is a primary intervention for significant hyperglycemia.
Concomitant Medication Use of insulin-sensitizing agents like metformin is a logical first step. For more significant hyperglycemia, an intensive insulin regimen (both basal and prandial) may be required [2].
Dietary Intervention Adopting a low-glycemic diet (e.g., Mediterranean diet) rich in fiber and complex carbohydrates can help stabilize blood sugar levels and improve insulin sensitivity [4].
Subject Selection Screening for pre-existing conditions like prediabetes, diabetes, or obesity is critical, as these are strong risk factors for developing significant hyperglycemia during treatment [2].

Experimental Protocol for Detection

For researchers needing to detect and quantify this effect in a preclinical or experimental medicine setting, here is a summary of a proven methodology.

Objective: To assess the pharmacodynamic effect of this compound on blood glucose and insulin levels. Workflow: The experimental workflow for this assessment can be visualized as follows:

protocol Baseline Baseline S1 Subject Selection & Baseline Measurements Baseline->S1 Dosing Dosing S2 This compound Administration (Oral, Twice Daily) Dosing->S2 PK_PD PK_PD S3 Serial Blood Collection PK_PD->S3 Analysis Analysis S5 Analyze Dose-Exposure-Response Analysis->S5 S1->S2 S2->S3 S4 Measure Glucose & Insulin S3->S4 S3->S4 S4->S5

  • Key Methodology Details:
    • Baseline Measurements: Obtain fasting blood glucose and insulin levels prior to dosing [1] [4].
    • Dosing Regimen: In the cited human study, this compound was administered orally at 0.25 mg, 1 mg, and 2 mg twice daily for 8 days [1]. Another first-in-human study used doses from 0.1 mg to 3 mg once or twice daily [3].
    • Pharmacokinetic/Pharmacodynamic (PK/PD) Sampling: Collect serial blood samples on the first and last day of dosing to measure both drug concentrations (PK) and glucose/insulin levels (PD). This allows for the correlation of drug exposure with the metabolic effect [1].
    • Analysis: Analyze the data for dose-related and exposure-related increases in fasting insulin and glucose, which confirm target engagement of the PI3K pathway [1] [3].

Additional Safety Considerations

Beyond hyperglycemia, be aware of other adverse events associated with this compound. In clinical trials, the most common adverse event was diarrhea [1] [3]. Preclinical data from a canine model also suggests that this compound can prolong the QT interval, which may increase the risk of ventricular arrhythmia under certain conditions [5]. Monitoring of electrocardiograms (ECGs) should be considered in safety assessments.

References

Omipalisib gastrointestinal adverse effects diarrhea nausea

Author: Smolecule Technical Support Team. Date: February 2026

Summary of Gastrointestinal Adverse Events

The table below summarizes the key gastrointestinal adverse effects associated with omipalisib as reported in clinical studies.

Adverse Event Frequency in Clinical Studies Severity & Characteristics Management Notes
Diarrhea Most common AE; reported in a study of IPF patients [1]. Most cases were non-serious; can lead to dose reduction or treatment discontinuation [2]. Monitor for dehydration and electrolyte imbalance; dose interruption and symptomatic management may be required [2].
Nausea Commonly reported alongside other GI AEs for this drug class [2]. Typically mild to moderate and transient [3] [2]. Can often be managed with supportive care; usually occurs during the dose-escalation phase [3].

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for GI toxicity with PI3K/mTOR inhibitors like this compound? The GI adverse effects are likely mechanism-based. The PI3K signaling pathway plays a critical role in cell growth, proliferation, and survival in normal tissues, including the gastrointestinal tract [4]. Inhibiting this pathway with a potent agent like this compound can disrupt the normal renewal and function of the gut mucosa, leading to diarrhea and nausea [2] [4]. For this compound specifically, exposure-dependent inhibition of the PI3K pathway has been confirmed systemically and in the lungs [1].

Q2: Are the GI effects of this compound manageable in a clinical trial setting? Yes, evidence suggests they can be manageable. In a short-term experimental medicine study in idiopathic pulmonary fibrosis (IPF) patients, this compound was reported to have acceptable tolerability at doses that achieved target engagement [1]. While diarrhea was the most common adverse event, the study demonstrated that the drug could be administered with appropriate monitoring.

Q3: How does the GI toxicity profile of this compound compare to other PI3K inhibitors? Gastrointestinal toxicity, particularly diarrhea and colitis, is a class-wide concern for PI3K inhibitors [2]. These AEs have been severe enough to contribute to the voluntary withdrawal of some approved PI3K inhibitors from the market [2]. As a dual PI3K/mTOR inhibitor, this compound's profile is consistent with this class, emphasizing the need for proactive management.

Experimental & Clinical Context

The following information provides deeper context for the data presented above.

  • Clinical Trial Evidence (IPF): In a randomized, placebo-controlled study of this compound in subjects with Idiopathic Pulmonary Fibrosis (IPF), diarrhea was the most common adverse event, reported by four participants. The study concluded that this compound had an acceptable tolerability profile at pharmacologically active exposures [1].
  • Pharmacovigilance Data: An analysis of real-world safety data indicates that diarrhea is a significant reason for dose modifications and treatment discontinuation across the class of PI3K inhibitors [2]. This underscores the importance of vigilance and early intervention in both clinical practice and research settings.

Experimental Monitoring Workflow

The diagram below outlines a general workflow for monitoring and managing GI adverse events during treatment with an investigational agent like this compound, based on common clinical trial practices.

Start Patient on this compound Assess Regular Assessment of GI Symptoms (Patient Diary, CTCAE Grading) Start->Assess Decision Severity of Symptoms? Assess->Decision Grade1 Grade 1 (Mild) - Continue therapy - Supportive care Decision->Grade1 Grade 1 Grade2 Grade 2 (Moderate) - Consider dose interruption - Supportive care - Reassess after improvement Decision->Grade2 Grade 2 Grade3 Grade 3 (Severe) or Higher - Interrupt dose - Medical management - Rule out other causes (e.g., infection) - Consider dose reduction upon restart Decision->Grade3 Grade 3+

PI3K/mTOR Pathway and this compound Mechanism

This compound is a potent, selective, and orally available small-molecule inhibitor that acts as a dual PI3K/mTOR inhibitor [5] [6]. It targets the phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathway, a key network regulating cell growth, proliferation, survival, and metabolism [4] [7]. Dysregulation of this pathway is frequently implicated in cancer and other proliferative diseases.

The diagram below illustrates the core PI3K/mTOR pathway and the site of action for this compound.

RTK Receptor Tyrosine Kinase (RTK) PI3K Class I PI3K (Heterodimer) RTK->PI3K Activation PIP3 PIP₃ PI3K->PIP3 Phosphorylation PIP2 PIP₂ PIP2->PIP3 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 Complex AKT->mTORC1 Activation Effects Cell Growth Proliferation Metabolism mTORC1->Effects Inhibitor This compound Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits

References

Omipalisib in vitro IC50 determination cell lines

Author: Smolecule Technical Support Team. Date: February 2026

Omipalisib IC₅₀ Values in Cancer Cell Lines

The table below summarizes published half-maximal inhibitory concentration (IC₅₀) and growth inhibition (GI₅₀) values for this compound. Please note that these values are highly dependent on specific assay conditions and cell line characteristics.

Cell Line Cancer Type Assay Type Exposure Time Reported Value (IC₅₀/GI₅₀) Source/PMID
BT474 Breast Cancer pAkt-S473 Reduction Not Specified 0.18 nM (IC₅₀) [1]
T47D Breast Cancer pAkt-S473 Reduction Not Specified 0.41 nM (IC₅₀) [1]
T47D Breast Cancer Cell Proliferation Not Specified 3 nM (IC₅₀) [1]
BT474 Breast Cancer Cell Proliferation Not Specified 2.4 nM (IC₅₀) [1]
A549 Lung Cancer Cytotoxicity (MTT) 72 hrs 0.14 µM (IC₅₀) [2]
A549 Lung Cancer Cytotoxicity (MTT) 72 hrs 0.6 µM (IC₅₀) [3]
A549 Lung Cancer Growth Inhibition (SRB) 72 hrs 0.86 µM (IC₅₀) [3]
A549 Lung Cancer Growth Inhibition 72 hrs 26.6 nM (GI₅₀) [3]
HCT-116 Colorectal Cancer Cytotoxicity (MTT) 72 hrs 0.154 µM (IC₅₀) [2]
HCT-116 Colorectal Cancer Cytotoxicity (MTT) 72 hrs 0.01 µM (IC₅₀) [3]
HCT-116 Colorectal Cancer Growth Inhibition (SRB) 72 hrs 0.14 µM (IC₅₀) [3]
MCF7 Breast Cancer Growth Inhibition (SRB) 72 hrs 0.03 µM (IC₅₀) [3]
U-87MG Glioblastoma Cytotoxicity (MTT) 72 hrs 0.537 µM (IC₅₀) [2]
MDA-MB-231 Breast Cancer Cytotoxicity (MTT) 72 hrs 0.13 µM (IC₅₀) [3]
BEL-7404 Hepatocellular Cytotoxicity (MTT) 72 hrs 0.01 µM (IC₅₀) [3]
DU-145 Prostate Cancer Growth Inhibition 72 hrs 16.3 nM (GI₅₀) [3]
HT-29 Colorectal Cancer Growth Inhibition 72 hrs 19.9 nM (GI₅₀) [3]
NCI-H1975 Lung Cancer Growth Inhibition 72 hrs 14.4 nM (GI₅₀) [3]
PC-3 Prostate Cancer Growth Inhibition 72 hrs 197 nM (GI₅₀) [3]

Experimental Protocols & Methodologies

Cell Proliferation and Cytotoxicity Assays

A standard method for determining IC₅₀ is the MTT or SRB assay after 72 hours of drug exposure [3] [2].

  • Key Steps:
    • Cell Seeding: Plate cells in 96-well plates at a density that ensures cells are in the logarithmic growth phase throughout the assay.
    • Drug Treatment: The next day, add this compound in a concentration gradient. Include negative control (DMSO vehicle) and positive control (e.g., a cytotoxic agent) wells.
    • Incubation: Incubate plates for 72 hours in a standard cell culture incubator (37°C, 5% CO₂).
    • Viability Measurement:
      • MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours to allow formazan crystal formation. Solubilize the crystals with DMSO and measure the absorbance at 570 nm.
      • SRB Assay: Fix cells with trichloroacetic acid, stain with Sulforhodamine B, wash, and solubilize the bound dye. Measure the absorbance at 510-560 nm.
    • Data Analysis: Calculate the percentage of viable cells for each concentration relative to the vehicle control. Use non-linear regression to fit a dose-response curve and determine the IC₅₀.
Biomarker Inhibition Assay (pAkt-S473)

A key pharmacodynamic biomarker for PI3K/mTOR pathway inhibition is the phosphorylation of Akt at Ser473 [1].

  • Key Steps:
    • Cell Treatment: Treat sensitive cell lines (e.g., BT474, T47D) with a range of this compound concentrations for a predefined period (e.g., 2-4 hours).
    • Cell Lysis: Lyse cells and extract total protein.
    • Western Blotting:
      • Separate proteins by SDS-PAGE.
      • Transfer to a nitrocellulose or PVDF membrane.
      • Probe the membrane with antibodies against phospho-Akt (Ser473) and total Akt as a loading control.
    • Quantification: Use densitometry to quantify band intensity. The IC₅₀ is the concentration that reduces pAkt-S473 levels by 50% compared to the untreated control.

Troubleshooting Common Experimental Issues

Why Do My IC₅₀ Values Seem Inconsistent?

A major confounder in IC₅₀ determination is variable cell division rates. Traditional metrics are highly sensitive to the number of divisions during the assay, which can create artefactual results [4].

  • Solution: Use Growth Rate Inhibition (GR) Metrics The normalized GR value calculates the inhibition of the growth rate per division, making the metric more robust to variations in assay duration and inherent cell growth rates [4].
    • Formula: GR(c) = 2^(k(c) / k(0)) - 1, where k(c) is the growth rate in the presence of the drug and k(0) is the growth rate of the control.
    • Calculation: You can estimate this from endpoint measurements if you know the initial cell number at the time of drug addition (T0) or the doubling time of untreated cells [4].
    • Outcome: This method provides GR₅₀ and GRmax values, which are more reliable for comparing drug effects across different cell lines or experimental conditions. Research shows that GR metrics stabilize after the first cell division, whereas IC₅₀ values can keep fluctuating [4].
Lack of Expected Potency in Mechanistic Assays

If your Western blot shows insufficient pAkt inhibition at concentrations that effectively block proliferation, consider the timing.

  • Solution: The inhibition of pAkt is often rapid but can be transient due to adaptive feedback mechanisms. Perform a time-course experiment to capture the peak of pathway inhibition. In some 3D culture models, for instance, the GR₅₀ for this compound was lowest (most potent) around 20 hours post-treatment before adaptation occurred [4].
Understanding this compound's Mechanism of Action

This compound is a dual pan-PI3K and mTORC1/2 inhibitor. The diagram below illustrates how it targets key nodes in the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival.

f This compound Inhibits PI3K and mTOR Growth_Factors Growth_Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K (p110α/β/δ/γ) RTK->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 (Conversion) PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits & Activates PDK1->Akt Partially Activates mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 Akt->mTORC2 Positive Feedback? Survival Survival Akt->Survival Cell_Growth Cell_Growth mTORC1->Cell_Growth Proliferation Proliferation mTORC1->Proliferation mTORC2->Akt Fully Activates (via S473 Phosphorylation) This compound This compound This compound->PI3K Inhibits This compound->mTORC1 Inhibits This compound->mTORC2 Inhibits

Critical Considerations for Your Experiment

  • Beyond IC₅₀: For a full picture of drug response, consider generating a full dose-response curve and calculating the Area Under the Curve (AUC) or the Area Over the Curve (AOC). The GR-based AOC (GRAOC) is a particularly robust metric [4] [5].
  • Off-Target Kinase Activity: While this compound is highly selective for PI3K and mTOR over other protein kinases, it is also a potent inhibitor of DNA-PK (IC₅₀ = 0.28 nM), which could contribute to its anti-proliferative and cytotoxic effects in certain contexts [1].

References

Omipalisib proarrhythmic risk assessment preclinical models

Author: Smolecule Technical Support Team. Date: February 2026

Key Experimental Findings on Proarrhythmic Risk

The following table summarizes the core quantitative findings from the chronic in vivo study in the AV-block dog model [1] [2].

Assessment Parameter Findings/Outcome
QT Interval Prolongation Prolongation at baseline; stronger prolongation after dofetilide challenge (from 490 ± 37 ms to 607 ± 48 ms) [1].

| Arrhythmic Outcome (Incidence) | • Single ectopic beats: 30% of dogs • Multiple ectopic beats & Torsade de Pointes (TdP): 20% of dogs [1]. | | Dosing Regimen | 1 mg/kg, administered orally twice daily for 7 days [1]. | | Cellular Mechanism | Isolated ventricular cardiomyocytes from treated dogs showed diminished IKs current density [1]. | | Overall Risk Conclusion | Chronic Omipalisib treatment causes electrical remodeling with a mild proarrhythmic outcome under standardized proarrhythmic conditions [1] [2]. |

Detailed Experimental Protocol

For researchers aiming to replicate or understand this preclinical assessment, here is a detailed breakdown of the methodology.

1. Animal Model Preparation

  • Animals: Purpose-bred Mongrel dogs (n=13) [1].
  • Surgical Procedure:
    • General anesthesia was induced and maintained with sodium pentobarbital and isoflurane [1].
    • A pacemaker device with leads was implanted in the right atrium and right ventricular apex (RVA) [1].
    • Complete atrioventricular (AV) block was induced via radiofrequency ablation of the His bundle [1].
  • Post-operative Care: Analgesics (Metacam, Temgesic) and antibiotics (ampicillin) were administered to manage pain and prevent infection [1].

2. Pacing Protocol & Drug Treatment

  • Pacing to Prevent Remodeling: After AV block, hearts were paced in VDD mode to maintain sinus rhythm and prevent bradycardia-induced cardiac remodeling for 15 ± 1 days [1].
  • Drug Administration:
    • This compound was administered orally via powder-filled capsules [1].
    • The effective regimen was 1 mg/kg, twice daily (at 8:00 AM and 5:00 PM) for 7 days [1].
    • Plasma levels were monitored to ensure target concentration (>30 ng/mL) [1].

3. Proarrhythmic Challenge & Endpoint Measurement

  • Standardized Conditions: Assessments were performed under anesthesia and bradycardia (continuous RV pacing at 60 bpm) [1].
  • Dofetilide Challenge: An IKr blocker (dofetilide, 25 µg/kg i.v.) was infused for 5 minutes or until the first TdP arrhythmia occurred [1].
  • Primary Endpoints:
    • ECG Parameters: QT interval was measured at baseline and post-dofetilide challenge [1].
    • Arrhythmia Scoring: The incidence of single ectopic beats, multiple ectopic beats, and Torsade de Pointes (TdP) was recorded [1].

4. Ex Vivo Cellular Electrophysiology

  • Cell Isolation: Ventricular cardiomyocytes were isolated from dogs treated with this compound [1].
  • Voltage-Clamp Technique: IKs current density was measured and compared to controls to investigate the ionic mechanism behind QT prolongation [1].

Mechanism of Proarrhythmia and Experimental Workflow

The diagram below illustrates the proposed mechanism by which this compound increases proarrhythmic risk and the key steps in its experimental assessment [1].

G cluster_mechanism Mechanism of Proarrhythmia cluster_protocol Experimental Workflow (AV-block Dog Model) This compound This compound PI3K_mTOR_Inhibition PI3K/mTOR Inhibition This compound->PI3K_mTOR_Inhibition  Causes Chronic_Treatment Chronic this compound Treatment (1 mg/kg, BID, 7 days) This compound->Chronic_Treatment  Is Administered In Reduced_IKs_Current Reduced IKs Current Density PI3K_mTOR_Inhibition->Reduced_IKs_Current APD_Prolongation Prolonged Action Potential Reduced_IKs_Current->APD_Prolongation QT_Prolongation QT Interval Prolongation APD_Prolongation->QT_Prolongation Low_Reserve Reduced Repolarization Reserve APD_Prolongation->Low_Reserve Arrhythmia_Risk Increased TdP Arrhythmia Risk Low_Reserve->Arrhythmia_Risk AV_Block Surgical Creation of AV Block VDD_Pacing VDD Pacing to Prevent Cardiac Remodeling AV_Block->VDD_Pacing VDD_Pacing->Chronic_Treatment Dofetilide_Challenge Proarrhythmic Challenge (Dofetilide infusion) Chronic_Treatment->Dofetilide_Challenge Ion_Current Ex Vivo Analysis (IKs Current Measurement) Chronic_Treatment->Ion_Current ECG_Arrhythmia ECG Recording & Arrhythmia Scoring (QT interval, Ectopic Beats, TdP) Dofetilide_Challenge->ECG_Arrhythmia

Key Considerations for Your Experiments

  • Dosing is Critical: The study found that twice-daily dosing was necessary to maintain plasma concentrations above the target level of 30 ng/mL. Once-daily dosing was insufficient for continuous target inhibition [1].
  • Use a Sensitized Model: The proarrhythmic effect was categorized as "mild" and was unmasked under standardized proarrhythmic conditions (anesthesia, bradycardia, and an IKr blocker challenge). Testing in a naive model may not reveal this risk [1].
  • Monitor Multiple Endpoints: Relying solely on QT interval prolongation is insufficient. Incorporate detailed arrhythmia scoring (ectopic beats, TdP) to fully assess the outcome [1].

References

Omipalisib mitochondrial toxicity optimization

Author: Smolecule Technical Support Team. Date: February 2026

Omipalisib Profile & Combination Strategies

The table below summarizes core information about this compound, which is a highly potent, orally bioavailable, dual PI3K/mTOR inhibitor [1].

Attribute Description
Known As GSK2126458, GSK458 [1]
Primary Target Class I PI3K isoforms (p110α/β/δ/γ) & mTOR complexes (mTORC1/2) [2] [1]
Key Mechanism Inhibits ATP-binding site of PI3K; binds PI3Kγ, interacts with Lys833 via sulfonamide, hydrophobic region filling by difluorophenyl group, quinoline nitrogen interaction with hinge (Val882) [1]
Clinical Status Investigational, undergoing clinical trials [1]
Rationale for Combo Therapy Dual PI3K/MAPK pathway blockade more effective than single pathway inhibition in suppressing PDAC cell proliferation, migration, tumor growth; counters resistance to single-agent therapy [2]

The following diagram illustrates this compound's primary mechanism of action and the rationale for its combination with MAPK pathway inhibitors.

G This compound Dual Inhibition and Combo Rationale cluster_0 Growth Factor Signal RTK RTK KRAS (Mutant) KRAS (Mutant) RTK->KRAS (Mutant) PI3K PI3K KRAS (Mutant)->PI3K MEK MEK KRAS (Mutant)->MEK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Survival Cell Survival mTOR->Cell Survival ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation This compound This compound This compound->PI3K Inhibits This compound->mTOR Inhibits Trametinib Trametinib Trametinib->MEK Inhibits

Key Experimental Data & Protocols

While specific mitochondrial toxicity data was not found, the following tables summarize quantitative data and a general methodology for investigating this issue.

Table 2: In Vitro Potency of this compound (GSK2126458) [1]

Assay Type Cell Line / Enzyme Metric (IC₅₀ / Ki) Value
Biochemical Kinase p110α (PI3Kα) Ki 0.019 nM
Biochemical Kinase p110α-H1047R (mutant) Ki 0.009 nM
Biochemical Kinase mTORC1 Ki 0.18 nM
Biochemical Kinase mTORC2 Ki 0.3 nM
Cellular Target Engmt T47D (pAkt-S473) IC₅₀ 0.41 nM
Cellular Target Engmt BT474 (pAkt-S473) IC₅₀ 0.18 nM
Cell Proliferation T47D IC₅₀ 3 nM
Cell Proliferation BT474 IC₅₀ 2.4 nM

Table 3: Experimental Workflow for Mitochondrial Toxicity Assessment This protocol outlines a general approach, as specific methods were not located in the search results.

Stage Key Objective Methodology & Assays Potential Technical Pitfalls

| 1. In Vitro Screening | Identify baseline mitochondrial impairment. | - Seahorse XF Analyzer: Measure OCR (basal/maximal respiration, ATP production, spare capacity) and ECAR in hepatocytes/cardiomyocytes.

  • Cell Titer-Glo / MTT: Assess overall cell health/viability post-treatment. | - Non-representative cell models.
  • Off-target assay interference. | | 2. Mechanism Elucidation | Determine specific dysfunctional mitochondrial component. | - JC-1 / TMRM Staining: Analyze mitochondrial membrane potential (ΔΨm).
  • Complex I-V Activity Assays: Measure electron transport chain function.
  • ATP Luminescence: Quantify total cellular ATP levels. | - Overinterpretation of single assay results.
  • Difficulties in isolating mitochondrial-specific ATP. | | 3. In Vivo & Pathological Confirmation | Confirm findings in physiologically relevant model. | - Animal Models: Administer this compound, monitor weight, organ weight.
  • Histology: Analyze tissue sections (liver, heart, muscle) for steatosis, apoptosis, abnormal ultrastructure.
  • Blood Biochemistry: Check lactate, liver enzymes (ALT/AST), CK-MB. | - Species-specific metabolic differences.
  • Suboptimal drug exposure/dosing. |

The experimental workflow from the cited studies, which you can adapt for mitochondrial toxicity investigation, is visualized below.

G Proposed Mitochondrial Toxicity Workflow start Start Investigation step1 In Vitro Screening (Seahorse, Viability) start->step1 step2 Mechanism Elucidation (ΔΨm, ETC Complex Assays) step1->step2 If toxicity detected step3 In Vivo & Pathological Confirmation (Animal Model, Histology) step2->step3 If mechanism confirmed end Integrate Data & Conclude step3->end

Frequently Asked Questions

  • What is the primary scientific rationale for combining this compound with MAPK inhibitors like Trametinib? Oncogenic KRAS mutations, present in over 90% of PDAC cases, simultaneously drive both the MAPK and PI3K signaling pathways to promote cell proliferation and survival [2]. Using a single-pathway inhibitor often leads to limited clinical success due to innate and acquired resistance. Research shows that Trametinib (a MEK inhibitor) alone blocks ERK phosphorylation but fails to suppress AKT phosphorylation in the PI3K pathway, and vice-versa for this compound. Dual inhibition synergistically suppresses both pathways, leading to greater reduction in tumor cell proliferation, migration, and tumor growth in vivo [2].

  • Are there any known resistance mechanisms to this compound, and how can they be investigated? While the search results do not detail specific resistance mechanisms for this compound, they highlight a general principle seen with targeted therapies. Resistance to this compound could arise from upstream re-activation of parallel pathways (like MAPK) or feedback loops that restore survival signaling [2]. Investigation strategies include phospho-protein profiling via Western blot to identify resistant cells with persistent pERK or pAKT levels, and long-term proliferation assays to see if resistance develops [2] [1].

Key Guidance for Your Research

The most critical step is to consult the primary scientific literature and specialized toxicology databases for established protocols on mitochondrial toxicity. You can also directly contact the compound's manufacturer, as they sometimes provide technical notes or application data.

References

Omipalisib PI3K pathway compensatory signaling

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • What is the primary compensatory mechanism observed upon PI3K inhibition with Omipalisib? The most documented compensatory mechanism is the reactivation of the MAPK (Mitogen-Activated Protein Kinase) pathway. When PI3K signaling is blocked, feedback loops can lead to increased phosphorylation and activation of ERK, a key effector of the MAPK pathway, allowing cancer cells to maintain proliferation and survival signals [1].

  • How can this compensatory MAPK activation be overcome? Preclinical studies demonstrate that combining this compound with a MEK inhibitor (e.g., Trametinib) or an SHP2 inhibitor (e.g., SHP099) is highly effective. This dual-pathway blockade simultaneously suppresses both PI3K-AKT and MAPK signaling, leading to significantly reduced cancer cell proliferation, migration, and tumor growth compared to either treatment alone [1].

  • Does mTORC1 inhibition play a role in resistance to PI3K-targeted therapy? Yes, in the context of breast cancer, acquired resistance to the PI3Kα inhibitor Alpelisib is frequently driven by aberrant reactivation of the mTORC1 pathway [2]. While this compound itself inhibits mTOR, this highlights that complete and durable pathway suppression is challenging, and resistance can emerge through upstream or parallel nodes.

  • Are there metabolic vulnerabilities associated with PI3K inhibitor resistance? Recent research suggests that yes, PI3Ki-resistant cancer cells with constitutively active mTORC1 develop a dependency on specific metabolic pathways. Because mTORC1 suppresses autophagy, these cells become exquisitely sensitive to drugs that target metabolism, such as Biguanides (e.g., Metformin), which inhibit the mitochondrial electron transport chain [2].

Troubleshooting Guide: Compensatory Signaling & Combination Strategies

The table below summarizes common experimental issues related to compensatory signaling and proposed solutions based on current literature.

Experimental Observation Underlying Cause Proposed Solution Key Supporting Evidence
Reduced efficacy of this compound over time; sustained cell proliferation. Compensatory MAPK/ERK pathway activation [1]. Combine with a MEK inhibitor (Trametinib) or SHP2 inhibitor (SHP099) [1]. In PDAC models, Omi/Tram combo more effective than single agent in reducing tumor growth & prolonging survival [1].
Resistance in PIK3CA-mutant breast cancer models. Aberrant mTORC1 reactivation despite PI3K inhibition [2]. Combine with metabolic drugs (e.g., Metformin) or mTORC1-specific inhibitors [2]. mTORC1 hyperactivation suppresses autophagy, creating a metabolic liability targetable with ETC inhibitors [2].
Variable drug response across cell lines. Heterogeneous feedback mechanisms and pre-existing genetic alterations. Pre-screen cell models for mutations in KRAS, PIK3CA, PTEN, and baseline pAKT/pERK levels. PI3K pathway deregulation is common in cancers, but specific mechanisms (e.g., PTEN loss vs. PIK3CA mut) vary [3] [4] [5].
High toxicity of combination therapies in vitro. On-target toxicity from dual pathway inhibition [1]. Optimize dosing schedules (pulsatile vs. continuous) and use synergy assays (e.g., Chou-Talalay) to find safe, effective ratios. Dual PI3K/MAPK inhibition has faced challenges due to therapeutic toxicity, requiring careful dosing [1].

Experimental Protocols for Validating Compensatory Signaling

Here are detailed methodologies for key experiments cited in the troubleshooting guide.

Protocol 1: Validating Pathway Inhibition and Compensation via Western Blot

This protocol is crucial for confirming target engagement and identifying compensatory mechanisms during treatment with this compound [1].

  • 1. Cell Treatment and Lysis:

    • Culture relevant cell lines (e.g., PDAC lines like MiaPaCa-2 or Panc-1).
    • Treat with: DMSO (vehicle control), this compound (e.g., 100-500 nM), Trametinib (e.g., 50-100 nM), SHP099 (e.g., 1-5 µM), and the respective combinations for 2-24 hours.
    • Lyse cells in cold RIPA buffer supplemented with protease and phosphatase inhibitors.
  • 2. Protein Analysis:

    • Determine protein concentration using a BCA assay.
    • Load and run equal protein amounts on a 10% SDS-PAGE gel, then transfer to a nitrocellulose membrane.
    • Block membrane with 5% BSA in TBST.
  • 3. Antibody Incubation:

    • Probe membranes with the following primary antibodies:
      • pAKT (Ser473): To verify PI3K pathway inhibition by this compound.
      • pERK (Thr202/Tyr204): To detect MAPK pathway compensation.
      • Total AKT and Total ERK: As loading controls.
    • Use appropriate HRP-conjugated secondary antibodies.
  • 4. Expected Outcome: this compound alone should suppress pAKT but may increase pERK. The combination with Trametinib or SHP099 should suppress both pAKT and pERK [1].

Protocol 2: Assessing Functional Efficacy of Combination Therapy

This protocol outlines in vitro functional assays to test the synergistic effects of combination treatments [1].

  • 1. Proliferation Assay:

    • Seed cells in 96-well plates and treat with single agents and combinations across a range of concentrations.
    • After 72-96 hours, measure cell viability using an assay like MTT or CellTiter-Glo.
    • Calculate IC50 values and combination indices (CI) to quantify synergy.
  • 2. Colony Formation Assay:

    • Seed a low density of cells (e.g., 500-1000 cells/well in a 6-well plate) and treat with drugs.
    • Refresh drug-containing media every 2-3 days.
    • After 1-2 weeks, or once visible colonies form, fix with methanol, stain with crystal violet, and count colonies.
  • 3. Migration Assay (e.g., Scratch/Wound Healing):

    • Create a scratch in a confluent cell monolayer.
    • Treat with drugs and monitor wound closure over 24-48 hours using live-cell imaging or periodic microscopy.
    • Combination therapy should result in significantly reduced migration compared to single-agent or control treatments [1].

Pathway Visualization Diagrams

The following diagrams, generated using DOT language, illustrate the core signaling pathways and experimental concepts discussed.

PI3K_Compensation PI3K MAPK Compensation GF Growth Factor Receptor KRAS KRAS (Mutant) GF->KRAS Activates PI3K Class I PI3K (p110α/β/δ/γ) GF->PI3K Activates KRAS->PI3K Activates MAPK_Pathway MAPK Pathway KRAS->MAPK_Pathway Activates PDK1 PDK1 PI3K->PDK1 PIP3 PI3K->MAPK_Pathway Feedback Activation AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Cell_Processes Cell Survival Proliferation Metabolism AKT->Cell_Processes mTORC1->Cell_Processes ERK ERK MAPK_Pathway->ERK ERK->Cell_Processes This compound This compound This compound->PI3K this compound Inhibits

core pathway

Combination_Therapy Dual PI3K-MAPK Inhibition PI3K_P PI3K Pathway Survival_Signal Sustained Proliferation & Survival Signal PI3K_P->Survival_Signal MAPK_P MAPK Pathway MAPK_P->Survival_Signal Apoptosis Cell Death Tumor Growth Inhibition Omi Omi Omi->PI3K_P this compound Tram Tram Tram->MAPK_P Trametinib Combo_Omi Combo_Omi Combo_Omi->PI3K_P this compound Combo_Tram Combo_Tram Combo_Tram->MAPK_P Trametinib Blocked_Signal Complete Signal Blockade Blocked_Signal->Apoptosis Leads to

combination therapy

References

Omipalisib combination therapy synergistic dosing

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Combinations

The synergistic effect of Omipalisib stems from its ability to be combined with MAPK pathway inhibitors, simultaneously targeting two major downstream effectors of oncogenic KRAS signaling [1] [2].

  • This compound (PI3K/mTOR inhibitor): Inhibits phosphorylation of AKT (pAKT) [1].
  • Trametinib (MEK inhibitor): Inhibits phosphorylation of ERK (pERK) [1].
  • SHP099 (SHP2 inhibitor): Inhibits phosphorylation of ERK (pERK) [1].

The diagram below illustrates how these pathways are targeted in combination therapy.

synergy KRAS KRAS PI3K PI3K KRAS->PI3K RAF RAF KRAS->RAF Activates AKT AKT PI3K->AKT Activates This compound This compound PI3K->this compound Inhibited by mTOR mTOR mTOR->this compound Inhibited by PDAC_Growth PDAC Cell Proliferation & Survival AKT->PDAC_Growth MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates MAPK_Inhibitors Trametinib or SHP099 MEK->MAPK_Inhibitors Inhibited by ERK->PDAC_Growth SHP2 SHP2 SHP2->KRAS Activates SHP2->MAPK_Inhibitors Inhibited by

Dual PI3K and MAPK Pathway Inhibition

Experimental Evidence for Synergy

The following table summarizes key in vitro and in vivo findings that demonstrate the enhanced efficacy of the combinations over single-agent treatments [1].

Combination Experimental Model Key Synergistic Outcome
This compound + Trametinib In vitro (multiple PDAC cell lines) Greater reduction in cell proliferation, colony formation, and migration compared to single agents.
In vivo (mouse model) More effective in reducing implanted tumor growth than this compound/SHP099 combination.
In vivo (genetically engineered PDAC mouse model) Significant reduction in tumor progression and prolonged survival.
This compound + SHP099 In vitro (multiple PDAC cell lines) Greater reduction in cell proliferation, colony formation, and migration compared to single agents.

Key Experimental Protocols

Here are the core methodologies from the research for your reference [1].

  • Cell Culture: Several murine (K8484, PKT62) and human (MiaPaCa-2, Panc1) PDAC cell lines were used. Cells were maintained in high-glucose Dulbecco's Modified Eagle Medium (DMEM) supplemented with 5% heat-inactivated fetal bovine serum (FBS) and antibiotic-antimycotic at 37°C with 5% CO₂ [1] [3].
  • In Vitro Drug Treatment: Drugs (this compound, Trametinib, SHP099) were diluted to their final concentration in DMEM with 5% FBS. For experiments longer than 48 hours, the treatment media was refreshed every two days. DMSO was used as a vehicle control, with its concentration matched in combination wells [1].
  • Western Blot Analysis: Cells or homogenized tumor tissues were lysed in cold RIPA buffer supplemented with NaF. After determining protein concentration, lysates were run on SDS-PAGE gels, transferred to membranes, and probed with target antibodies to confirm pathway inhibition (e.g., reduction in pERK and pAKT) [1] [3].
  • In Vivo Administration: Drugs were administered orally in mouse models. The This compound/Trametinib (OmiTram) combination was significantly more effective in reducing tumor growth than the this compound/SHP099 combination in these studies [1].

Troubleshooting and FAQs

Based on the research and peer-review process, here are solutions to potential experimental challenges [3].

  • Inconsistent Cell Death Observations in Replicate Assays

    • Cause: This can often be due to uneven cell seeding or variations in initial cell density across wells, which can undermine treatment efficacy and lead to misleading conclusions.
    • Solution: Ensure a uniform and appropriate cell seeding density. Conduct multiple biological replicates to confirm the observed effects. Re-run the assay if seeding errors are suspected.
  • Inadequate MAPK Pathway Inhibition by SHP099

    • Cause: The K8484 cell line (KRAS G12D) showed less suppression of pERK with SHP099 compared to other lines, suggesting potential cell-line-specific resistance or alternate mechanisms.
    • Solution: Despite lower pERK suppression, the chosen dose was still functionally effective in proliferation assays. This may indicate non-MAPK related activities of SHP099 or different sensitivities based on the specific KRAS mutation (e.g., G12D vs. G12C).
  • Poor Quality Western Blot Bands

    • Cause: Issues like "bubble bands" or faint signals can arise from old lysates or suboptimal running/transfer conditions.
    • Solution: Use fresh cell lysates for analysis. If original lysates are degraded and cannot be re-run, note that the visual aesthetics may be imperfect, but the underlying data may still be valid for dose guidance.

Critical Gaps and Further Research

To complete your technical support guides, please note the following information gaps from the search results.

  • Exact Synergistic Dosing Ratios: The available papers confirm the use of combinations but do not provide the precise, optimized molar ratios or concentration ranges that define a synergistic dose in different models.
  • Detailed In Vivo Dosing Schedule: While oral administration is confirmed, specifics like the exact mg/kg dose, dosing frequency (e.g., daily, twice daily), and treatment duration are not detailed.
  • Comprehensive Toxicity Profile: The studies primarily focus on efficacy. A full troubleshooting guide would require data on the toxicological profile and management of potential side effects from these combinations.

References

Omipalisib bradycardia risk management

Author: Smolecule Technical Support Team. Date: February 2026

Cardiac Safety Profile of Omipalisib

The table below summarizes the key findings on this compound's effects on heart rhythm from recent studies.

Aspect Preclinical Finding (AV block dog model) Clinical Finding (IPF patient trial)
Bradycardia A core component of the proarrhythmic experimental model (used to induce vulnerability) [1]. No bradycardia reported as an adverse event; only a "clinically insignificant reduced heart rate" noted in one article [1] [2].
QT Prolongation Significant prolongation of the QT interval at baseline, which was further exacerbated by a dofetilide challenge [1] [3]. Not reported in the short-term experimental medicine study [2].
Arrhythmia Induced single ectopic beats (30% of dogs), multiple ectopic beats, and Torsade de Pointes (TdP) arrhythmia (20% of dogs) [1]. Not reported [2].
Mechanistic Insight Isolated ventricular cardiomyocytes from treated dogs showed diminished IKs current density, a key cardiac repolarizing current [1]. Not investigated in the clinical trial [2].

Frequently Asked Questions

Here are answers to some key questions based on current research:

  • What is the direct clinical evidence for this compound causing bradycardia? Direct clinical evidence for bradycardia is limited. An experimental medicine study in patients with Idiopathic Pulmonary Fibrosis (IPF) did not report bradycardia as an adverse event. The most common side effect was diarrhea. The study noted only a "clinically insignificant reduced heart rate" in one earlier report [1] [2].

  • Does this compound prolong the QT interval? Yes, preclinical data strongly suggests it does. In a sensitive AV-block dog model, chronic treatment with this compound significantly prolonged the QT interval. This effect was severe enough to precipitate TdP arrhythmias in some animals when combined with a standardized provocation test [1] [3]. This preclinical signal warrants caution, though its clinical significance remains to be fully confirmed.

  • What is the underlying mechanism for the cardiac effects? The primary proposed mechanism is the inhibition of the PI3K signaling pathway in the heart. This pathway regulates key cardiac ion channels. Research shows that PI3K inhibition reduces the density of the slow delayed rectifier potassium current (IKs), which is crucial for cardiac repolarization. A reduction in this current leads to action potential prolongation, manifesting as QT prolongation on the ECG and creating a substrate for arrhythmias [1] [4].

  • How was the proarrhythmic risk of this compound assessed in the preclinical study? Researchers used a well-established AV-block dog model. The protocol involved [1]:

    • Creating complete AV-block in dogs via ablation of the bundle of His.
    • Administering this compound (1 mg/kg, once or twice daily) orally for 7 days.
    • On the test day, assessing arrhythmic vulnerability under standardized conditions: general anesthesia, controlled bradycardia (60 beats/min), and an intravenous challenge with the IKr-blocker dofetilide. This combination of factors creates a "perfect storm" to test a drug's potential to cause TdP.

Visualizing the Arrhythmia Risk Mechanism

The following diagram illustrates the proposed cellular mechanism by which this compound increases arrhythmia risk, based on the preclinical findings.

G This compound This compound PI3K_mTOR_Pathway PI3K/mTOR Signaling This compound->PI3K_mTOR_Pathway Inhibits Ion_Channels Cardiac Ion Channel Expression PI3K_mTOR_Pathway->Ion_Channels Regulates IKs_Current Reduced IKs Current Density Ion_Channels->IKs_Current Downregulates APD Prolonged Action Potential Duration (APD) IKs_Current->APD QT_Interval QT Interval Prolongation APD->QT_Interval Substrate Arrhythmogenic Substrate QT_Interval->Substrate TdP Torsade de Pointes (TdP) Substrate->TdP Trigger Trigger (e.g., Dofetilide challenge) Trigger->TdP

Risk Management & Troubleshooting Guide

For researchers and clinicians, consider these points for risk management:

  • Preclinical to Clinical Translation: The pronounced effects seen in dogs occurred under specific, high-risk conditions (anesthesia, bradycardia, and a pharmacological trigger). The IKs current plays a more prominent role in repolarization in canine hearts compared to human hearts. This may explain why the significant QT prolongation and arrhythmias in the model have not been a prominent feature in initial clinical reports [1] [2].
  • Monitor for Class Effects: Although overt bradycardia may not be the primary concern, the strong preclinical signal for QT prolongation is critical. It is consistent with the known role of PI3K signaling in regulating cardiac ion channels. Vigilant ECG monitoring, particularly when initiating therapy or in patients with other risk factors for arrhythmia, is a prudent measure [1] [4].
  • Consider the Underlying Condition: The clinical trial was conducted in patients with IPF [2]. The risk profile might differ in oncology patients, who may have different comorbidities, receive concurrent medications, and have different overall health statuses.

The most current evidence suggests that while this compound carries a clear preclinical risk for QT prolongation and serious arrhythmias, bradycardia has not been a dominant clinical finding. The primary safety focus should be on vigilant cardiac repolarization monitoring.

References

Omipalisib Torsade de Pointes arrhythmia monitoring

Author: Smolecule Technical Support Team. Date: February 2026

Omipalisib & TdP: Core Risk Mechanisms

This compound (GSK2126458), a dual PI3K/mTOR inhibitor, is investigated for cancer and idiopathic pulmonary fibrosis but carries a risk of prolonging cardiac repolarization, which can lead to Torsade de Pointes (TdP) [1] [2] [3].

  • Primary Cellular Mechanism: this compound inhibits the PI3K signaling pathway in cardiac cells, which regulates key ion channels for repolarization. Chronic treatment in canine models significantly reduced the slow delayed rectifier potassium current (IKs) [1] [3]. This reduction in repolarizing current leads to:
    • Prolonged Action Potential Duration in ventricular cardiomyocytes [1] [3]
    • Prolonged QT interval on the electrocardiogram (ECG), the primary indicator of increased TdP risk [1] [3]
  • Arrhythmic Outcome: In the sensitive atrioventricular (AV) block dog model, chronic this compound treatment induced single ectopic beats in 30% of dogs, which progressed to multiple ectopic beats and TdP in 20% of animals [1] [3].

The diagram below illustrates this risk pathway.

Quantitative Proarrhythmic Data from Preclinical Models

The following table summarizes key quantitative findings from the AV block dog study, which investigated the proarrhythmic potential of this compound under standardized conditions (including anesthesia, bradycardia, and a dofetilide challenge) [1] [3].

Parameter Baseline (Pre-Omipalisib) After this compound (1 mg/kg twice daily) Notes / Experimental Context
QT Interval 490 ± 37 ms 607 ± 48 ms Measured after a dofetilide challenge, which exacerbates QT prolongation [1].

| Arrhythmia Incidence | - | 30% (single ectopic beats) 20% (TdP) | Observed in a model predisposed to arrhythmia; "multiple ectopic beats" preceded TdP [1]. | | IKs Current Density | - | Significantly diminished | Measured in isolated ventricular cardiomyocytes from treated dogs [1] [3]. |

Detailed Experimental Protocol for Proarrhythmicity Assessment

The methodology below is adapted from the published in vivo study on this compound, which provides a robust model for assessing proarrhythmic risk [1] [3].

Animal Model: Purpose-bred Mongrel dogs. Key Surgical & Pacing Protocol:

  • AV Block Induction: Complete AV block is created via radiofrequency ablation of the bundle of His [1] [3].
  • Pacing (RVA-VDD mode): A pacemaker is implanted. The right ventricular apex is paced in a mode that senses native atrial activity to maintain a physiological heart rate, thereby preventing bradycardia-induced remodeling for the study duration (15 ± 1 days) [1] [3].
  • Drug Treatment: Dogs are administered this compound (1 mg/kg) orally via powder-filled capsules once or twice daily for 7 days. Twice-daily dosing achieved higher, more sustained plasma levels [1] [3].
  • Proarrhythmic Challenge (Induction Experiment): Conducted under general anesthesia and standardized conditions:
    • Bradycardia: Continuous ventricular pacing at a low rate (60 bpm, VVI 60).
    • IKr Blockade: Intravenous infusion of the potent IKr blocker dofetilide (25 µg/kg) for 5 minutes or until the first TdP arrhythmia occurs [1] [3].
  • Data Collection: Continuous ECG is monitored to assess QT interval prolongation and the incidence of ectopic beats or TdP. Ventricular cardiomyocytes are isolated for patch-clamp analysis of ion current densities (e.g., IKs) [1] [3].

The workflow for this protocol is illustrated below.

G Start Animal Preparation (Mongrel Dogs) Step1 Surgical AV Block Creation (Ablation of Bundle of His) Start->Step1 Step2 Pacemaker Implantation (RVA-VDD Pacing Mode) Step1->Step2 Step3 Control Experiment (Baseline ECG & Dofetilide Challenge) Step2->Step3 Step4 Chronic Dosing (this compound 1 mg/kg, 7 days) Step3->Step4 Step3->Step4 8-day interval Step5 Induction Experiment (Anesthesia, Bradycardia 60 bpm, Dofetilide Challenge) Step4->Step5 Step6 Endpoint Analysis (ECG: QT, Arrhythmia) Cell: IKs Current Density) Step5->Step6 Step5->Step6 TdP or 5 min

FAQs & Troubleshooting for Researchers

Q1: What are the critical ECG features to monitor before TdP occurs?

  • A: Monitor the corrected QT interval (QTc) continuously. A QTc >500 ms is associated with a 2-3 fold higher risk for TdP [4] [5]. Also, watch for specific morphological changes and patterns [4]:
    • T-U Wave Distortion: Flattening, bifid T waves, or prominent U waves fused with T waves.
    • Short-Long-Short Sequence: A short-coupled PVC, followed by a compensatory pause, then another PVC falling on the distorted T wave of the paused beat.
    • Macroscopic T-Wave Alternans: A beat-to-beat alternation in T-wave amplitude, which is a rare but ominous sign [4].

Q2: How should researchers manage a prolonged QT interval or premonitory signs in a study?

  • A: Follow an immediate risk mitigation protocol [4] [5] [6]:
    • Discontinue the culprit drug (this compound and any other QT-prolonging agents).
    • Correct electrolyte imbalances aggressively. Maintain serum potassium >4.5 mmol/L and magnesium >2.0 mmol/L.
    • Avoid bradycardia. If heart rate is low, consider pharmacological intervention (e.g., isoproterenol, but note it is contraindicated in congenital LQTS) or cardiac pacing to increase heart rate, which can shorten the QT interval [5] [6].

Q3: Are human clinical data available on this compound's cardiac effects?

  • A: Yes, but the data is limited and comes from early-phase trials. A phase I study in idiopathic pulmonary fibrosis (IPF) subjects reported a clinically insignificant reduction in heart rate but did not flag cardiac arrhythmias as adverse events [2] [3]. It is crucial to note that this differs from the preclinical findings, which used a model highly sensitized to detect proarrhythmia. This underscores the importance of rigorous, proactive cardiac monitoring in clinical settings, even if initial data appears reassuring.

Q4: What is the first-line emergency treatment for Torsade de Pointes?

  • A: The acute management steps are [5] [6]:
    • Hemodynamically Unstable (Pulseless): Immediate defibrillation.
    • Pharmacological First-Line: Intravenous magnesium sulfate (2 g slow IV push), even if serum magnesium is normal.
    • Adjunct Therapies: Correction of hypokalemia and, if episodes recur, overdrive pacing or isoproterenol to increase heart rate.

References

Omipalisib vs gedatolisib mitochondrial inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Profile Comparison: Gedatolisib vs. Omipalisib

Feature Gedatolisib (PF-04691502) This compound (GSK2126458)
Primary Target Pan-PI3K/mTOR dual inhibitor [1] [2] Pan-PI3K/mTOR dual inhibitor [3] [4]
Key Molecular Activities Potent, nanomolar inhibition of all Class I PI3K isoforms, mTORC1, and mTORC2 [1]. Potent inhibitor of PI3Kα, δ, β, γ, and mTORC1/C2 [4].
Reported Mitochondrial/Energetic Effects More effectively reduces oxygen consumption, glucose consumption, and lactate production than single-node inhibitors [1]. Information specific to mitochondrial inhibition from search results is limited.
Key Differentiating claim Noted for balanced potency across all its targets [1]. In a preclinical screen, it was a top candidate for inhibiting schwannoma cell viability [4].
Clinical Status (as of 2025) Phase 3 trials for HR+/HER2- breast cancer (VIKTORIA-1 & 2) [2]. Preclinical research and early-phase trials; development for solid tumors appears limited due to toxicity concerns [3] [4].

Mechanism of Action in the PAM Pathway

To understand their function, the following diagram illustrates the pathway these dual inhibitors target. Gedatolisib and this compound work in the cytoplasm to simultaneously block multiple nodes in the pro-growth PI3K/AKT/mTOR (PAM) signaling cascade [5] [6].

g Growth Factors Growth Factors RTKs RTKs Growth Factors->RTKs PI3K (Class IA) PI3K (Class IA) RTKs->PI3K (Class IA) PIP2 to PIP3 PIP2 to PIP3 PI3K (Class IA)->PIP2 to PIP3 AKT AKT PIP2 to PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 AKT->mTORC2 Cell Growth &\nMetabolism Cell Growth & Metabolism mTORC1->Cell Growth &\nMetabolism S6K1 S6K1 mTORC1->S6K1 mTORC2->AKT  Feedback Activation Feedback to PI3K/IRS Feedback to PI3K/IRS S6K1->Feedback to PI3K/IRS  Feedback Inhibition Gedatolisib/\nthis compound Gedatolisib/ This compound Gedatolisib/\nthis compound->PI3K (Class IA)  Inhibits Gedatolisib/\nthis compound->mTORC1  Inhibits Gedatolisib/\nthis compound->mTORC2  Inhibits

A key advantage of this dual-inhibition strategy is overcoming compensatory feedback loops [5] [1]. For example, when mTORC1 is inhibited alone, it can relieve its inhibitory feedback on PI3K, leading to pathway reactivation. By blocking both PI3K and mTOR simultaneously, these inhibitors can create a more profound and sustained suppression of the entire signaling network [1].

Experimental Approaches for Mitochondrial Analysis

Since the search results lack a direct comparison of mitochondrial effects, here are established experimental protocols you can use to conduct this analysis.

  • Seahorse XF Analyzer: This is the gold-standard technology for profiling cellular metabolism in real-time.

    • Mitochondrial Stress Test: Measures key parameters of mitochondrial function by sequentially injecting modulators. This allows you to calculate the Basal Respiration, ATP Production, Maximal Respiration, and Proton Leak in cells treated with the inhibitors [1] [7].
    • Glycolysis Stress Test: Injects glucose and inhibitors to measure the Glycolytic Rate and Glycolytic Capacity, which is often linked to mitochondrial metabolic adaptations in cancer cells [1].
  • Metabolite Measurement

    • Protocol: Use colorimetric or fluorometric commercial assay kits to quantify key metabolites in cell culture supernatants or lysates.
    • Measurable Outcomes:
      • Glucose consumption and Lactate production are indicators of glycolytic flux [1].
      • ATP/ADP ratio can reflect the cellular energy status.
      • Aspartate levels, as mitochondrial respiration is crucial for aspartate synthesis; depletion indicates electron transport chain impairment [3].
  • Oxygen Consumption Rate (OCR)

    • Protocol: Directly measure the OCR in treated cells using a Seahorse Analyzer or clark-type oxygen electrode.
    • Application: A direct reduction in OCR is a clear indicator of impaired mitochondrial oxidative phosphorylation [1] [7].

Interpretation and Future Research Directions

  • Gedatolisib's Metabolic Impact: Current evidence shows Gedatolisib more effectively suppresses oxygen consumption rate (OCR), glucose use, and lactate output compared to single-node inhibitors like alpelisib or everolimus [1]. This suggests strong secondary mitochondrial inhibition resulting from comprehensive PAM pathway shutdown.
  • This compound's Research Context: this compound is recognized as a potent preclinical tool, but recent literature focuses more on Gedatolisib's clinical progression. Its specific impact on mitochondrial function is less documented in the provided search results.
  • The Direct Comparison Gap: The lack of head-to-head studies means it's unclear if one compound is inherently more potent against mitochondria. Differences in cellular context, genetic backgrounds (e.g., PIK3CA or PTEN status), and off-target profiles could significantly influence outcomes [3] [6].

To advance your research, I suggest:

  • Designing a Direct Comparison: Use the experimental protocols above to test both inhibitors in parallel under identical conditions in your relevant cell models.
  • Investigating Synthetic Lethality: Explore whether these inhibitors create a metabolic vulnerability in cells with specific mutations. For instance, PI3K inhibitor-resistant cells with hyperactive mTORC1 show heightened sensitivity to mitochondrial inhibitors due to impaired autophagy, a state known as "autophagy addiction" [3].

References

Omipalisib PI3K mTOR inhibition potency comparison

Author: Smolecule Technical Support Team. Date: February 2026

Biochemical Potency of Omipalisib

The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values of this compound against class I PI3K isoforms and mTOR, demonstrating its potent activity [1].

Target This compound IC₅₀ (nM)
PI3Kα 0.61 ± 0.22
PI3Kβ 1.8 ± 0.5
PI3Kγ 1.2 ± 0.2
PI3Kδ 0.55 ± 0.22
mTOR 2.6 ± 0.4

Comparison with Other Pan-PI3K/mTOR Inhibitors

This table compares the biochemical potency (IC₅₀ in nM) of this compound with other clinically evaluated inhibitors, showing it is one of the most potent compounds in its class [1].

Inhibitor PI3Kα PI3Kβ PI3Kγ PI3Kδ mTOR
This compound 0.61 1.8 1.2 0.55 2.6
Dactolisib (NVP-BEZ235) 15.8 313 87.5 26.0 2.8
Pictilisib 39.3 217 182 26.0 298
Buparlisib 162 607 1042 582 293
ZSTK474 13.1 50.6 82.7 16.5 102

Cellular Activity and Anticancer Effects

This compound demonstrates potent activity in cellular models, effectively suppressing pathway signaling and cancer cell growth.

  • Pathway Inhibition: this compound inhibits phosphorylation of AKT (pAKT), a key downstream effector of the PI3K pathway. In the HCC1954 breast cancer cell line, it achieved an IC₅₀ of 2 nM for pAKT inhibition [2].
  • Anti-proliferative Effects: The compound induces cell cycle arrest in the G1 phase and inhibits proliferation in various cancer cell lines at low nanomolar concentrations [3] [2]. In Acute Myeloid Leukemia (AML) cell lines, it showed potent anti-proliferative effects with IC₅₀ values of 8.93 nM (THP-1) and 17.45 nM (OCI-AML3) [4].
  • Clonogenic Growth: this compound can inhibit clonogenic growth, a feature of cancer stem cells. In cells from neurocutaneous melanocytosis (NCM), it effectively prevented colony formation and induced autophagic cell death [5].

In Vivo Efficacy and Clinical Considerations

  • Tumor Growth Inhibition: In preclinical animal models, this compound has shown tumor growth inhibition comparable to or greater than other pan-PI3K inhibitors like pictilisib and dactolisib [1].
  • Target Engagement in Humans: An experimental medicine study in idiopathic pulmonary fibrosis (IPF) patients confirmed that this compound engages its target in both the bloodstream and the lungs, demonstrating exposure-dependent inhibition of pAKT and a reduction in glucose uptake in fibrotic lung areas [6].
  • Safety Considerations: Chronic treatment with this compound in a preclinical dog model was shown to prolong cardiac repolarization (QT interval) and have a mild proarrhythmic outcome, indicating a need for cardiac monitoring in clinical development [7].

Key Experimental Protocols

To contextualize the data, here are summaries of common experimental methodologies used to generate the results cited above.

  • Biochemical IC₅₀ Assay (HTRF)
    • Purpose: To determine the potency of a compound against purified recombinant PI3K enzymes.
    • Method: Inhibitors are incubated with specific PI3K isoforms and substrates. The conversion of PIP₂ to PIP₃ is measured using a Homogeneous Time-Resolved Fluorescence (HTRF) assay. The concentration that inhibits 50% of the enzyme's activity (IC₅₀) is calculated [1].
  • Cellular pAKT Inhibition Assay
    • Purpose: To assess a compound's ability to block PI3K pathway signaling in living cells.
    • Method: Cancer cell lines are treated with a range of inhibitor concentrations. Cells are lysed, and proteins are separated by SDS-PAGE. Phospho-AKT (Ser473) and total AKT levels are detected by western blotting using specific antibodies. Inhibition is quantified by the reduction in the pAKT/AKT ratio [1] [8].
  • Cell Viability/Proliferation Assay (Sulforhodamine B - SRB)
    • Purpose: To measure the anti-proliferative effect of an inhibitor.
    • Method: Cells are seeded in multi-well plates and treated with the inhibitor for a specified duration. Cells are then fixed and stained with SRB dye, which binds to cellular proteins. The stained dye is dissolved, and its absorbance is measured, which correlates with cell mass and, thus, cell proliferation [3].
  • In Vivo Pharmacodynamic Study
    • Purpose: To demonstrate target engagement and pathway modulation in a live animal or human.
    • Method: Subjects receive the drug, and blood and tissue samples are collected over time. Drug concentrations are measured (pharmacokinetics). Pathway inhibition is assessed by analyzing biomarkers like pAKT or PIP3/PIP2 ratios in platelets, tumor biopsies, or bronchoalveolar lavage cells [6].

PI3K/AKT/mTOR Signaling Pathway

The diagram below illustrates the core PI3K/AKT/mTOR signaling pathway, which is frequently activated in cancer, and shows the points where this compound acts.

RTK Receptor Tyrosine Kinase (RTK) PI3K Class I PI3K (PI3Kα/β/δ/γ) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Substrate AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 AKT->mTORC2 Positive Feedback Processes Cell Growth Proliferation Survival mTORC1->Processes Promotes mTORC2->AKT Activates (Ser473) Inhibitor This compound Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits Inhibitor->mTORC2 Inhibits

Research Implications

  • High Potency: this compound's low nM IC₅₀ against all PI3K isoforms and mTOR makes it a valuable tool for complete pathway suppression in proof-of-concept studies [1].
  • Combination Therapy: Preclinical data suggests combining this compound with MAPK pathway inhibitors (e.g., MEK inhibitors) can enhance anti-tumor efficacy, particularly in resistant cancers like pancreatic ductal adenocarcinoma [8].
  • Therapeutic Window: Researchers should carefully consider the balance between high potency and potential on-target toxicities, such as hyperglycemia and cardiac QT prolongation, when designing studies [7] [9].

References

Efficacy Comparison: Trametinib Monotherapy vs. Omipalisib Combination

Author: Smolecule Technical Support Team. Date: February 2026

Model / Assay Trametinib Monotherapy Omipalisib & Trametinib Combination Key Findings
In Vitro Proliferation (Multiple PDAC cell lines) Reduced proliferation Greater reduction in proliferation Combination was more effective than either drug alone in reducing cell proliferation [1].
In Vivo Tumor Growth (Implanted tumors) Reduced tumor growth Significantly greater reduction in tumor growth This compound/Trametinib combo was more effective than this compound/SHP099 combo and single-agent treatments [1].
In Vivo Survival (Genetically engineered PDAC mouse model) Prolonged survival More effectively prolonged survival The combination more effectively reduced tumor progression and prolonged survival compared to this compound or Trametinib alone [1].
Pathway Inhibition Suppressed pERK (MAPK pathway) but not pAKT Suppressed both pERK and pAKT (MAPK & PI3K pathways) Single-agent Trametinib failed to suppress PI3K pathway signaling (pAKT), a limitation overcome by the combination [1] [2].

Detailed Experimental Protocols

The following methodologies were used to generate the data cited above [1]:

  • Cell Culture and Reagents: Several PDAC cell lines were used, including mouse-derived lines (K8484, PKT62) and human primary lines (MiaPaCa-2, Panc1). All were maintained in high-glucose Dulbecco’s Modified Eagle Medium supplemented with 5% heat-inactivated fetal bovine serum.
  • Drug Treatments: this compound (a PI3K/mTOR inhibitor) and Trametinib (a MEK1/2 inhibitor) were purchased from Selleckchem. For in vitro experiments, drugs were diluted to their final concentration in the culture medium. In experiments lasting longer than 48 hours, the treatment media was refreshed every two days.
  • In Vivo Studies: The combination therapy was tested in two mouse models. For the subcutaneous tumor model, cells were implanted and mice were treated with oral administration of the drugs. In the genetically engineered mouse (GEM) model, which spontaneously develops PDAC, the treatment's effect on tumor progression and survival was monitored.
  • Western Blot Analysis: This technique was used to confirm target engagement and pathway inhibition. Cultured cells or homogenized tumor tissues were lysed, and proteins were separated by SDS-PAGE gel before being transferred to membranes and probed with specific antibodies to detect levels of phosphorylated ERK (pERK) and phosphorylated AKT (pAKT).

Signaling Pathway and Rationale

The superior efficacy of the combination therapy is based on a solid biological rationale, illustrated in the pathway diagram below.

G KRAS Oncogenic KRAS (e.g., G12D Mutation) MAPK_Pathway MAPK Pathway KRAS->MAPK_Pathway PI3K_Pathway PI3K-AKT Pathway KRAS->PI3K_Pathway CellGrowth Cell Growth Proliferation Survival MAPK_Pathway->CellGrowth PI3K_Pathway->CellGrowth Trametinib Trametinib (MEK Inhibitor) Trametinib->MAPK_Pathway Inhibits This compound This compound (PI3K/mTOR Inhibitor) This compound->PI3K_Pathway Inhibits

The diagram shows that oncogenic KRAS, a driver in over 90% of PDAC cases, simultaneously activates both the MAPK and PI3K-AKT pathways to promote cancer growth [1]. The study found that using Trametinib alone only blocks the MAPK pathway, leaving the PI3K pathway active as a potential escape route for the cancer cells. Similarly, this compound alone only blocks the PI3K pathway. The combination of both drugs concurrently inhibits these two major KRAS effector pathways, leading to a more effective suppression of tumor growth [1].

Important Considerations for Researchers

  • Mechanism Over Monotherapy: The available data strongly supports a synergistic combination strategy rather than a direct monotherapy vs. monotherapy comparison. The key finding is that vertical inhibition of two major pathways driven by KRAS is more effective than targeting either one alone.
  • Safety Profile: While the 2025 study focused on efficacy, other research highlights important safety considerations. A 2022 study in a canine model reported that this compound can prolong cardiac repolarization (QT interval) and has a mild proarrhythmic outcome, which is a critical factor for clinical translation [3].
  • Computational Validation: The this compound/Trametinib combination has been identified by machine learning models as a highly synergistic pair for cancer treatment, corroborating the empirical findings from wet-lab experiments [4] [5].

References

Omipalisib gene expression profile RNA-seq validation

Author: Smolecule Technical Support Team. Date: February 2026

Omipalisib's Mechanism and Key Signaling Pathways

This compound (GSK2126458) is a potent, selective, and reversible ATP-competitive inhibitor. Its primary targets and mechanism of action are summarized below [1] [2].

Target Profile of this compound

Target Category Specific Targets
PI3K Isoforms p110α, p110β, p110γ, p110δ [3] [1]
mTOR Complexes mTORC1 and mTORC2 [3] [1]

The diagram below illustrates the signaling pathways targeted by this compound and the consequential effects on gene expression that can be measured by RNA-seq.

G KRAS KRAS PI3K PI3K KRAS->PI3K Activates MAPK MAPK KRAS->MAPK Activates PIP3 PIP3 PI3K->PIP3 MEK MEK MAPK->MEK AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Activates pS6_p4EBP1 pS6_p4EBP1 mTOR->pS6_p4EBP1 Phosphorylates Protein Synthesis Protein Synthesis pS6_p4EBP1->Protein Synthesis ERK ERK MEK->ERK Proliferation/    Survival Signals Proliferation/    Survival Signals ERK->Proliferation/    Survival Signals Omi_PI3K PI3K Omi_PI3K->PI3K Inhibits Omi_mTOR mTORC1/2 Omi_mTOR->mTOR Inhibits This compound Treatment This compound Treatment Altered Gene Expression Altered Gene Expression This compound Treatment->Altered Gene Expression RNA-seq Analysis RNA-seq Analysis Altered Gene Expression->RNA-seq Analysis

Experimental Protocols for RNA-seq Validation

The table below outlines the core methodology for using RNA-seq to investigate this compound's effects, synthesized from a study on Esophageal Squamous Cell Carcinoma (ESCC) [1].

RNA-seq Workflow for Profiling this compound Response

Protocol Step Key Details from ESCC Study [1]
1. Cell Treatment Treat cells (e.g., KYSE150 line) with vehicle (DMSO) or 1 µM this compound for 8 hours.
2. RNA Extraction Harvest cells by trypsinization. Isolate total RNA.
3. Library Prep & Sequencing Send RNA samples for sequencing (e.g., BGI Genomics). Align clean reads to a reference genome (e.g., GRCh38).
4. Data Analysis Calculate gene expression levels (e.g., FPKM). Identify DEGs with fold change ≥2 and adjusted p-value ≤0.001.
5. Bioinformatics Validation Perform Gene Set Enrichment Analysis (GSEA) and KEGG pathway enrichment analysis on DEGs.

Supporting Functional Data from Other Assays

While a full RNA-seq profile was not located, other experiments strongly support its impact on cancer cell proliferation and survival. The table below shows quantitative data from an ESCC study [1].

Functional Effects of this compound in ESCC Models

Assay Type Cell Line / Model Key Finding / Measurement
Cell Viability (MTT) Panel of ESCC cell lines Dose-dependent reduction; EC50 values calculated.
Clone Formation ESCC cell lines Significant reduction in colonies after 72h treatment.
Cell Cycle (Flow Cytometry) ESCC cell lines Induced G0/G1 phase arrest at 24h (20-160 nM doses).
Apoptosis (Flow Cytometry) ESCC cell lines Increased apoptosis after 72h treatment with 160 nM.
In Vivo Tumor Growth Mouse xenograft model Significant suppression of tumor growth.

References

Omipalisib pathway inhibition specificity verification

Author: Smolecule Technical Support Team. Date: February 2026

Omipalisib Inhibition Specificity & Experimental Data

Target Category Specific Targets Reported IC₅₀ / Potency Key Experimental Evidence Citation
PI3K Isoforms p110α, p110β, p110δ, p110γ Highly active against all isoforms; more potent than BEZ235/GDC-0941 [1]. In vitro kinase assays established potency. Functional inhibition shown via reduced phosphorylated AKT (pAKT) in Western blot analysis [2] [3]. [1]
mTOR Complexes mTORC1 & mTORC2 Potent inhibition of both complexes [1]. Western blot analysis showing dephosphorylation of downstream mTORC1/2 substrates in cell lines and tumor tissue [2] [4]. [2] [4]
Functional Outcome Complete PI3K/AKT/mTOR pathway blockade N/A Combined inhibition of direct AKT phosphorylation by PI3K and reverse phosphorylation by mTOR, leading to complete Akt deactivation [4]. [4]

Experimental Protocols for Verification

To verify this compound's specificity in a laboratory setting, the following methodologies, as cited in the literature, are recommended.

Western Blot Analysis for Pathway Inhibition

This is the primary method used to confirm target engagement and pathway suppression [2] [4] [3].

  • Purpose: To detect changes in the phosphorylation levels of key pathway components, such as AKT and ERK.
  • Procedure:
    • Cell Treatment: Treat relevant cell lines (e.g., PDAC, NCM-derived cells) with this compound at varying concentrations. Include controls (e.g., DMSO vehicle) and combination agents (e.g., Trametinib) as required by the experimental design.
    • Protein Extraction: Lyse cells in a cold RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
    • Gel Electrophoresis and Transfer: Load equal protein amounts on an SDS-PAGE gel (e.g., 10%), then transfer to a nitrocellulose membrane.
    • Immunoblotting:
      • Blocking: Incubate membrane with 5% BSA in TBST.
      • Primary Antibodies: Probe with antibodies against:
        • pAKT (Ser473): To assess PI3K/mTOR pathway inhibition.
        • pERK : To check for MAPK pathway activity (useful for assessing off-target effects or combination studies).
        • Total AKT and ERK: As loading controls.
      • Secondary Antibodies: Use appropriate HRP-conjugated antibodies.
      • Detection: Develop blots using a luminol-based substrate and expose to X-ray film or use a digital imaging system.
Cell Viability and Clonogenic Assays

These assays measure the functional consequences of pathway inhibition on cell growth and survival [2] [4].

  • Purpose: To determine the cytotoxic and anti-proliferative effects of this compound.
  • Procedure:
    • Cell Seeding: Seed cells at a predetermined density (e.g., 5,000 cells/well for a 96-well plate).
    • Drug Treatment: Treat cells with a concentration range of this compound for a set duration (e.g., 48-96 hours), refreshing media with drugs every 2 days for longer experiments.
    • Viability Measurement:
      • MTT Assay: After incubation, add MTT reagent. The formed formazan crystals are dissolved in DMSO, and absorbance is measured to quantify viable cells [4].
      • Alternative: Lactate dehydrogenase (LDH) release assay can be used to specifically measure cytotoxicity [4].
    • Clonogenic Assay: Seed a low density of cells and allow them to grow into colonies for 1-3 weeks in the presence of the drug. Stain colonies with crystal violet and count to assess long-term proliferative capacity [4].

The following diagram illustrates the signaling pathway targeted by this compound and the core experimental workflow for its verification.

cluster_pathway This compound Inhibition Targets cluster_workflow Key Verification Experiments GF Growth Factors RTK Receptor Tyrosine Kinases (RTKs) GF->RTK PI3K PI3K (Class I) (p110α/β/δ/γ) RTK->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT PDK1 PDK1 PIP3->PDK1 mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT Activates (Ser473) CellGrowth CellGrowth mTORC1->CellGrowth Promotes Cell Growth & Survival PDK1->AKT Activates This compound This compound Inhibition This compound->PI3K This compound->mTORC2 This compound->mTORC1 Exp1 Western Blot Analysis Exp2 Cell Viability Assay (MTT) Exp1->Exp2 Exp3 Clonogenic Assay Exp2->Exp3 Exp4 In Vivo Studies (Oral administration, tumor measurement) Exp3->Exp4

Key Insights for Your Comparison Guide

  • Combination Therapy is Promising: Research highlights that this compound used alone fails to suppress MAPK signaling. Combining it with a MEK inhibitor like Trametinib provides more effective suppression of tumor growth in models like pancreatic ductal adenocarcinoma (PDAC) by blocking two major KRAS effector pathways simultaneously [2] [3].
  • Note on Cardiac Safety: Be aware that a preclinical study in dogs indicated that chronic this compound treatment may prolong the QT interval, a biomarker associated with arrhythmia risk. This is a critical safety consideration for drug development [1].

References

Omipalisib clinical trial outcomes vs placebo IPF

Author: Smolecule Technical Support Team. Date: February 2026

Omipalisib Phase 1 Trial Outcomes vs. Placebo

Parameter This compound Group Placebo Group Notes / Context
Trial Identifier NCT01725139 Randomized, double-blind, placebo-controlled [1]
Trial Phase Phase 1 [1]
Participants 13 [2] 4 [2] Total enrolled: 17 [1]
Dosing 0.25 mg, 1 mg, or 2 mg twice daily for 8 days [1] Placebo twice daily for 8 days [1] Two cohorts received 2 mg twice daily [1]
Primary Focus Safety, Tolerability, Pharmacokinetics/Pharmacodynamics [1]
Most Common Adverse Event Diarrhea (4 participants) [1] Not specified
Key Metabolic AEs Dose-related increases in blood insulin and glucose [1] Not specified
Lung Exposure Confirmed; blood exposure predicted lung exposure [1] Not applicable
Target Engagement (pAKT inhibition) Exposure-dependent inhibition confirmed in blood and lungs [1] Not applicable Measured in bronchoalveolar lavage (BAL) cells [2]
Pharmacodynamic Activity (FDG-PET) Exposure-dependent reduction in glucose uptake in fibrotic lung areas [1] Not applicable Measured by target-to-background ratio [1]

Detailed Experimental Protocols

The Phase 1 study employed several key methodologies to assess this compound's biological activity [1]:

  • Study Design: A randomised, placebo-controlled, double-blind, repeat dose escalation study [1].
  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Blood and lung samples (from bronchoalveolar lavage) were analyzed to measure drug exposure and confirm inhibition of the PI3K/mTOR pathway by assessing levels of phosphatidylinositol 3,4,5 trisphosphate and phosphorylated AKT (pAKT) [1] [2].
  • Functional Imaging: Participants underwent 18F-fluorodeoxyglucose positron emission tomography/computed tomography (18F-FDG-PET/CT) scans. These scans measured glucose uptake in fibrotic regions of the lungs, serving as an indicator of cellular metabolic activity that is often heightened in fibrosis [1] [2].

The Role of PI3K/mTOR Signaling in IPF

The diagram below illustrates the targeted signaling pathway and the experimental workflow used in the this compound trial.

PI3K_Activation Growth Factor Signals & Cellular Injury PI3K PI3K Activation PI3K_Activation->PI3K AKT AKT Activation PI3K->AKT mTOR mTORC1 Activation AKT->mTOR FibroticResponse Pro-fibrotic Cell Responses: - Fibroblast Proliferation - Collagen Production - Increased Metabolic Activity mTOR->FibroticResponse This compound This compound Intervention Inhibition PI3K/mTOR Inhibition This compound->Inhibition Inhibition->PI3K Inhibits Inhibition->mTOR Inhibits PK_PD Experimental Readout: ↓ pAKT in BAL cells & blood Inhibition->PK_PD Confirms Target Engagement PET_Imaging Experimental Readout: ↓ FDG uptake on PET/CT in fibrotic areas Inhibition->PET_Imaging Demonstrates Functional Effect

The PI3K/AKT/mTOR pathway is a master regulator in IPF pathogenesis, influencing processes like fibroblast proliferation and collagen synthesis [3]. This compound is a potent, dual inhibitor of PI3K and mTOR, designed to disrupt this pro-fibrotic signaling [1] [2]. The trial successfully demonstrated that this compound engages its target and reduces aberrant glucose metabolism in fibrotic lungs [1].

Interpretation and Future Directions

  • Promise: The study provided proof-of-concept that inhibiting PI3K/mTOR with an oral agent is pharmacologically feasible in IPF and can modulate a key disease pathway [1] [2].
  • Limitations: The short duration (8 days) means the study was not designed to evaluate long-term safety or clinical efficacy on disease progression, lung function, or patient survival [1].
  • Outlook: The results support further investigation of the PI3K/mTOR pathway in IPF. Future work may focus on developing inhibitors with better selectivity to improve the safety profile while retaining therapeutic benefit [2].

References

Omipalisib oxidative phosphorylation inhibition comparison

Author: Smolecule Technical Support Team. Date: February 2026

Dual PI3K/mTOR Inhibitors at a Glance

The following table lists several dual PI3K/mTOR inhibitors and key characteristics from recent studies. Please note that direct comparative data on oxidative phosphorylation inhibition is not available in the searched literature.

Inhibitor Name Primary Targets Relevant Experimental Findings / Context of Study Citations
Omipalisib (GSK2126458) Pan-PI3K, mTORC1/2 [1] [2] Used in kinome profiling studies; noted for potent mTOR inhibition; explored in combination with Trametinib for triple-negative breast cancer (TNBC) [1] [3].
PI-103 PI3Kα, mTOR, DNA-PK [1] Early-generation inhibitor; used as a tool compound; fast metabolism in vivo limited clinical development [1].
GSK1059615 Pan-PI3K, mTOR [1] Showed efficacy in inhibiting proliferation and survival in gastric cancer cells; induced programmed necrosis in HNSCC cells [1].
MTX-531 EGFR, Pan-PI3K, mTOR [2] A first-in-class dual EGFR/PI3K inhibitor; computationally designed; did not cause hyperglycemia in mouse models, a common side-effect of PI3K inhibitors [2].
GDC-0980 (Apitolisib) PI3K, mTORC1/2 [4] Clinical development limited by severe toxicities when combined with other agents [4].
Torin-1 mTOR (catalytic inhibitor) [5] Primarily an mTOR inhibitor; demonstrated potent anti-proliferative effects in B-cell acute lymphoblastic leukemia (B-ALL) and synergized with AKT inhibitors [5].

Mechanism of Action and Link to Metabolism

To understand how these inhibitors could affect oxidative phosphorylation, it's crucial to know their role in the PI3K/AKT/mTOR signaling pathway, a central regulator of cellular metabolism.

The diagram below illustrates the core PI3K/AKT/mTOR pathway and how its inhibition can lead to metabolic alterations, potentially affecting oxidative phosphorylation (OXPHOS).

architecture cluster_0 Growth Factor Signaling cluster_1 Core PI3K/AKT/mTOR Pathway cluster_2 Key Cellular Processes & Metabolism GF Growth Factors (e.g., Insulin, IGF) RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP₃ PI3K->PIP3 Phosphorylates PIP2 PIP₂ AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Anabolism Promotes Anabolism: • Protein Synthesis • Lipid Synthesis • Glycolysis mTORC1->Anabolism Catabolism Inhibits Catabolism: • Autophagy mTORC1->Catabolism Inhibits OXPHOS Oxidative Phosphorylation (OXPHOS) mTORC1->OXPHOS Complex Regulation Inhibitors Dual PI3K/mTOR Inhibitors (e.g., this compound) Inhibitors->PI3K Inhibits Inhibitors->mTORC1 Inhibits

Inhibition of this pathway, particularly mTORC1, can have complex and context-dependent effects on oxidative phosphorylation. Some studies suggest that mTORC1 inhibition can lead to:

  • Increased OXPHOS and ROS: Research on PI3K inhibitor-resistant breast cancer cells showed that upon drug withdrawal, mTORC1 signaling was reactivated, leading to a hypermetabolic state with increased oxygen consumption rate (OCR), a direct measure of OXPHOS, and accumulation of reactive oxygen species (ROS) [6]. This indicates that mTORC1 activity can suppress OXPHOS, and its inhibition might release this suppression.
  • Metabolic Adaptations: In B-cell acute lymphoblastic leukemia, inhibition of the PI3K/AKT/mTOR pathway led cancer cells to become more dependent on fatty acid oxidation for energy, an process linked to mitochondria and OXPHOS [5].

Experimental Insights and Methodologies

The search results highlight specific experimental contexts where the metabolic impact of these inhibitors has been studied.

  • Kinome-Wide Profiling (Kinobeads Assay): This mass spectrometry-based method is used to characterize the binding profile of inhibitors across hundreds of kinases in cell lysates [3]. It generates a "kinome inhibition state" for a drug, showing its potency and selectivity. This data is crucial for understanding a compound's off-target effects, which could indirectly influence metabolic pathways like OXPHOS [3].
  • Metabolic Phenotyping of Resistant Cells: One study investigated cells with acquired resistance to a PI3K inhibitor. When the drug was removed, these cells exhibited a hypermetabolic phenotype, with a significant increase in both Extracellular Acidification Rate (ECAR, indicating glycolysis) and Oxygen Consumption Rate (OCR, indicating OXPHOS) [6]. This effect was driven by mTORC1 reactivation, as it could be reversed by mTORC1 inhibitors, but not by AKT inhibitors [6].

References

Omipalisib p-AKT p-S6 inhibition Western blot confirmation

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Inhibition Data of Omipalisib

The following table consolidates data on this compound's effects on cell viability and key signaling phosphoproteins from multiple cancer types:

Cancer Model / Cell Line Assay Type / Key Findings Observed Effect / IC₅₀ Value Reference
Esophageal Squamous Cell Carcinoma (ESCC) (e.g., KYSE150) MTT cell viability assay IC₅₀ in low nanomolar range [1]
Western Blot (in vitro) Decreased p-AKT, p-4EBP1, p-S6, p-ERK [1]
Western Blot (in vivo, xenograft) Suppressed p-AKT and p-S6 [1]
Burkitt Lymphoma (e.g., Ramos, Daudi) Cell viability (Cell-Titer Glo) IC₅₀: 0.01 μM (10 nM) [2]
Western Blot (downstream signaling) Reduced phosphorylation of S6 and GSK3β [2]
Pancreatic Ductal Adenocarcinoma (PDAC) Western Blot (in vitro) Inhibited p-AKT, but did not suppress p-ERK [3] [4]

Experimental Protocols for Key Assays

To confirm this compound's activity in the laboratory, here are the detailed methodologies for Western blot analysis and cell viability assays as described in the research.

Western Blot Analysis

This protocol is used to detect changes in protein phosphorylation, such as p-AKT and p-S6.

  • 1. Cell Lysis: Lyse cells treated with this compound or vehicle (DMSO) in cold RIPA buffer supplemented with protease and phosphatase inhibitors [3] [5].
  • 2. Protein Quantification: Determine protein concentration of each lysate using a BCA protein assay [3].
  • 3. Gel Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) and separate by SDS-PAGE (e.g., 10% gel) [3].
  • 4. Protein Transfer: Transfer proteins from the gel to a nitrocellulose or PVDF membrane [3].
  • 5. Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding [3].
  • 6. Antibody Incubation:
    • Primary Antibodies: Incubate membrane with specific primary antibodies (e.g., anti-p-AKT (Ser473), anti-p-S6 (Ser240/244), and a loading control like GAPDH or β-actin) overnight at 4°C [1].
    • Secondary Antibodies: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature [1].
  • 7. Detection: Visualize protein bands using enhanced chemiluminescence (ECL) substrate and a chemiluminescence imaging system [1].
Cell Viability Assay (MTT)

This protocol measures the inhibitory effect of this compound on cell proliferation.

  • 1. Cell Seeding: Seed cells into 96-well plates and culture overnight [1].
  • 2. Drug Treatment: Treat cells with a series of concentrations of this compound (e.g., from nM to μM) or vehicle control (DMSO) for a set period (e.g., 72 hours) [1].
  • 3. MTT Incubation: Add MTT solution (5 mg/mL) to each well and incubate for several hours (e.g., 4 hours) to allow formazan crystal formation [1].
  • 4. Solubilization: Remove the culture medium and dissolve the formazan crystals in DMSO [1].
  • 5. Absorbance Measurement: Record the absorbance at 570 nm (and a reference wavelength of 630 nm) using a plate reader. Cell viability is calculated relative to the control group [1].

Mechanism of Action and Signaling Pathway

This compound is a dual pan-PI3K and mTOR inhibitor. It simultaneously targets the catalytic subunits of class I PI3Ks (p110α, β, δ, γ) and both mTOR complexes (mTORC1 and mTORC2) [2] [6]. This dual action effectively blocks the PI3K/AKT/mTOR signaling cascade, a key pathway driving cell growth, proliferation, and survival. The diagram below illustrates how this compound inhibits this pathway and the key phosphorylation sites you would detect in your Western blot.

G GrowthFactors Growth Factors/RTKs PI3K Class I PI3K (p110α/β/δ/γ) GrowthFactors->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) pS6 p-S6 Ribosomal Protein mTORC1->pS6 p4EBP1 p-4EBP1 mTORC1->p4EBP1 CellGrowth Cell Growth & Survival pS6->CellGrowth p4EBP1->CellGrowth This compound This compound This compound->PI3K Inhibits This compound->mTORC2 Inhibits This compound->mTORC1 Inhibits

This direct and concurrent inhibition of upstream and downstream components explains the potent suppression of p-AKT (a target of mTORC2) and p-S6 (a target of mTORC1 and S6K) observed in the Western blot data [1] [2].

Research Context and Combination Strategies

  • Therapeutic Rationale: The strong preclinical efficacy of this compound supports targeting the PI3K/AKT/mTOR pathway in cancers where it is constitutively activated, such as ESCC and Burkitt Lymphoma [1] [2].
  • Combination Therapy: Research in Pancreatic Ductal Adenocarcinoma (PDAC) suggests that this compound alone may not be sufficient due to pathway crosstalk. Studies show that combining this compound with MAPK pathway inhibitors (like the MEK inhibitor Trametinib) more effectively suppresses tumor growth by blocking two major oncogenic signaling pathways simultaneously [3] [4].

References

Omipalisib fibroblast proliferation inhibition vs pirfenidone

Author: Smolecule Technical Support Team. Date: February 2026

Direct Comparison of Omipalisib and Pirfenidone

Feature This compound (GSK2126458) Pirfenidone (PFD)
Primary Mechanism Potent, selective dual inhibitor of PI3K/mTOR pathway [1] Pleiotropic (multiple targets); primary known action is TGF-β signaling downregulation [2] [3]
Key Molecular Targets Class I PI3K isoforms, mTOR; inhibits phosphorylation of AKT and PIP3 production [1] TGF-β, TNF-α, IL-6, PDGF; also affects MAPK/ERK, STAT3, and Wnt/β-catenin pathways [4] [2] [5]
Effect on Fibroblast Proliferation Attenuates fibroblast proliferation (primary human lung fibroblasts) [1] Inhibits proliferation in concentration-dependent manner (primary IPF & human cardiac fibroblasts) [4] [6]
Effect on Collagen/ECM Synthesis Reduces TGF-β-induced collagen synthesis in primary human lung fibroblasts and ex vivo lung slices [1] Reduces gene/protein expression of COL1A1, COL3A1, fibronectin, tenascin-C in primary IPF fibroblasts [4]

| Supporting Experimental Data | - In vitro pharmacology in IPF-derived fibroblasts [1]

  • Human study: Phase I experimental medicine trial in IPF patients (NCT01725139) confirming target engagement [1] | - In vitro studies on primary IPF fibroblasts [4] [5]
  • In vivo animal models (pulmonary, cardiac fibrosis) [6] [2]
  • Human study: Approved for IPF based on large clinical trials [7] |

The diagrams below illustrate the distinct signaling pathways through which this compound and Pirfenidone exert their anti-fibrotic effects.

This compound's Targeted Pathway Inhibition

G GF Growth Factors (e.g., PDGF, FGF) PI3K PI3K (Lipid Kinase) GF->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Prolif Fibroblast Proliferation mTOR->Prolif Collagen Collagen Synthesis mTOR->Collagen This compound This compound Inhibitor This compound->PI3K Inhibits This compound->mTOR Inhibits

Pirfenidone's Pleiotropic Action on Multiple Pathways

G TGFb TGF-β STAT3 STAT3 TGFb->STAT3 Diff Myofibroblast Differentiation TGFb->Diff ECM ECM Deposition TGFb->ECM TNFa TNF-α Prolif Fibroblast Proliferation TNFa->Prolif PDGF PDGF PDGF->Prolif STAT3->ECM Pirfenidone Pirfenidone Pirfenidone->TGFb Downregulates Pirfenidone->TNFa Suppresses Pirfenidone->PDGF Inhibits Pirfenidone->STAT3 Inactivates

Key Experimental Protocols from the Literature

The methodologies from the foundational studies provide insight into how the data for each drug was generated.

  • For this compound [1]: An experimental medicine study was conducted.

    • In vitro: Primary human lung fibroblasts from IPF patients and ex vivo precision-cut lung slices (PCLS) from IPF lung tissue were treated with this compound. The key readouts were attenuation of fibroblast proliferation and reduction of TGF-β-induced collagen synthesis.
    • Clinical Target Engagement: A short-term (8-day) randomized, placebo-controlled trial in IPF patients (NCT01725139) confirmed that this compound engaged its target. This was measured by:
      • Inhibition of pAKT/AKT and PIP3/PIP2 ratios in bronchoalveolar lavage (BAL) cells and blood.
      • Reduction in 18F-FDG uptake on PET/CT scans in fibrotic areas of the lung, indicating modulation of lung metabolism.
  • For Pirfenidone [4]: The evidence comes primarily from in vitro models.

    • Cell Models: Primary lung fibroblasts isolated from IPF patient lung biopsies and human alveolar epithelial cells (A549 line) were used.
    • Stimulation & Treatment: Cells were stimulated with TGF-β to induce a fibrotic response and then treated with Pirfenidone.
    • Key Readouts:
      • Gene/Protein Expression: mRNA and protein levels of fibrotic markers (COL1A1, COL3A1, fibronectin, tenascin-C, α-SMA) were analyzed via RT-qPCR and Western Blot.
      • Functional Assays: A scratch-wound (migration) assay was performed to assess inhibition of fibroblast migration.

Interpretation for Research and Development

The profiles of these two drugs offer different strategic value for drug development:

  • This compound represents a targeted, high-potency approach. Its well-defined mechanism and proven ability to engage a specific, cancer-associated pathway in a human IPF study make it a strong candidate for situations where PI3K/mTOR hyperactivation is a key driver.
  • Pirfenidone exemplifies a broad-spectrum, multi-pathway approach. Its pleiotropic nature may be advantageous for modulating the complex, interconnected network of fibrotic signaling, but this can make its precise mechanism-of-action less defined.

References

Quantitative Data Summary of Anti-fibrotic Effects

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key quantitative findings from pre-clinical and clinical studies demonstrating Omipalisib's efficacy in reducing collagen synthesis.

Experimental Model Key Collagen/Fibrosis Biomarkers Measured Observed Effect of this compound Dosing/Concentration
In Vitro: Prolonged "Scar-in-a-Jar" [1] [2] PRO-C1 (Type I Collagen), PRO-C3 (Type III), PRO-C6 (Type VI), FBN-C (Fibronectin) Concentration-dependent reduction of all elevated biomarkers [1] [2] 0.1 - 10 µM
Ex Vivo: Human IPF Lung Slices [3] [4] Collagen synthesis (measured by PRO-C1 ELISA) Reduced collagen synthesis [3] [4] Information not specified in sources
In Vivo: Human Phase 1 Trial (IPF patients) [3] [4] Lung 18F-FDG uptake (marker of metabolic activity in fibrotic areas) Exposure-dependent reduction in glucose uptake in fibrotic lung regions [3] [4] 0.25 mg, 1 mg, and 2 mg (twice daily for 8 days)

Detailed Experimental Protocols

For researchers looking to replicate or understand these validation studies, here are the core methodologies employed.

Prolonged "Scar-in-a-Jar" In Vitro Assay [1] [2]

This assay is designed to mimic the dense extracellular matrix environment and model fibrogenesis in vitro.

  • Cell Culture: Primary human lung fibroblasts from healthy donors.
  • Culture Conditions:
    • Crowding Agent: Culture medium is supplemented with Ficoll to create a macromolecular crowded environment, which accelerates and improves the fidelity of collagen deposition and processing [2].
    • Stimulation: Cells are stimulated with TGF-β1 (1 ng/mL) to induce differentiation into myofibroblasts and drive ECM production [2].
    • Duration: The assay is prolonged for 12 days to allow for robust ECM synthesis and correct collagen processing [1] [2].
  • Treatment: Test compounds (this compound, Nintedanib, Pirfenidone) are added concurrently with TGF-β1 stimulation.
  • Outcome Measurement: ECM synthesis is quantified over time (days 4, 8, 12) using specific ELISAs that target neo-epitopes on the pro-peptides of newly synthesized collagen types (PRO-C1, PRO-C3, PRO-C6) and fibronectin (FBN-C) in cell supernatants [1] [2].
Phase 1 Clinical Trial in IPF Patients [3]

This experimental medicine study was designed to confirm target engagement and pharmacodynamic activity in humans.

  • Study Design: A randomized, placebo-controlled, double-blind, repeat dose escalation study (NCT01725139) [3].
  • Participants: 17 subjects with IPF [3].
  • Dosing: this compound was administered orally at 0.25 mg, 1 mg, and 2 mg twice daily for 7-10 days [3].
  • Key Pharmacodynamic Assessments:
    • Bronchoalveolar Lavage (BAL): BAL cells were analyzed for target engagement by measuring the inhibition of phosphorylation of AKT (pAKT) and the ratio of PIP3/PIP2, confirming PI3K/mTOR pathway suppression in the lung [3].
    • 18F-FDG PET/CT Imaging: Scans were performed pre- and post-dosing to measure glucose metabolism in fibrotic lung areas. A reduction in uptake signals a decrease in metabolic activity of fibrotic tissue, serving as a pharmacodynamic biomarker of this compound's activity [3] [4].

Mechanism of Action: Targeting the PI3K/mTOR Pathway

This compound exerts its anti-fibrotic and collagen-suppressing effects by dually inhibiting a central pro-fibrotic signaling pathway. The following diagram illustrates this mechanism and the experimental workflow from the "Scar-in-a-Jar" assay.

G cluster_pathway This compound Mechanism of Action cluster_assay In Vitro Validation: Scar-in-a-Jar Workflow TGFβ TGF-β1 Stimulation PI3K PI3K/mTOR Pathway Activation TGFβ->PI3K CollagenSynth Increased Collagen Synthesis (Types I, III, VI) PI3K->CollagenSynth This compound This compound (PI3K/mTOR Inhibitor) This compound->PI3K  Inhibits Seed Seed Human Lung Fibroblasts Crowd Add Crowding Agent (Ficoll) Seed->Crowd Stimulate Stimulate with TGF-β1 Crowd->Stimulate Treat Treat with this compound Stimulate->Treat Measure Measure Biomarkers in Supernatant (PRO-C1, PRO-C3, PRO-C6) via ELISA Treat->Measure

Key Conclusions for Researchers

  • Validated Efficacy: this compound has demonstrated a consistent, concentration-dependent ability to reduce the synthesis of multiple collagen types (I, III, and VI) in robust, disease-relevant in vitro models of fibrosis [1] [2].
  • Confirmed Target Engagement: The Phase 1 trial in IPF patients is critical as it moves beyond in vitro data, proving that orally dosed this compound successfully engages the PI3K/mTOR target not only systemically but directly in the human lung [3] [4].
  • Favorable Comparison: In the "Scar-in-a-Jar" model, this compound showed a broad suppressive effect on TGF-β1-induced biomarkers, performing comparably to or, in the case of α-SMA suppression, more broadly than the approved therapy Pirfenidone [1] [2].

References

Omipalisib glucose uptake inhibition FDG PET quantification

Author: Smolecule Technical Support Team. Date: February 2026

Omipalisib's Inhibition of Glucose Uptake

The key evidence for this compound's effect on glucose uptake comes from a randomized, placebo-controlled study in patients with IPF [1] [2]. This study used 18F-FDG-PET/CT imaging to demonstrate the drug's pharmacodynamic activity in the lungs.

The table below summarizes the quantitative findings from that study:

Parameter Finding/Outcome Significance
Dosing 0.25 mg, 1 mg, and 2 mg twice daily for 8 days Short-term, experimental medicine study design [1]
FDG-PET Result Exposure-dependent reduction in 18F-FDG uptake in fibrotic areas of the lung Confirms target engagement and pharmacodynamic activity in the target organ [1] [2]
Systemic Metabolic Effects Dose-related increases in blood insulin and glucose levels Induces hyperglycemia and hyperinsulinemia as a known on-target class effect of PI3K/mTOR inhibition [1]
Target Engagement Exposure-dependent inhibition of pAKT and PIP3 confirmed in blood and lungs Verifies that the drug is hitting its intended PI3K/mTOR target [1]

Experimental Protocols for FDG-PET Quantification

For researchers aiming to replicate or build upon these findings, the methodology for quantifying lung FDG-PET is critical. The following workflow and details are based on the original this compound study and subsequent consensus recommendations from experts in the field [1] [3] [4].

cluster_acq Acquisition Protocol cluster_analysis Analysis Methods start Patient Preparation acq Image Acquisition start->acq acq_dynamic Dynamic Imaging acq->acq_dynamic acq_static acq_static acq->acq_static recon Image Reconstruction analysis Image & Data Analysis Static Static Imaging Imaging , color= , color= analysis_dynamic Dynamic: Patlak Analysis (Kᵢ) acq_dynamic->analysis_dynamic analysis_ct CT: Air Fraction (Vₐ) Correction analysis_dynamic->analysis_ct analysis_static analysis_static acq_static->analysis_static analysis_static->analysis_ct

Key Experimental Details:

  • Patient Preparation: Subjects should fast for a minimum of 6 hours before scanning, with plain water allowed. Blood glucose levels should be checked, with a recommended lower limit of 4 mmol/L to avoid hypoglycemia [3] [4]. The this compound IPF study excluded patients with poorly controlled diabetes [1].
  • Image Acquisition:
    • Static Imaging: For simpler protocols, a single static scan can be acquired, starting at 60 minutes after FDG injection [3] [4]. The this compound study used this method.
    • Dynamic Imaging: For more robust quantification, dynamic imaging is recommended. A typical 60-minute acquisition starts immediately after FDG injection, with time frames increasing in duration (e.g., from 5 seconds to 300 seconds) [3] [4]. This allows for kinetic modeling.
  • Image Analysis:
    • Static Analysis: The Maximum Standardized Uptake Value (SUVₘₐₓ) is a common unitless metric [3] [4].
    • Dynamic Analysis: Patlak graphical analysis is used to calculate the net influx rate constant (Kᵢ), which is a more robust metric of FDG uptake rate [5] [3].
    • Lung-Specific Correction: A critical step for lung imaging is to correct for the high air fraction. Using the CT scan, the fractional air volume (Vₐ) is determined and used to correct the PET signal, providing a more accurate measure of tissue-specific FDG uptake [5] [3] [4].

Interpretation Guide for Researchers

When evaluating this compound's effect using FDG-PET, it is crucial to interpret the data within the correct context.

  • Mechanism of Reduced FDG Uptake: The exposure-dependent reduction in lung FDG signal after this compound treatment is a direct marker of successful PI3K/mTOR pathway inhibition in the target tissue, not just a measurement of glucose metabolism [1]. This makes it a powerful pharmacodynamic biomarker.
  • Accounting for Class Effects: The observed systemic increases in blood glucose and insulin are a known, on-target consequence of disrupting the PI3K pathway, which is integral to metabolic regulation [1] [6]. This can create a complex scenario for interpreting whole-body FDG-PET scans, as the drug simultaneously inhibits uptake in the target tissue while increasing blood glucose levels. The lung-specific quantification methods (like Vₐ correction) are essential for isolating the local drug effect from systemic metabolic changes [5] [7].

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.3

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

1

Exact Mass

505.10201692 Da

Monoisotopic Mass

505.10201692 Da

Heavy Atom Count

36

Appearance

light yellow solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1X8F5A3NA0

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H341 (100%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure]

Pharmacology

Omipalisib is a small-molecule pyridylsulfonamide inhibitor of phosphatidylinositol 3-kinase (PI3K) with potential antineoplastic activity. Omipalisib binds to and inhibits PI3K in the PI3K/mTOR signaling pathway, which may trigger the translocation of cytosolic Bax to the mitochondrial outer membrane, increasing mitochondrial membrane permeability and inducing apoptotic cell death. Bax is a member of the proapoptotic Bcl2 family of proteins. PI3K, often overexpressed in cancer cells, plays a crucial role in tumor cell regulation and survival.

KEGG Target based Classification of Drugs

Protein kinases
Serine/threonine kinases
Other
MTOR [HSA:2475] [KO:K07203]

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Other CAS

1086062-66-9

Wikipedia

Omipalisib

Dates

Last modified: 08-15-2023

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